N-Boc-Cyclopropylamine
Description
Properties
IUPAC Name |
tert-butyl N-cyclopropylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(2,3)11-7(10)9-6-4-5-6/h6H,4-5H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFGQLYKMWGXMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20577007 | |
| Record name | tert-Butyl cyclopropylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20577007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132844-48-5 | |
| Record name | tert-Butyl cyclopropylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20577007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl N-cyclopropylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Boc-Cyclopropylamine: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-cyclopropylamine, also known as tert-butyl N-cyclopropylcarbamate, is a versatile synthetic building block of significant interest in medicinal chemistry and drug discovery. Its rigid cyclopropyl scaffold, combined with the readily removable tert-butyloxycarbonyl (Boc) protecting group, makes it an invaluable intermediate for the synthesis of complex molecular architectures with desirable pharmacological properties. The cyclopropylamine moiety is a recognized pharmacophore, imparting unique conformational constraints and metabolic stability to drug candidates. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound.
Chemical Properties and Structure
This compound is a white to off-white solid at room temperature. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₅NO₂ | [1] |
| Molecular Weight | 157.21 g/mol | [1] |
| CAS Number | 132844-48-5 | |
| IUPAC Name | tert-butyl N-cyclopropylcarbamate | |
| Melting Point | 54-55 °C | |
| Boiling Point | 228.6 °C at 760 mmHg | |
| Density | 1.01 g/cm³ | |
| SMILES | CC(C)(C)OC(=O)NC1CC1 | [1] |
| InChI | InChI=1S/C8H15NO2/c1-8(2,3)11-7(10)9-6-4-5-6/h6H,4-5H2,1-3H3,(H,9,10) |
Structural Diagram
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected spectral data based on its structure.
| Spectroscopy | Data |
| ¹H NMR (CDCl₃) | δ (ppm): ~4.9 (br s, 1H, NH), ~2.4 (m, 1H, CH-cyclopropyl), 1.44 (s, 9H, C(CH₃)₃), ~0.7 (m, 2H, CH₂-cyclopropyl), ~0.4 (m, 2H, CH₂-cyclopropyl) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~156.0 (C=O), ~79.0 (C(CH₃)₃), ~31.0 (CH-cyclopropyl), 28.4 (C(CH₃)₃), ~7.0 (CH₂-cyclopropyl) |
| FTIR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~2970 (C-H stretch), ~1690 (C=O stretch, urethane), ~1520 (N-H bend), ~1170 (C-O stretch) |
| Mass Spec (EI) | m/z: 157 (M⁺), 101 (M - C₄H₈), 57 (C₄H₉⁺, base peak) |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the reaction of cyclopropylamine with di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Cyclopropylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve cyclopropylamine (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (1.1 eq) to the solution.
-
In a separate container, dissolve di-tert-butyl dicarbonate (1.05 eq) in DCM.
-
Add the Boc₂O solution dropwise to the cyclopropylamine solution at 0 °C with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Applications in Drug Development
The cyclopropylamine moiety is a key structural feature in a number of biologically active molecules. The Boc-protected form, this compound, serves as a crucial intermediate in the synthesis of these complex targets, allowing for the introduction of the cyclopropylamine group in a controlled manner.
Role as an Enzyme Inhibitor Building Block
Cyclopropylamines are known to act as mechanism-based inhibitors of certain enzymes, particularly those containing a flavin adenine dinucleotide (FAD) cofactor. The strained cyclopropyl ring can undergo ring-opening upon oxidation by the enzyme, leading to the formation of a reactive species that covalently modifies and inactivates the enzyme.
-
Monoamine Oxidase (MAO) Inhibitors: The cyclopropylamine scaffold is present in classic MAO inhibitors like tranylcypromine. This compound is a valuable starting material for the synthesis of novel and more selective MAO inhibitors for the treatment of depression and neurodegenerative diseases.[2]
-
Lysine-Specific Demethylase 1 (LSD1) Inhibitors: LSD1 is an FAD-dependent enzyme involved in epigenetic regulation and is a target for cancer therapy. Cyclopropylamine-containing molecules can act as irreversible inhibitors of LSD1. This compound provides a convenient entry point for the synthesis of these inhibitors.
References
Spectroscopic Profile of N-Boc-Cyclopropylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-cyclopropylamine, a key building block in medicinal chemistry. This document compiles predicted and experimental data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to assist in the synthesis and characterization of this compound.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. It is important to note that some of the presented data is based on predictions and data from closely related structures due to the limited availability of experimentally derived spectra for this specific compound in public databases.
Table 1: 1H NMR Spectroscopic Data
| Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Notes |
| Cyclopropyl CH2 | 0.37 - 0.79 | m | Four protons on the cyclopropyl ring. |
| Boc C(CH3)3 | 1.64 | s | Nine equivalent protons of the tert-butyl group. |
| Cyclopropyl CH | 2.18 - 2.41 | m | One proton on the cyclopropyl ring attached to nitrogen. |
Predicted data obtained from iChemical for a 400 MHz spectrum in CDCl3.[1]
Table 2: 13C NMR Spectroscopic Data
| Assignment | Expected Chemical Shift (δ ppm) | Notes |
| Cyclopropyl CH2 | ~5-15 | Two equivalent carbons on the cyclopropyl ring. |
| Cyclopropyl CH | ~20-30 | Carbon attached to the nitrogen. |
| Boc C (CH3)3 | ~28 | Three equivalent methyl carbons of the tert-butyl group. |
| Boc C (CH3)3 | ~80 | Quaternary carbon of the tert-butyl group. |
| Carbonyl C=O | ~155 | Carbonyl carbon of the Boc protecting group. |
Expected chemical shifts are based on typical values for similar N-Boc protected amines and cyclopropyl moieties.
Table 3: Infrared (IR) Spectroscopy Data
| Frequency (cm-1) | Intensity | Vibrational Mode |
| ~3300 | Medium | N-H Stretch |
| ~2975 | Strong | C-H Stretch (Aliphatic) |
| ~1700 | Strong | C=O Stretch (Carbamate) |
| ~1500 | Medium | N-H Bend |
| ~1160 | Strong | C-O Stretch |
Expected vibrational frequencies are based on characteristic absorption bands for N-Boc protected amines.
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 157 | - | [M]+ (Molecular Ion) |
| 101 | - | [M - C4H8]+ |
| 57 | - | [C4H9]+ (tert-butyl cation) |
Predicted fragmentation pattern based on the structure of this compound.
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below. These protocols are based on established procedures for the N-Boc protection of primary amines and standard spectroscopic techniques.
Synthesis of this compound
This protocol describes a general procedure for the N-tert-butoxycarbonylation of cyclopropylamine.
Materials:
-
Cyclopropylamine
-
Di-tert-butyl dicarbonate (Boc2O)
-
Triethylamine (Et3N) or Sodium Bicarbonate (NaHCO3)
-
Dichloromethane (CH2Cl2) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Dissolve cyclopropylamine (1.0 eq) in the chosen solvent (e.g., CH2Cl2) in a round-bottom flask.
-
Add a base such as triethylamine (1.1 eq) or an aqueous solution of sodium bicarbonate.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
If a water-miscible solvent was used, remove it under reduced pressure.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter and concentrate the solution under reduced pressure to yield the crude this compound.
-
Purify the product by flash column chromatography on silica gel if necessary.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.
-
1H NMR Spectroscopy: Acquire the proton NMR spectrum on a 300 or 400 MHz spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
13C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument. A larger number of scans will be required compared to the 1H NMR spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of neat this compound can be placed directly on a diamond ATR crystal for analysis. Alternatively, a thin film can be prepared between two NaCl or KBr plates.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm-1.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron ionization (EI).
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the spectroscopic analysis of this compound.
References
Physical properties of N-Boc-cyclopropylamine (melting point, boiling point)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the key physical properties of N-Boc-cyclopropylamine (tert-butyl N-cyclopropylcarbamate), a crucial building block in medicinal chemistry and organic synthesis. The information presented herein is intended to support laboratory research and development activities by providing reliable data and standardized experimental protocols.
Core Physical Properties
This compound is a white to off-white solid at room temperature. Its fundamental physical characteristics, the melting and boiling points, are critical parameters for its purification, handling, and reaction setup.
Data Presentation
The experimentally determined physical properties of this compound are summarized in the table below for quick reference.
| Physical Property | Value | Conditions |
| Melting Point | 54 - 55 °C | Not Specified |
| Boiling Point | 228.6 ± 7.0 °C | 760 mmHg |
Experimental Protocols
While the specific experimental reports for the determination of the physical properties of this compound are not publicly detailed, the following are standardized and widely accepted laboratory protocols for determining the melting and boiling points of a solid organic compound.
Determination of Melting Point
The melting point of this compound can be accurately determined using the capillary method with a calibrated melting point apparatus.
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (sealed at one end)
-
This compound sample, finely powdered
-
Spatula
-
Thermometer (calibrated)
Procedure:
-
A small amount of the finely powdered this compound is introduced into the open end of a glass capillary tube.
-
The tube is gently tapped on a hard surface to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.
-
The filled capillary tube is placed into the heating block of the melting point apparatus, adjacent to the thermometer.
-
The apparatus is heated at a rapid rate initially to quickly approach the expected melting point.
-
When the temperature is approximately 15-20 °C below the anticipated melting point, the heating rate is reduced to 1-2 °C per minute to ensure thermal equilibrium.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has transitioned into a clear liquid is recorded as the end of the melting range.
-
The process is repeated with a fresh sample to ensure accuracy and reproducibility.
Determination of Boiling Point
For a high-boiling point solid like this compound, the boiling point is typically determined at a specific pressure, as it is a liquid at the boiling temperature. A common method involves distillation or the use of a Thiele tube.
Apparatus and Materials:
-
Thiele tube or a small-scale distillation apparatus
-
Heat-resistant oil (e.g., mineral oil or silicone oil)
-
Small test tube
-
Capillary tube (sealed at one end)
-
This compound sample
-
Thermometer (calibrated)
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Stand and clamps
Procedure:
-
A small amount of this compound (enough to cover the bulb of the thermometer) is placed into a small test tube.
-
A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the sample.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
This assembly is then clamped within a Thiele tube containing heat-resistant oil, ensuring the oil level is above the sample level.
-
The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution.
-
As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.
-
Upon reaching the boiling point, a continuous and rapid stream of bubbles will emerge from the capillary tube.
-
The heating is then discontinued, and the apparatus is allowed to cool slowly.
-
The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point of this compound at the ambient atmospheric pressure.
-
The atmospheric pressure should be recorded at the time of the experiment.
Logical Workflow for Physical Property Determination
The following diagram illustrates the logical workflow for the determination of the key physical properties of this compound.
Caption: Workflow for determining the physical properties of this compound.
In-Depth Technical Guide to N-Boc-Cyclopropylamine: A Key Building Block for Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Boc-cyclopropylamine, a pivotal building block in contemporary medicinal chemistry. We will delve into its fundamental properties, synthesis, and, most importantly, its application in the development of potent enzyme inhibitors for oncology and neurodegenerative disorders. This guide offers detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways to support researchers in their drug discovery endeavors.
Core Properties of this compound
This compound, also known as tert-butyl cyclopropylcarbamate, is a stable, protected form of cyclopropylamine. The tert-butyloxycarbonyl (Boc) protecting group allows for controlled reactions at the amine functionality, making it a versatile intermediate in multi-step syntheses.
| Property | Value | Reference |
| CAS Number | 132844-48-5 | [1][2] |
| Molecular Formula | C₈H₁₅NO₂ | [1][2] |
| Molecular Weight | 157.21 g/mol | [1][2] |
| Appearance | Solid | [1] |
| IUPAC Name | tert-butyl N-cyclopropylcarbamate | [1] |
The Role of the Cyclopropylamine Moiety in Drug Design
The cyclopropylamine scaffold is a key pharmacophore in a range of biologically active molecules. Its rigid, three-membered ring introduces conformational constraint, which can enhance binding affinity to target proteins. Furthermore, the strained ring system imparts unique electronic properties that are exploited in the design of mechanism-based enzyme inhibitors.
Notably, the cyclopropylamine moiety is a cornerstone in the development of inhibitors for two critical enzyme families:
-
Lysine-Specific Demethylase 1 (LSD1): This enzyme is a key regulator of gene expression and is overexpressed in numerous cancers.[3][4] The cyclopropylamine group can act as a suicide inhibitor, forming a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor of LSD1, leading to its irreversible inactivation.[2]
-
Monoamine Oxidases (MAO-A and MAO-B): These enzymes are responsible for the degradation of neurotransmitters. Inhibitors of MAOs are used in the treatment of depression and Parkinson's disease. Similar to LSD1, cyclopropylamine-based drugs can irreversibly inhibit MAOs.[2]
Synthesis of Bioactive Molecules Using this compound
This compound serves as a crucial starting material for the synthesis of various therapeutic agents. A prominent example is in the creation of substituted trans-2-arylcyclopropylamine derivatives, which are potent LSD1 inhibitors. The following workflow illustrates a general synthetic route to these compounds.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of a trans-2-arylcyclopropylamine derivative, a class of potent LSD1 inhibitors. This protocol is adapted from established methodologies for the synthesis of similar compounds.[2]
Synthesis of tert-butyl (1R,2S)-2-(4-cyanophenyl)cyclopropylcarbamate
This procedure outlines the coupling of this compound with an aryl halide, followed by deprotection to yield the final active compound.
Step 1: Buchwald-Hartwig Amination
-
To an oven-dried flask, add this compound (1.0 eq), 4-bromobenzonitrile (1.2 eq), palladium(II) acetate (0.05 eq), and a suitable phosphine ligand (e.g., SPhos, 0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add a suitable base (e.g., sodium tert-butoxide, 2.0 eq) and anhydrous toluene.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford tert-butyl (1R,2S)-2-(4-cyanophenyl)cyclopropylcarbamate.
Step 2: Boc Deprotection
-
Dissolve the purified product from Step 1 in a suitable solvent such as dichloromethane or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
If using TFA, co-evaporate with a solvent like toluene to remove residual acid. If using HCl in dioxane, the hydrochloride salt of the product may precipitate and can be collected by filtration.
-
The crude product can be further purified by recrystallization or chromatography to yield the final trans-2-(4-cyanophenyl)cyclopropylamine.
Quantitative Data
The following tables summarize key quantitative data for a series of synthesized trans-2-arylcyclopropylamine derivatives and their inhibitory activity against LSD1 and MAOs.
Table 1: Synthesis Yields of trans-2-Arylcyclopropylamine Derivatives [2]
| Compound | Aryl Substituent | Overall Yield (%) |
| 1 | 2-thienyl | 40 |
| 2 | 3-thienyl | 59 |
| 3 | 2-furyl | 27 |
| 4 | 3-furyl | 21 |
| 5 | 3-pyridyl | 34 |
| 6 | 1-naphthyl | 65 |
Table 2: Inhibitory Activity (IC₅₀, µM) of trans-2-Arylcyclopropylamine Derivatives [2]
| Compound | LSD1 | MAO-A | MAO-B |
| Tranylcypromine | >1000 | 1.8 | 1.1 |
| 1 | 240 | 11 | 2.5 |
| 2 | 210 | 1.9 | 0.8 |
| 3 | 220 | 2.2 | 1.5 |
| 4 | 250 | 3.5 | 1.2 |
Mechanism of Action: Irreversible Inhibition of LSD1
The therapeutic effect of cyclopropylamine-based inhibitors stems from their ability to irreversibly inactivate LSD1. The following diagram illustrates the proposed mechanism of action.
The process begins with the inhibitor binding to the active site of LSD1. The enzyme's FAD cofactor facilitates a single electron transfer from the cyclopropylamine nitrogen, leading to the formation of a radical cation. This intermediate is unstable and undergoes rapid opening of the strained cyclopropyl ring. The resulting reactive species then forms a covalent bond with the FAD cofactor, leading to the irreversible inactivation of the enzyme.[2] This prevents LSD1 from carrying out its demethylase function, ultimately altering gene expression and inhibiting the growth of cancer cells.
Conclusion
This compound is a valuable and versatile building block for the synthesis of innovative therapeutic agents. Its unique structural and electronic properties have been effectively harnessed to create potent, mechanism-based inhibitors of key enzymes like LSD1 and MAOs. This guide has provided a comprehensive overview of its properties, synthetic applications, and the biological rationale for its use in drug discovery. The detailed protocols and data presented herein are intended to empower researchers to further explore the potential of this important chemical entity in developing the next generation of targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of N-Boc-Cyclopropylamine: A Key Intermediate in Pharmaceutical and Agrochemical Research
Introduction
N-tert-butoxycarbonyl-cyclopropylamine (N-Boc-cyclopropylamine) is a valuable synthetic intermediate widely employed in the development of novel pharmaceuticals and agrochemicals. The strategic incorporation of the cyclopropylamine moiety can significantly influence the biological activity and pharmacokinetic properties of a molecule. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking the reactive amine functionality, facilitating multi-step synthetic sequences. This technical guide provides an in-depth overview of a key method for the synthesis of this compound, focusing on the Curtius rearrangement, a versatile and widely adopted transformation in organic chemistry.
The Curtius Rearrangement: A Cornerstone in Amine Synthesis
The Curtius rearrangement is a powerful method for the conversion of carboxylic acids to their corresponding amines with the loss of one carbon atom.[1][2] The reaction proceeds through an acyl azide intermediate, which upon heating, rearranges to an isocyanate. This isocyanate can then be trapped with a variety of nucleophiles. In the context of this compound synthesis, tert-butanol is used to trap the isocyanate, directly yielding the desired N-Boc protected amine.[1][3] This method is favored for its tolerance of a wide range of functional groups and the stereochemical retention during the rearrangement process.[1]
A significant advantage of the Curtius rearrangement is the ability to perform it as a one-pot process, avoiding the isolation of the potentially unstable acyl azide intermediate.[4] Various protocols have been developed to facilitate this, often employing reagents like diphenylphosphoryl azide (DPPA) or generating the acyl azide in situ from the corresponding carboxylic acid.[1]
Experimental Protocol: Synthesis of this compound via Curtius Rearrangement
The following protocol is a representative procedure for the synthesis of this compound from cyclopropanecarboxylic acid, adapted from established methodologies for similar transformations.[3][5]
Materials:
-
Cyclopropanecarboxylic acid
-
Triethylamine (Et3N)
-
Ethyl chloroformate
-
Sodium azide (NaN3)
-
tert-Butanol (t-BuOH)
-
Acetone (anhydrous)
-
Toluene (anhydrous)
-
Magnesium sulfate (MgSO4)
-
Water (ice-cold)
Procedure:
-
Formation of the Acyl Azide:
-
In a round-bottom flask, dissolve cyclopropanecarboxylic acid in anhydrous acetone.
-
Cool the solution to -5 °C using an ice-salt bath.
-
Slowly add triethylamine to the solution, maintaining the temperature at -5 °C.
-
Stir the mixture for 15 minutes.
-
Add ethyl chloroformate dropwise over 30 minutes, ensuring the temperature remains at -5 °C.
-
Continue stirring the reaction mixture for an additional 2 hours at -5 °C.
-
Prepare a solution of sodium azide in water and add it dropwise to the reaction mixture.
-
Stir for an additional hour at 0 °C.
-
Extract the aqueous layer with toluene.
-
Wash the combined organic layers with ice-cold water.
-
Crucially, the organic solution containing the acyl azide must be thoroughly dried with anhydrous magnesium sulfate at 0 °C for 1 hour to prevent the formation of urea byproducts. [5]
-
Concentrate the dried organic solution under reduced pressure at 0 °C.
-
-
Curtius Rearrangement and Trapping:
-
Dissolve the acyl azide residue in anhydrous tert-butanol.
-
Heat the solution to 80 °C under vigorous stirring.
-
The rearrangement to the isocyanate and subsequent trapping with tert-butanol will proceed.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, distill off the excess tert-butanol.
-
Dry the residue under vacuum to obtain this compound.
-
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of N-Boc-protected cyclopropylamines via the Curtius rearrangement, as reported in the literature for analogous substrates.
| Parameter | Value | Reference |
| Yield of N-Boc-protected amine | 70-76% | [1][3] |
| Purity | >95% (typically achieved after purification) | - |
| Melting Point | Not consistently reported for the parent compound | - |
| ¹H NMR (CDCl₃, δ) | ~0.4-0.8 (m, 4H), ~1.4 (s, 9H), ~2.3 (m, 1H) | - |
| ¹³C NMR (CDCl₃, δ) | ~6.5, ~23.0, ~28.5, ~79.0, ~156.0 | - |
Logical Workflow of this compound Synthesis
The following diagram illustrates the key steps involved in the synthesis of this compound via the Curtius rearrangement.
Caption: Synthetic workflow for this compound.
The synthesis of this compound, a crucial building block in modern drug discovery and agrochemical development, is efficiently achieved through the Curtius rearrangement of cyclopropanecarboxylic acid. This method offers a reliable and scalable route to this important intermediate. The detailed protocol and workflow provided in this guide serve as a valuable resource for researchers and scientists in the field of organic synthesis. Careful attention to anhydrous conditions during the formation of the acyl azide is critical to prevent the formation of undesired byproducts and ensure a high yield of the final product.
References
- 1. scispace.com [scispace.com]
- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride [beilstein-journals.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Role of the Boc Protecting Group in Cyclopropylamine Chemistry
The cyclopropylamine moiety is a privileged structural motif in modern medicinal chemistry. Its unique conformational rigidity, metabolic stability, and electronic properties are leveraged to enhance the pharmacological profiles of drug candidates.[1][2][3][4][5] The inherent strain and enhanced π-character of the three-membered ring allow it to act as a versatile bioisostere for various functional groups.[4] However, the high nucleophilicity and basicity of the primary amino group necessitate the use of protecting groups during multi-step syntheses to prevent unwanted side reactions.[6]
Among the arsenal of nitrogen protecting groups, the tert-butyloxycarbonyl (Boc) group is preeminent due to its robustness, ease of installation, and mild removal conditions.[7][8] This guide provides a detailed exploration of the critical role the Boc group plays in cyclopropylamine chemistry, covering its installation, its influence on reactivity, and its cleavage, supported by quantitative data and detailed experimental protocols.
The Boc Group: Properties and Strategic Advantages
The Boc group protects amines by converting them into carbamates, which significantly attenuates the nitrogen's nucleophilicity and basicity.[6][8] This transformation is foundational to its role in synthesis, offering several strategic advantages:
-
Chemical Stability: N-Boc protected amines are stable to a wide range of reagents, including most bases, nucleophiles, and reductive conditions such as catalytic hydrogenation.[7][8][9]
-
Ease of Handling: The introduction of the Boc group is typically straightforward and high-yielding.[7][10]
-
Orthogonality: The Boc group's acid-lability makes it orthogonal to other common amine protecting groups like the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group, a critical feature in complex syntheses.[8][11]
-
Mild Cleavage: Deprotection is efficiently achieved under mild acidic conditions, which preserves the integrity of other sensitive functional groups within the molecule.[7][8][11]
Synthesis of N-Boc-Cyclopropylamines: Protection Methods
The standard method for Boc protection involves the reaction of cyclopropylamine with di-tert-butyl dicarbonate (Boc)₂O, often in the presence of a base. A variety of solvent and catalyst systems have been developed to optimize this transformation for different substrates.
Data Presentation: Boc Protection Conditions
The following table summarizes various methodologies for the N-tert-butoxycarbonylation of amines. While not specific to cyclopropylamine in all cases, these conditions are broadly applicable.
| Substrate Type | Reagents and Conditions | Solvent | Yield (%) | Reference |
| Diverse Amines | (Boc)₂O, cat. Iodine | Solvent-free | 90-98 | [12] |
| Diverse Amines | (Boc)₂O | H₂O / Acetone | 90-99 | [9] |
| Primary Amine | (Boc)₂O, TEA, MeOH | H₂O | 90-97 | [13] |
| Diverse Amines | (Boc)₂O, cat. HClO₄-SiO₂ | Solvent-free | 92-98 | [12] |
Experimental Protocol: Catalyst-Free N-Boc Protection in Water
This protocol is adapted from a general, environmentally friendly procedure for the N-Boc protection of amines.[9]
Materials:
-
Cyclopropylamine (1.0 mmol)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 mmol, 218 mg)
-
Distilled Water (9.5 mL)
-
Acetone (0.5 mL)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
50 mL round-bottom flask, magnetic stirrer, and standard laboratory glassware.
Procedure:
-
To a 50 mL round-bottom flask containing 9.5 mL of distilled water and 0.5 mL of acetone, add cyclopropylamine (1.0 mmol).
-
Stir the mixture at room temperature for 5 minutes.
-
Add di-tert-butyl dicarbonate (1.0 mmol) to the solution.
-
Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Upon completion, transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the this compound product. Further purification can be performed by column chromatography if necessary.
Role of the Boc Group on Reactivity and Stability
The primary role of the Boc group is to moderate the reactivity of the amine nitrogen. However, its electronic influence extends to the cyclopropyl ring itself.
-
Modulation of Amine Reactivity: By converting the amine into a carbamate, the Boc group withdraws electron density from the nitrogen atom. This prevents the amine from participating in undesired nucleophilic attacks or acid-base reactions, allowing chemists to perform transformations on other parts of the molecule.
-
Influence on the Cyclopropyl Ring: The cyclopropane ring possesses significant "π-character" in its C-C bonds due to its high degree of s-character in the C-H bonds and p-character in the C-C bonds.[4][14] The carbonyl group of the Boc-carbamate is a π-acceptor. This allows for electronic conjugation between the Boc group and the cyclopropyl ring, which can lead to a slight polarization and asymmetry in the ring's bond lengths.[14] This electronic perturbation can influence the ring's susceptibility to ring-opening reactions, often stabilizing it against undesired cleavage under certain conditions. For instance, protection of the nitrogen is crucial before attempting reactions that could be initiated by the lone pair, such as intramolecular cyclizations or rearrangements.[15]
Deprotection of N-Boc-Cyclopropylamines
The removal of the Boc group is most commonly achieved under acidic conditions, regenerating the free amine. The mechanism relies on the formation of the highly stable tert-butyl cation.
Data Presentation: Boc Deprotection Methods
A range of acidic conditions can be employed for Boc cleavage, with the choice depending on the substrate's sensitivity to acid.
| Reagent(s) | Solvent | Temperature | Time | Notes | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to RT | 15 min - 2 h | Very common, effective, but harsh. | [7] |
| 4M HCl | 1,4-Dioxane or Ethyl Acetate | Room Temp. | 1 - 4 h | Provides the amine as an HCl salt. | [7] |
| TMSI | Chloroform or DCM | Room Temp. | < 1 h | Mild, non-hydrolytic conditions. | [7] |
| Oxalyl Chloride, MeOH | Methanol | Room Temp. | 1 - 4 h | Mild conditions for sensitive substrates. | [10] |
| Heteropolyacid (10% w/w) | Dichloromethane (DCM) | Room Temp. | 15 - 30 min | Green, catalytic, heterogeneous method. | [16] |
| Fluorinated Alcohols (TFE/HFIP) | TFE or HFIP | Reflux or MW | 5 min - 1 h | Neutral, thermolytic cleavage. | [17] |
Experimental Protocols for Boc Deprotection
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) [7]
Materials:
-
This compound (1.0 mmol)
-
Dichloromethane (DCM) (5 mL)
-
Trifluoroacetic Acid (TFA) (1-2 mL)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine, anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the this compound in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor reaction completion by TLC.
-
Once complete, carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the free cyclopropylamine.
Protocol 2: Deprotection using 4M HCl in Dioxane [7]
Materials:
-
This compound (1.0 mmol)
-
4M HCl in 1,4-dioxane (5 mL, excess)
-
Diethyl ether
Procedure:
-
Dissolve the this compound in a minimal amount of a suitable solvent or add it directly to the 4M HCl in dioxane solution in a flask.
-
Stir the mixture at room temperature for 1 to 4 hours. A precipitate of the hydrochloride salt may form.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can be isolated by filtration if it has precipitated. Alternatively, the solvent can be removed under reduced pressure.
-
The resulting solid is often triturated with diethyl ether to remove non-polar impurities, filtered, and dried under vacuum to yield the cyclopropylamine hydrochloride salt.
Conclusion
The tert-butyloxycarbonyl (Boc) group is an indispensable tool in the synthetic chemistry of cyclopropylamines. Its role extends beyond simple protection; it serves as a crucial modulator of reactivity, preventing the amine's inherent nucleophilicity from interfering with desired chemical transformations. By masking the amine, the Boc group facilitates complex molecular construction, enabling the incorporation of the valuable cyclopropylamine scaffold into advanced pharmaceutical and agrochemical agents. A thorough understanding of the methods for its installation and cleavage, as detailed in this guide, is essential for any scientist working in drug discovery and development.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. chemtips.wordpress.com [chemtips.wordpress.com]
- 14. Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
N-Boc-Cyclopropylamine: A Stable and Versatile Precursor for Cyclopropylamine in Pharmaceutical Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopropylamine is a critical structural motif in a multitude of pharmaceutical agents due to its unique conformational and electronic properties that can enhance pharmacological activity and metabolic stability. However, the inherent volatility, reactivity, and handling difficulties of cyclopropylamine present significant challenges in its storage, transportation, and application in multi-step organic synthesis. This technical guide details the use of N-tert-butoxycarbonyl (Boc)-cyclopropylamine as a stable, solid, and easily handleable precursor to cyclopropylamine. This guide provides a comprehensive overview of the advantages of using N-Boc-cyclopropylamine, detailed experimental protocols for its synthesis and deprotection, and quantitative data to support its application in drug discovery and development workflows.
Introduction: The Cyclopropylamine Moiety in Medicinal Chemistry
The cyclopropyl group is an increasingly important pharmacophore in modern drug design.[1] Its rigid, three-membered ring structure imparts a number of desirable properties to drug candidates, including:
-
Enhanced Potency: The conformational rigidity of the cyclopropyl ring can lock a molecule into a bioactive conformation, leading to stronger binding interactions with its biological target.
-
Improved Metabolic Stability: The high C-H bond dissociation energy of the cyclopropane ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[2]
-
Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can influence a molecule's lipophilicity, solubility, and pKa, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.[1]
Numerous approved drugs and clinical candidates across various therapeutic areas, including antivirals, antidepressants, and anticancer agents, incorporate the cyclopropylamine moiety.[3]
The Challenge: Instability and Handling of Cyclopropylamine
Despite its utility, the practical application of cyclopropylamine in research and large-scale synthesis is hampered by its challenging physical and chemical properties:
-
High Volatility and Flammability: Cyclopropylamine is a low-boiling point liquid (49-50 °C) with a high vapor pressure, making it highly flammable and posing a significant fire hazard.[4][5]
-
Hygroscopicity and Reactivity with CO₂: It is hygroscopic and readily absorbs atmospheric carbon dioxide, leading to the formation of carbamates and affecting its purity and reactivity.[6]
-
Corrosive and Toxic Nature: Cyclopropylamine is a corrosive substance that can cause severe skin burns and eye damage.[7][8] It is also harmful if inhaled or swallowed.[8]
-
Storage and Handling Difficulties: It requires storage in a cool, flame-proof area, under an inert atmosphere, and in tightly sealed containers to prevent degradation and ensure safety.[5][6] These requirements add complexity and cost to its use.
These stability and handling issues can lead to inconsistencies in reaction outcomes, difficulties in accurate dosing, and significant safety risks, particularly in large-scale operations.
The Solution: this compound as a Stable Precursor
The use of this compound, a solid and stable derivative, effectively circumvents the challenges associated with free cyclopropylamine. The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its robustness under many reaction conditions and its straightforward removal under acidic or thermal conditions.[9][10]
Advantages of this compound:
-
Solid and Non-Volatile: this compound is a white crystalline solid, eliminating the hazards associated with a flammable, volatile liquid.[]
-
Enhanced Stability: It is stable to air and moisture, allowing for long-term storage at room temperature without degradation. This simplifies handling and improves consistency in experimental setups.
-
Ease of Handling and Dosing: As a solid, it can be accurately weighed and dispensed without the need for specialized equipment required for volatile liquids.
-
Compatibility with a Wide Range of Reactions: The Boc-protected amine is unreactive under many conditions, allowing for chemical modifications on other parts of the molecule before the deprotection step.
-
High-Yield Deprotection: The cyclopropylamine can be readily regenerated in high yields when needed, often through simple acidic treatment.
The use of this compound as a starting material streamlines synthetic workflows, enhances safety, and improves the reproducibility of reactions involving the cyclopropylamine moiety.
Quantitative Data: Synthesis and Deprotection of this compound
The following tables summarize typical yields for the synthesis (Boc protection) of this compound and its subsequent deprotection to regenerate cyclopropylamine.
| Table 1: Synthesis of this compound - Reaction Yields | |
| Reaction Conditions | Yield (%) |
| (Boc)₂O, Triethylamine, H₂O/THF | >95 |
| (Boc)₂O, Amberlite-IR 120, Solvent-free | 95-99 |
| (Boc)₂O, H₂O/Acetone (catalyst-free) | High |
| Table 2: Deprotection of this compound - Reaction Yields | |
| Deprotection Method | Yield (%) |
| Oxalyl chloride, Methanol | up to 90 |
| Iron(III) catalysis | High |
| Heteropolyacid catalyst, DCM | 90-95 |
| Boiling water (catalyst-free) | 90-96 |
| Thermal (continuous flow) | High |
Experimental Protocols
Synthesis of this compound from Cyclopropylamine
This protocol describes a standard method for the Boc protection of cyclopropylamine using di-tert-butyl dicarbonate.
Materials:
-
Cyclopropylamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF)
-
Water
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclopropylamine (1.0 equivalent) in a 2:1 (v/v) mixture of THF and water.
-
Add TEA or DIPEA (3.0 equivalents) to the solution and stir at room temperature for 5 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in THF to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the THF under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by silica gel column chromatography to yield the pure product.[12]
Deprotection of this compound
This protocol details a common acid-catalyzed deprotection method.
Materials:
-
This compound
-
Methanol (MeOH)
-
Oxalyl chloride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in methanol.
-
Stir the solution at room temperature for 5 minutes.
-
Carefully add oxalyl chloride (3.0 equivalents) dropwise to the solution. Note: An exothermic reaction may be observed.[9]
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the mixture with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the cyclopropylamine.
Visualizing the Workflow and Logic
The following diagrams illustrate the synthesis and deprotection pathways, as well as the rationale for choosing this compound as a precursor.
Caption: Synthetic workflow for the preparation of this compound.
Caption: Overview of methods for the deprotection of this compound.
Caption: Decision logic for using this compound as a precursor.
Conclusion
This compound serves as an exemplary stable precursor for the volatile and hazardous cyclopropylamine. Its solid-state nature, ease of handling, and excellent stability profile make it an invaluable tool for researchers and professionals in the field of drug development. The straightforward and high-yielding protocols for both its synthesis and deprotection allow for the convenient and safe incorporation of the crucial cyclopropylamine pharmacophore into a wide array of potential therapeutic agents. The adoption of this compound in synthetic strategies can lead to more efficient, reproducible, and safer research and development processes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. longdom.org [longdom.org]
- 4. lobachemie.com [lobachemie.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 12. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Potential of N-Boc-Cyclopropylamine Derivatives in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The N-tert-butoxycarbonyl (Boc) protected cyclopropylamine scaffold is a privileged motif in modern medicinal chemistry. Its inherent conformational rigidity, metabolic stability, and unique electronic properties make it an attractive building block for the design of novel therapeutic agents. This in-depth technical guide explores the burgeoning biological activities of N-Boc-cyclopropylamine derivatives, focusing on their roles as potent enzyme inhibitors and receptor modulators. We delve into their quantitative biological data, detailed experimental protocols for their evaluation, and the signaling pathways they influence, providing a comprehensive resource for researchers in the field.
Biological Activities and Quantitative Data
This compound derivatives have demonstrated significant activity against a range of biological targets, primarily as enzyme inhibitors and receptor ligands. The cyclopropylamine moiety can act as a pharmacophore, engaging in key interactions with target proteins, while the Boc protecting group can modulate physicochemical properties and provide a handle for further synthetic elaboration.
Enzyme Inhibition
The strained cyclopropane ring is a key feature that enables these derivatives to act as mechanism-based inhibitors for certain enzymes, particularly those containing a flavin adenine dinucleotide (FAD) cofactor.
LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation and is a promising target in oncology.[1] Tranylcypromine, a cyclopropylamine-containing compound, is a known irreversible inhibitor of LSD1. This compound derivatives are being explored as more selective and potent LSD1 inhibitors.
| Compound ID | Derivative Class | Target | Activity (IC₅₀) | Reference |
| 1 | N-substituted tranylcypromine analog | LSD1 | 31 nM | [1](--INVALID-LINK--) |
| 2 | 1-substituted cyclopropylamine | LSD1 | 131 nM | [1](--INVALID-LINK--) |
| 3 | Styrenylcyclopropylamine | LSD1 | <4 nM | [2](--INVALID-LINK--) |
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of monoamine neurotransmitters.[3] Their inhibition is a key strategy in the treatment of depression and neurodegenerative diseases. The cyclopropylamine scaffold is a well-established pharmacophore for MAO inhibitors.
| Compound ID | Derivative Class | Target | Activity (Kᵢ) | Selectivity (MAO-A/MAO-B) | Reference |
| 4 | Polyamine analog | MAO-A | 0.62 µM | ~1 | [4](--INVALID-LINK--) |
| 4 | Polyamine analog | MAO-B | 0.31 µM | ~1 | [4](--INVALID-LINK--) |
| 5 | Polyamine analog | MAO-A | 0.62 µM | >1 | [4](--INVALID-LINK--) |
| 5 | Polyamine analog | MAO-B | <1 µM | >1 | [4](--INVALID-LINK--) |
| KD1 | Hydrazine-cyclopropylamine hybrid | MAO-B | 13.5 nM | 723.04 | [5](--INVALID-LINK--) |
| KD9 | Hydrazine-cyclopropylamine hybrid | MAO-B | 6.15 nM | >2666.66 | [5](--INVALID-LINK--) |
Receptor Modulation
The rigid cyclopropylamine structure can mimic the conformation of endogenous ligands, enabling potent and selective interactions with G-protein coupled receptors (GPCRs).
Dopamine receptors, particularly the D2 subtype, are important targets for antipsychotic and neurological drugs. While specific quantitative data for this compound derivatives at D2 receptors is limited in publicly available literature, closely related 2-phenylcyclopropylmethylamine (PCPMA) derivatives have shown significant activity. It is important to note that the presence of the Boc group can influence the pharmacological profile.
| Compound ID | Derivative Class | Target | Activity (Kᵢ) | Functional Activity | Reference |
| (+)-14j | 2-Phenylcyclopropylmethylamine | D₂R | Not Reported | Partial Agonist | [6](--INVALID-LINK--) |
| (+)-14l | 2-Phenylcyclopropylmethylamine | D₂R | Not Reported | Partial Agonist | [6](--INVALID-LINK--) |
| (1R,2R)-30q | 2-Phenylcyclopropylmethylamine | D₃R | 2.2 nM | Not Reported | [7](--INVALID-LINK--) |
Serotonin (5-HT) receptors are implicated in a wide range of physiological and pathological processes, making them attractive drug targets. Derivatives of trans-2-(indol-3-yl)cyclopropylamine have been evaluated for their affinity at various serotonin receptor subtypes.
| Compound ID | Derivative Class | Target | Activity (Kᵢ) | Reference |
| 5-fluoro-substituted | trans-2-(indol-3-yl)cyclopropylamine | 5-HT₂C | 1.9 nM | [8](--INVALID-LINK--) |
| 5-methoxy-substituted | trans-2-(indol-3-yl)cyclopropylamine | 5-HT₁ₐ | 40 nM | [8](--INVALID-LINK--) |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of novel compounds. This section provides methodologies for the synthesis of this compound derivatives and key in vitro biological assays.
General Synthesis of this compound Derivatives
A common and versatile method for the synthesis of this compound derivatives is through the Boc protection of a primary cyclopropylamine, which can be prepared through various routes including the Curtius rearrangement of a cyclopropanecarboxylic acid.
Protocol: Boc Protection of Cyclopropylamine
-
Dissolution: Dissolve the cyclopropylamine starting material (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of water, methanol, and triethylamine (10:10:7).[9]
-
Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.6 eq) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or gentle heating (e.g., 55°C) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. If an aqueous system was used, extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel to afford the this compound derivative.
In Vitro Biological Assays
This assay measures the inhibition of LSD1 enzymatic activity by monitoring the production of hydrogen peroxide (H₂O₂), a byproduct of the demethylation reaction.
Materials:
-
Human recombinant LSD1 enzyme
-
H3K4me2 peptide substrate
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
Assay buffer
-
Test compounds and known LSD1 inhibitor (positive control)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Enzyme and Substrate Preparation: Prepare a solution of LSD1 enzyme and HRP in the assay buffer. Prepare a separate solution of the H3K4me2 peptide substrate and the fluorescent probe.
-
Reaction Initiation: In a 96-well black plate, add the test compound dilutions. Add the enzyme/HRP solution to each well. Initiate the reaction by adding the substrate/probe solution.
-
Incubation: Incubate the plate at room temperature, protected from light.
-
Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths at multiple time points.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
This assay is similar to the LSD1 assay and measures the H₂O₂ produced from the oxidative deamination of a substrate by MAO-A or MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Substrate (e.g., p-tyramine for both, or selective substrates like kynuramine)
-
HRP and a fluorescent probe
-
Assay buffer
-
Test compounds and known MAO inhibitors (positive controls)
Procedure:
-
Pre-incubation (for irreversible inhibitors): Pre-incubate the MAO enzyme with the test compounds for a specific time (e.g., 15-30 minutes) at 37°C.
-
Reaction Initiation: Add the substrate and fluorescent probe mixture to all wells.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Data Acquisition and Analysis: Follow the same procedure as the LSD1 inhibition assay to determine IC₅₀ or Kᵢ values.
This assay determines the affinity of a test compound for the D₂ receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing human D₂ receptors
-
Radiolabeled ligand (e.g., [³H]spiperone)
-
Unlabeled ligand for non-specific binding determination (e.g., haloperidol)
-
Assay buffer
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound in the assay buffer.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were generated using the DOT language.
Signaling Pathways
Caption: LSD1-mediated epigenetic regulation and its inhibition.
Caption: Monoamine neurotransmitter degradation by MAO.
Caption: Dopamine D2 receptor signaling pathway.
Experimental Workflow
Caption: General workflow for inhibitor discovery.
Conclusion and Future Directions
This compound derivatives represent a versatile and promising class of compounds with significant potential in drug discovery. Their demonstrated activity as potent inhibitors of key enzymes like LSD1 and MAO, and as modulators of important GPCRs such as dopamine and serotonin receptors, underscores their therapeutic potential across various disease areas including oncology, neurodegenerative disorders, and psychiatric conditions.
The data and protocols presented in this guide provide a solid foundation for researchers to explore and advance this chemical space. Future efforts should focus on elucidating the structure-activity relationships for dopamine and serotonin receptor modulation to develop more potent and selective ligands. Furthermore, the exploration of these derivatives against other enzyme classes and biological targets could unveil novel therapeutic applications. The continued investigation of this compound derivatives holds great promise for the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride [beilstein-journals.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological characterization of 2-methoxy-N-propylnorapomorphine's (MNPA) interactions with D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ki Summary [bdb99.ucsd.edu]
The Cyclopropylamine Moiety: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclopropylamine moiety, a seemingly simple three-membered carbocycle attached to an amino group, has emerged as a privileged structural motif in modern medicinal chemistry. Its unique combination of rigidity, stereoelectronic properties, and metabolic stability allows it to address numerous challenges encountered in drug design, from enhancing potency and selectivity to improving pharmacokinetic profiles. This technical guide provides a comprehensive overview of the cyclopropylamine core, detailing its fundamental properties, strategic applications, and the experimental methodologies crucial for its successful incorporation and evaluation in drug discovery programs.
The strained three-membered ring of cyclopropylamine imparts a high degree of conformational constraint, which can lock a molecule into a bioactive conformation, thereby enhancing binding affinity for its biological target.[1] Furthermore, the unique orbital arrangement of the cyclopropyl group can modulate the basicity (pKa) of the attached amine and influence its interactions with metabolic enzymes, often leading to improved metabolic stability compared to analogous linear amines.[2] These favorable characteristics have led to the inclusion of the cyclopropylamine scaffold in a diverse range of approved therapeutics, including antidepressants and antiviral agents.[][4]
Physicochemical and Pharmacokinetic Properties
The strategic incorporation of a cyclopropylamine moiety can significantly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Understanding these effects is paramount for rational drug design.
Modulation of Physicochemical Properties
The cyclopropyl group acts as a "conformational clamp," restricting the rotation of the C-N bond and influencing the overall topography of the molecule. This rigidity can be advantageous for fitting into well-defined protein binding pockets. Electronically, the cyclopropyl ring possesses a degree of π-character, allowing it to serve as a bioisostere for other groups, such as phenyl rings, while offering a more three-dimensional structure.[1] A key property influenced by the cyclopropyl group is the basicity of the amine.
| Compound | pKa | LogP | Rationale for Inclusion |
| Cyclopropylamine | 9.10[2][5][6][7][8] | 0.07[2][7] | Baseline reference for the moiety. |
| Tranylcypromine | Strong base[9] | 1.58[10] | The cyclopropyl ring is integral to its irreversible inhibition of MAO. |
| Glecaprevir | pH-dependent solubility[1] | N/A | The cyclopropylsulfonamide is a key component of this macrocyclic inhibitor. |
| Voxilaprevir | N/A | N/A | Features a complex cyclopropylsulfonamide within its macrocyclic structure. |
Impact on Metabolic Stability and Pharmacokinetics
One of the most valued attributes of the cyclopropyl group is its ability to enhance metabolic stability. The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2] This can lead to reduced clearance and a longer half-life in the body. However, it is important to note that the metabolism of cyclopropylamines can sometimes lead to reactive intermediates through ring-opening mechanisms, a factor that requires careful evaluation during drug development.[2][11]
The pharmacokinetic parameters of drugs incorporating this moiety underscore its utility in achieving desirable clinical profiles.
| Drug | Target | Half-life (t½) | Key Pharmacokinetic Insights |
| Tranylcypromine | MAO-A / MAO-B | ~2.5 hours[12][13][14][15] | Despite a short half-life, its irreversible inhibition leads to a long duration of action.[12][14] |
| Glecaprevir | HCV NS3/4A Protease | ~6 hours[16] | Primarily eliminated through feces, with minimal renal excretion.[16][17] |
| Voxilaprevir | HCV NS3/4A Protease | ~33 hours[18] | Primarily metabolized by CYP3A4 and eliminated via biliary excretion.[18][19] |
Case Studies in Drug Design
The versatility of the cyclopropylamine moiety is best illustrated through its successful application in marketed drugs.
Tranylcypromine: An Irreversible MAO Inhibitor
Tranylcypromine (Parnate) is a non-selective, irreversible inhibitor of monoamine oxidase (MAO) used for the treatment of major depressive disorder.[12] The cyclopropylamine structure is critical to its mechanism of action. It acts as a mechanism-based inactivator, forming a covalent bond with the FAD cofactor of the MAO enzyme, thereby irreversibly blocking its activity.[12] This leads to an increase in the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[11]
| Drug | Target | IC50 |
| Tranylcypromine | MAO-A | 2.3 µM[20] |
| MAO-B | 0.95 µM[20] |
Glecaprevir and Voxilaprevir: HCV NS3/4A Protease Inhibitors
Glecaprevir and Voxilaprevir are potent, direct-acting antiviral agents used in combination therapies to treat chronic Hepatitis C virus (HCV) infection.[21][22][23] Both drugs target the HCV NS3/4A protease, an enzyme essential for viral replication.[22][23][24] The NS3/4A protease is responsible for cleaving the HCV polyprotein into mature, functional viral proteins.[22][24] By inhibiting this enzyme, glecaprevir and voxilaprevir block the viral life cycle. The cyclopropylamine moiety is incorporated into a sulfonamide group within the complex macrocyclic structures of these inhibitors, contributing to their high potency and pharmacokinetic profiles.
| Drug | Target | IC50 / EC50 |
| Glecaprevir | HCV NS3/4A Protease | IC50: 3.5 - 11.3 nM (pangenotypic)[21][24][25][26] |
| Voxilaprevir | HCV NS3/4A Protease | EC50: 0.38 nM (GT1) - 5.8 nM (GT3)[27] |
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of drug discovery. Below are representative methodologies for the synthesis of a cyclopropylamine derivative and for a key biological assay.
Protocol 1: Synthesis of N-Aryl Cyclopropylamine
This protocol describes a copper-catalyzed N-arylation reaction, a common method for synthesizing N-substituted cyclopropylamines.
Materials:
-
Aryl bromide (1.0 mmol)
-
Cyclopropylamine (1.5 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Suitable ligand (e.g., N,N'-dimethylethylenediamine, 0.1 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction tube, add the aryl bromide (1.0 mmol), CuI (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF (5 mL), the ligand (0.1 mmol), and cyclopropylamine (1.5 mmol) to the reaction mixture via syringe.
-
Stir the reaction mixture at a specified temperature (e.g., 80-110 °C) for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. Quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-aryl-cyclopropylamine.
Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)
This protocol outlines a common method to determine the IC50 of a test compound against MAO-A or MAO-B.
Materials:
-
Recombinant human MAO-A or MAO-B enzyme
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test compound (cyclopropylamine derivative) dissolved in DMSO
-
MAO substrate (e.g., Kynuramine for both, or specific substrates)
-
Developer solution (containing Horseradish Peroxidase and a fluorogenic probe like Amplex Red)
-
Positive control inhibitor (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
96-well black microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare Reagents: Dilute the test compound to various concentrations (e.g., 10-point serial dilution) in MAO Assay Buffer. The final DMSO concentration should be kept low (<1%). Prepare working solutions of the enzyme, substrate, and developer.
-
Assay Setup: To the wells of a 96-well plate, add:
-
50 µL of MAO Assay Buffer.
-
10 µL of the test compound dilution or control (buffer for total activity, positive control inhibitor for background).
-
20 µL of the diluted MAO-A or MAO-B enzyme solution.
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add 20 µL of the MAO substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light. The reaction produces H₂O₂.
-
Detection: Add 20 µL of the developer solution to each well. The HRP in the developer will react with H₂O₂ and the probe to generate a fluorescent product.
-
Read Fluorescence: Incubate for another 10 minutes at room temperature, protected from light. Measure the fluorescence intensity using a plate reader (e.g., Excitation ~535 nm, Emission ~590 nm).
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion and Future Perspectives
The cyclopropylamine moiety continues to be a powerful tool in the medicinal chemist's arsenal. Its ability to impart conformational rigidity, modulate physicochemical properties, and enhance metabolic stability has been proven in numerous successful drug discovery campaigns. As synthetic methodologies become more sophisticated, allowing for more precise and diverse substitutions on the cyclopropylamine core, its role is set to expand further. Future applications will likely focus on its use in more complex molecular architectures, including macrocycles and sp³-rich scaffolds, to tackle increasingly challenging biological targets. The foundational principles and experimental approaches detailed in this guide provide a solid framework for the continued exploration and exploitation of this remarkable chemical entity in the pursuit of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclopropylamine CAS#: 765-30-0 [m.chemicalbook.com]
- 4. Preclinical Characteristics of the Hepatitis C Virus NS3/4A Protease Inhibitor ITMN-191 (R7227) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. chembk.com [chembk.com]
- 7. 765-30-0 CAS MSDS (Cyclopropylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Cas 765-30-0,Cyclopropylamine | lookchem [lookchem.com]
- 9. Human Metabolome Database: Showing metabocard for Tranylcypromine (HMDB0014890) [hmdb.ca]
- 10. Tranylcypromine | C9H11N | CID 5530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. (1R,2S)-Tranylcypromine | C9H11N | CID 19493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. mims.com [mims.com]
- 15. Pharmacokinetics of tranylcypromine in patients who are depressed: relationship to cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Sofosbuvir + velpatasvir + voxilaprevir for the treatment of hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Viral Hepatitis C Therapy: Pharmacokinetic and Pharmacodynamic Considerations: A 2019 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tranylcypromine, MAO inhibitor (CAS 13492-01-8) | Abcam [abcam.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Glecaprevir | C38H46F4N6O9S | CID 66828839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Voxilaprevir | C40H52F4N6O9S | CID 89921642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. Glecaprevir | HCV NS3/4A protease Inhibitor | TargetMol [targetmol.com]
- 25. medchemexpress.com [medchemexpress.com]
- 26. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS3/4A Protease Inhibitor Glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In Vitro Susceptibility of Hepatitis C Virus Genotype 1 through 6 Clinical Isolates to the Pangenotypic NS3/4A Inhibitor Voxilaprevir - PMC [pmc.ncbi.nlm.nih.gov]
N-Boc-cyclopropylamine safety, handling, and storage guidelines
An In-depth Technical Guide to N-Boc-cyclopropylamine: Safety, Handling, and Storage
This guide provides comprehensive safety, handling, and storage information for this compound (tert-butyl N-cyclopropylcarbamate), tailored for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, associated hazards, and recommended procedures to ensure a safe laboratory environment.
Chemical and Physical Properties
This compound is a solid compound at room temperature. The Boc (tert-butoxycarbonyl) protecting group significantly alters the physical properties compared to the parent cyclopropylamine, notably increasing its melting point and reducing its volatility.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 132844-48-5 | Fluorochem |
| Molecular Formula | C8H15NO2 | Fluorochem |
| Molecular Weight | 157.21 g/mol | Fluorochem |
| Appearance | Solid | Fluorochem |
| Purity | 95% | Fluorochem |
| Melting Point | 54 - 55°C | BIOSYNCE[1] |
| Boiling Point | 228.6 ± 7.0 °C at 760 mmHg | BIOSYNCE[1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with ingestion, inhalation, and contact with skin and eyes.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07: Harmful/Irritant | Warning |
| Acute Toxicity, Inhaled | H332: Harmful if inhaled | GHS07: Harmful/Irritant | Warning |
| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07: Harmful/Irritant | Warning |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07: Harmful/Irritant | Warning |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation | GHS07: Harmful/Irritant | Warning |
Source: Fluorochem[2]
Safe Handling and Personal Protective Equipment (PPE)
Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or vapors.[3]
Personal Protective Equipment (PPE)
A risk assessment should precede any handling of this compound. The following PPE is required:
-
Eye Protection : Wear chemical safety goggles or a face shield that meets appropriate government standards.[3]
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile rubber) inspected for integrity before use.[3]
-
Skin and Body Protection : A lab coat or chemical-resistant apron should be worn. For larger quantities or where there is a significant risk of spillage, a chemical-resistant suit may be necessary.[3]
-
Respiratory Protection : If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator with an appropriate particulate filter is required.[2]
General Hygiene Practices
-
Avoid all personal contact, including inhalation of dust.[3]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2]
-
Wash hands thoroughly after handling the compound and before leaving the laboratory.[2]
-
Contaminated clothing should be removed and laundered separately before reuse.
Experimental Protocols
The following protocols are generalized procedures for the safe handling of this compound. Specific experimental conditions may require modifications to these procedures.
Protocol for Weighing and Dispensing
-
Ensure all necessary PPE is worn correctly.
-
Perform the weighing operation within a chemical fume hood or a ventilated balance enclosure to control dust.
-
Use a spatula to carefully transfer the solid from its storage container to a tared weighing vessel.
-
Avoid creating dust by handling the material gently.
-
Close the storage container tightly immediately after use.
-
Clean any spills on the balance and surrounding area promptly using appropriate methods (see Section 6).
Protocol for Use in a Reaction
-
Set up the reaction apparatus within a chemical fume hood.
-
Add the weighed this compound to the reaction vessel carefully to prevent dust generation.
-
If the reaction involves deprotection of the Boc group (e.g., using strong acids like trifluoroacetic acid), be aware that carbon dioxide gas may be produced, and the system should not be sealed.[4]
-
Monitor the reaction from outside the fume hood sash.
-
Upon completion, follow appropriate work-up and purification procedures, maintaining engineering controls and PPE throughout.
Storage and Disposal
Proper storage and disposal are critical for safety and to maintain the integrity of the compound.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][3]
-
Recommended storage temperature is between 2-8°C.[1]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.
-
Keep away from sources of heat, sparks, and open flames.[3]
Disposal
-
Dispose of waste material in accordance with all applicable federal, state, and local regulations.
-
The compound and its container must be disposed of as hazardous waste.
-
Do not allow the material to enter drains or waterways.
Accidental Release and First Aid Measures
Accidental Release
-
Evacuate the area and ensure adequate ventilation.
-
Remove all sources of ignition.[3]
-
Wear appropriate PPE as described in Section 3.2.
-
For small spills, gently sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
For large spills, contact your institution's environmental health and safety department.
First Aid
-
If Swallowed : Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.[2]
-
If Inhaled : Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]
-
If on Skin : Take off immediately all contaminated clothing. Rinse skin with plenty of water. If skin irritation occurs, get medical advice/attention.[2]
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[2]
Visual Safety Guides
The following diagrams illustrate key safety workflows for handling this compound.
References
Methodological & Application
Application Note and Protocol: Synthesis of N-Boc-cyclopropylamine
Introduction
N-Boc-cyclopropylamine is a valuable building block in medicinal chemistry and drug development. The cyclopropylamine moiety is present in numerous bioactive compounds, and the tert-butyloxycarbonyl (Boc) protecting group allows for the selective modification of other parts of a molecule without interference from the reactive amine group.[1][2][3] The Boc group is stable under a wide range of nucleophilic and basic conditions but can be readily removed under acidic conditions, making it an ideal protecting group in multi-step organic syntheses.[4][5][6] This document provides a detailed protocol for the synthesis of this compound from cyclopropylamine using di-tert-butyl dicarbonate (Boc anhydride).
Reaction Scheme
The synthesis involves the reaction of cyclopropylamine with di-tert-butyl dicarbonate in the presence of a base. The base neutralizes the acidic byproduct formed during the reaction.
Quantitative Data Summary
The following table summarizes various reported conditions for the N-Boc protection of amines, which are applicable to the synthesis of this compound. The choice of solvent and base can influence the reaction time and yield.
| Entry | Substrate | Solvent | Base | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Aniline | Dichloromethane (DCM) | Amberlite-IR 120 | Room Temp | 3 min | 95 | [7] |
| 2 | Various Amines | Water:Acetone (9.5:0.5) | None | Room Temp | 8-12 min | Good to Excellent | [8] |
| 3 | General Amines | Acetonitrile | 4-DMAP | Not Specified | Not Specified | High | [1][9] |
| 4 | General Amines | Aqueous | Sodium Bicarbonate | Not Specified | Not Specified | High | [1][2] |
| 5 | 1,2,3,6-Tetrahydropyridine | Not Specified | Not Specified | Room Temp | Overnight | 89 | [10] |
Experimental Protocol
This protocol describes a general and efficient method for the synthesis of this compound.
Materials and Equipment:
-
Cyclopropylamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve cyclopropylamine (1.0 equivalent) in dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 0.5 M concentration). To this solution, add triethylamine (1.2 equivalents) or an aqueous solution of sodium bicarbonate. Cool the mixture to 0 °C in an ice bath with stirring.
-
Addition of (Boc)₂O: Dissolve di-tert-butyl dicarbonate (1.1 equivalents) in a minimal amount of the reaction solvent. Add the (Boc)₂O solution dropwise to the stirred cyclopropylamine solution at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours or until completion.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting amine indicates the completion of the reaction.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
If DCM was used as the solvent, separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
If THF was used, add ethyl acetate to extract the product. Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[8]
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be purified by silica gel column chromatography or crystallization if necessary.[11]
-
Safety Precautions:
-
Cyclopropylamine is a flammable and corrosive liquid.
-
Di-tert-butyl dicarbonate is an irritant.
-
All procedures should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. derpharmachemica.com [derpharmachemica.com]
Application Note: Step-by-Step Protocol for the Boc Protection of Cyclopropylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The protection of amine functional groups is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules and pharmaceuticals. The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions.[1][2] This application note provides a detailed, step-by-step protocol for the N-Boc protection of cyclopropylamine using di-tert-butyl dicarbonate (Boc)₂O, a common and efficient method.[3]
Reaction Scheme:
The reaction proceeds via nucleophilic attack of the cyclopropylamine nitrogen onto one of the carbonyl carbons of di-tert-butyl dicarbonate.[4][5] A base, such as triethylamine, is often added to neutralize the protonated amine and drive the reaction to completion.[3][6] The byproducts of the reaction are carbon dioxide, tert-butanol, and the corresponding salt of the base.[4]
Data Presentation: Summary of Reaction Parameters
The following table summarizes the typical quantitative parameters for the Boc protection of a primary amine like cyclopropylamine.
| Parameter | Reagent / Condition | Stoichiometry (Equivalents) | Typical Range | Recommended |
| Starting Material | Cyclopropylamine | 1.0 | - | 1.0 |
| Protecting Agent | Di-tert-butyl dicarbonate ((Boc)₂O) | 1.05 - 1.6 | 1.1 eq | 1.1 |
| Base | Triethylamine (Et₃N) | 1.1 - 1.5 | 1.2 eq | 1.2 |
| Solvent | Dichloromethane (DCM) | - | 0.1 - 0.5 M | ~0.2 M |
| Temperature | Reaction Temperature | Room Temp. - 55°C | Room Temperature | Room Temperature |
| Time | Reaction Duration | 1 - 16 hours | 2 - 4 hours | Monitor by TLC |
| Yield | Product Yield | - | 90 - 97% | >95% (Typical) |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Boc protection of cyclopropylamine, from reaction setup to product isolation.
References
Application Notes and Protocols: N-Boc-cyclopropylamine as a Versatile Building Block in Multi-Step Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
N-Boc-cyclopropylamine is a valuable and versatile building block in modern organic synthesis, prized for its unique combination of a sterically demanding cyclopropyl group and a protected primary amine. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and allows for facile deprotection, making it an ideal intermediate for the introduction of the cyclopropylamine moiety into complex molecules. This feature is particularly sought after in medicinal chemistry, where the cyclopropyl group can enhance metabolic stability, binding affinity, and overall pharmacological properties of drug candidates.[1]
These application notes provide a detailed overview of the use of this compound in multi-step organic synthesis, including key applications, experimental protocols, and quantitative data.
Key Applications in Multi-Step Synthesis
The unique structural and electronic properties of the cyclopropyl group make this compound a key component in the synthesis of a variety of bioactive molecules.
-
Enzyme Inhibitors: The cyclopropylamine scaffold is a known pharmacophore in mechanism-based inhibitors of enzymes such as Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO). The strained cyclopropyl ring can participate in covalent bond formation with enzyme cofactors, leading to irreversible inhibition. The Boc-protected form allows for the controlled introduction of this functionality during synthesis.
-
Antiviral Agents: this compound and its derivatives are crucial intermediates in the synthesis of potent antiviral drugs. A prominent example is the Hepatitis C Virus (HCV) NS3/4A protease inhibitor Boceprevir, where a cyclopropyl-containing proline analogue plays a critical role in the molecule's activity.
-
Quinolone Antibiotics: The incorporation of a cyclopropyl group at the N-1 position of the quinolone core is a common strategy to enhance antibacterial potency and spectrum. This compound serves as a key precursor for introducing this essential substituent.
Experimental Protocols
The following protocols are representative examples of common transformations involving this compound and its derivatives.
Protocol 1: Amide Coupling of this compound with a Carboxylic Acid
This protocol describes a standard procedure for the formation of an amide bond between this compound and a generic carboxylic acid using a common coupling reagent.
Materials:
-
This compound
-
Carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DCM at 0 °C, add EDC (1.2 equiv).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.1 equiv) and DIPEA (2.0 equiv) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-acyl-N-Boc-cyclopropylamine.
Protocol 2: Scalable Synthesis of (1-Cyclopropyl)cyclopropylamine via an N-Boc Intermediate
This multi-step protocol outlines a scalable synthesis of a substituted cyclopropylamine, proceeding through a key N-Boc protected intermediate generated via a Curtius degradation.[2]
Step 1: Synthesis of tert-butyl 1-(cyclopropyl)cyclopropylcarbamate [2]
-
To a mechanically stirred solution of 1-cyclopropylcyclopropanecarboxylic acid (70.60 g, ca. 560.0 mmol) in anhydrous acetone (1.7 L), add triethylamine (76.2 g, 105.0 mL, 753.0 mmol) dropwise at -5 °C.
-
After stirring for 15 minutes, add neat ethyl chloroformate (103.7 g, 91.0 mL, 956.0 mmol) at the same temperature over 30 minutes. Stir for an additional 2 hours.
-
Add a solution of sodium azide (75.0 g, 1.0 mol) in water (200 mL) over 1.5 hours.
-
Stir the mixture at 0 °C for 1.5 hours, then concentrate under reduced pressure at 0 °C to about half the original volume.
-
Pour the mixture into ice-cold water (2 L) and extract with diethyl ether (4 x 400 mL) and pentane (2 x 350 mL).
-
Wash the combined organic solutions with ice-cold water (2 x 400 mL), dry with MgSO₄ at 0 °C, and concentrate under reduced pressure.
-
Dissolve the residue in anhydrous t-BuOH (200 mL) and add this solution dropwise to vigorously stirred, anhydrous t-BuOH (1300 mL) at 80 °C over 2.5 hours.
-
Heat the resulting solution under reflux for an additional 9 hours.
-
Distill off the majority of the t-BuOH under a nitrogen flow. After cooling, dry the residue at 20 °C/0.1 Torr to yield essentially pure tert-butyl 1-(cyclopropyl)cyclopropylcarbamate (84.0 g, 76%).
Step 2: Deprotection to (1-Cyclopropyl)cyclopropylamine hydrochloride [2]
-
To a ca. 5.0 N HCl solution in diethyl ether (700 mL) at 0 °C, add a solution of the carbamate from Step 1 (84.0 g, 425.8 mmol) in diethyl ether (100 mL) in one portion with stirring.
-
Stir the reaction mixture at 0 °C for 4 hours and then at ambient temperature for 20 hours.
-
Filter the formed precipitate, wash with diethyl ether (200 mL), and dry in a vacuum desiccator over P₄O₁₀ overnight to give (1-cyclopropyl)cyclopropylamine hydrochloride (49.7 g, 87%).[2]
Quantitative Data
The following tables summarize representative yields for reactions involving this compound and related cyclopropylamines.
| Reaction Type | Substrates | Product | Yield (%) | Reference |
| Curtius Degradation | 1-Cyclopropylcyclopropanecarboxylic acid | tert-butyl 1-(cyclopropyl)cyclopropylcarbamate | 76% | [2] |
| Boc Deprotection | tert-butyl 1-(cyclopropyl)cyclopropylcarbamate | (1-Cyclopropyl)cyclopropylamine hydrochloride | 87% | [2] |
| Reductive Amination | α-Chloroaldehyde and Morpholine | trans-2-substituted-cyclopropylamine | 77% | [3] |
| Ti(II)-mediated coupling | Alkanenitrile and Grignard reagent | (1-benzyl)cyclopropylamine | 70% | [4] |
| Drug Intermediate Synthesis | Key Reaction | Intermediate | Yield (%) | Reference |
| Boceprevir Intermediate | Chemoenzymatic Desymmetrization | Bicyclic [3.1.0]proline moiety | High | [5] |
| (1-Cyclopropyl)cyclopropylamine Synthesis | Curtius Degradation | N-Boc-(1-cyclopropyl)cyclopropylamine | 76% | [2] |
Visualizations
General Synthetic Utility of this compound
References
- 1. longdom.org [longdom.org]
- 2. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]
- 5. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Deprotection of N-Boc-cyclopropylamine to Yield Free Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in various reaction conditions and its facile cleavage under acidic conditions. The deprotection of N-Boc-cyclopropylamine to furnish the free cyclopropylamine is a critical step in the synthesis of numerous pharmaceutical and agrochemical compounds. This document provides detailed application notes and protocols for the removal of the Boc protecting group from this compound, offering a range of methods to accommodate different substrate sensitivities and experimental constraints.
The most common method for Boc deprotection involves acid-catalyzed hydrolysis. The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. This intermediate is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide.
This application note outlines several effective protocols for the deprotection of this compound, including standard acidic methods, milder alternatives, and greener approaches. Quantitative data is summarized for easy comparison, and detailed experimental procedures are provided.
Data Presentation
The following table summarizes various methods for the deprotection of this compound, highlighting key reaction parameters and reported yields.
| Method | Reagent(s) | Solvent(s) | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Acidic Deprotection | ||||||
| Method 1: TFA/DCM | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 to RT | 1 - 4 h | >95 | |
| Method 2: HCl in Dioxane | 4M Hydrogen chloride (HCl) in 1,4-Dioxane | 1,4-Dioxane | RT | 1 - 4 h | ~87 | |
| Method 3: HCl in Diethyl Ether | Hydrogen chloride (HCl) in Diethyl ether | Diethyl ether | 0 to RT | 4 - 20 h | 87 | |
| Milder Acidic Deprotection | ||||||
| Method 4: p-TsOH | p-Toluenesulfonic acid (pTSA) | Acetonitrile | Reflux | 10 min | 95 | |
| Lewis Acid Deprotection | ||||||
| Method 5: Zinc Bromide | Zinc bromide (ZnBr₂) | Dichloromethane (DCM) | RT | 12 - 24 h | High | |
| Green Chemistry Approach | ||||||
| Method 6: Hot Water | Water | Water | 90 - 100 | 10 - 15 min | 90 - 97 |
Note: Yields are highly substrate-dependent and may vary based on reaction scale and purity of starting materials. RT = Room Temperature.
Experimental Protocols
Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a robust and widely used method for Boc deprotection.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 equivalents, or a 20-50% v/v solution in DCM) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The product, cyclopropylamine, is more polar than the starting material.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the cyclopropylamine. The product can also be isolated as its trifluoroacetate salt.
Method 2: Deprotection using HCl in 1,4-Dioxane
This method is another common acidic deprotection protocol, often resulting in the precipitation of the amine hydrochloride salt.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Dissolve this compound (1 equivalent) in a minimal amount of a suitable solvent or suspend it directly in 4M HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 to 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the cyclopropylamine hydrochloride salt often precipitates from the solution.
-
Collect the solid product by filtration using a Buchner funnel.
-
Wash the collected solid with a solvent like diethyl ether to remove any non-polar impurities.
-
Dry the product under vacuum.
Method 6: Deprotection using Hot Water (Green Chemistry Approach)
This environmentally friendly method avoids the use of strong acids and organic solvents.
Materials:
-
This compound
-
Deionized water
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Dichloromethane (DCM) for extraction
-
Anhydrous magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend this compound (1 equivalent) in deionized water in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to 90-100 °C with vigorous stirring. The starting material may become more soluble as the temperature increases.
-
Maintain the temperature for 10-15 minutes. The release of carbon dioxide may be observed.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add DCM (or another suitable organic solvent) to the flask and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic extracts and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure to yield the free cyclopropylamine.
Visualizations
Boc Deprotection Signaling Pathway
Caption: Acid-catalyzed deprotection mechanism of this compound.
Experimental Workflow for TFA/DCM Deprotection
Caption: General experimental workflow for the TFA-mediated deprotection.
Acid-Catalyzed Removal of the Boc Group from N-Boc-cyclopropylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis due to its stability in a variety of reaction conditions and its facile cleavage under acidic conditions. This document provides detailed application notes and protocols for the acid-catalyzed removal of the Boc group from N-Boc-cyclopropylamine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Particular attention is given to preserving the integrity of the acid-sensitive cyclopropyl ring.
Reaction Mechanism and Considerations
The acid-catalyzed deprotection of this compound proceeds through a well-established mechanism. The reaction is initiated by the protonation of the carbamate's carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which subsequently forms isobutylene and a proton. The resulting unstable carbamic acid rapidly decarboxylates to yield the free cyclopropylamine, which is then protonated by the acid to form the corresponding salt.
A critical consideration when deprotecting this compound is the potential for the acid-catalyzed opening of the strained cyclopropane ring. Strong acidic conditions can lead to the formation of undesired byproducts. Therefore, the choice of acid, solvent, reaction temperature, and time must be carefully optimized to ensure a high yield of the desired cyclopropylamine while minimizing ring-opening.
Comparative Data of Deprotection Methods
The selection of the appropriate acidic reagent is crucial for the successful deprotection of this compound. The following table summarizes common acidic conditions and their general outcomes for this transformation.
| Acidic Reagent | Typical Conditions | Solvent(s) | Temperature (°C) | Typical Reaction Time | Reported Yield | Key Considerations |
| Hydrogen Chloride (HCl) | 4 M solution | 1,4-Dioxane, Diethyl ether, Methanol | 0 to Room Temp | 1 - 20 hours | High (e.g., 87% for a related substrate)[1][2] | Generally provides the crystalline hydrochloride salt, which can be easier to handle and purify. Milder conditions (e.g., HCl in ether) are preferred to minimize ring opening. |
| Trifluoroacetic Acid (TFA) | 20-50% solution or neat | Dichloromethane (DCM) | 0 to Room Temp | 0.5 - 4 hours | Generally high | A strong acid that can lead to faster reaction times but may increase the risk of cyclopropane ring-opening. The resulting TFA salt is often an oil, which can be more challenging to isolate. |
Experimental Protocols
Protocol 1: Deprotection using Hydrogen Chloride in Diethyl Ether
This protocol is adapted from a high-yielding procedure for a similar substrate and is recommended for minimizing potential side reactions.[1][2]
Materials:
-
This compound
-
Anhydrous diethyl ether (Et₂O)
-
Hydrogen chloride (gas or a saturated solution in Et₂O)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous diethyl ether in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a saturated solution of HCl in diethyl ether (approx. 5.0 N, excess) to the stirred solution.
-
Stir the reaction mixture at 0 °C for 4 hours, and then allow it to warm to room temperature and stir for an additional 20 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until complete consumption of the starting material.
-
The cyclopropylamine hydrochloride salt will typically precipitate as a white solid.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the desired product.
Protocol 2: Deprotection using Trifluoroacetic Acid in Dichloromethane
This protocol utilizes the more aggressive trifluoroacetic acid for potentially faster deprotection. Optimization of the TFA concentration and reaction time is recommended to minimize side reactions.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (typically 20-50% v/v) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 0.5 to 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the DCM and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and carefully wash with saturated aqueous NaHCO₃ solution to neutralize the excess acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the free cyclopropylamine. For isolation of the TFA salt, omit the basic wash and simply concentrate the reaction mixture.
Visualizing the Workflow and Logic
Caption: Experimental workflow for Boc deprotection.
References
Application Notes and Protocols for N-Boc-Cyclopropylamine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids and moieties into peptide structures is a key strategy in modern drug discovery to enhance therapeutic properties such as metabolic stability, receptor affinity, and cell permeability. N-Boc-cyclopropylamine is a valuable building block that introduces a cyclopropylamide at the C-terminus of a peptide. The cyclopropyl group, a small, strained carbocycle, can impart unique conformational constraints and metabolic stability to the peptide backbone. C-terminal amidation is a common post-translational modification that neutralizes the negative charge of the C-terminal carboxyl group, often leading to increased biological activity and stability against carboxypeptidases.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in peptide synthesis.
Applications of C-Terminal Cyclopropylamide Modification
Modification of a peptide's C-terminus with a cyclopropylamide can offer several advantages:
-
Enhanced Metabolic Stability: The cyclopropyl group can sterically hinder the approach of carboxypeptidases, enzymes that cleave the C-terminal amino acid, thereby increasing the in vivo half-life of the peptide.
-
Improved Pharmacokinetic Profile: C-terminal amidation generally increases the hydrophobicity of a peptide, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.[3]
-
Increased Biological Activity: Neutralizing the C-terminal charge can enhance the peptide's interaction with its biological target, leading to improved potency.[1][4] For some antimicrobial peptides, C-terminal modification has been shown to enhance their activity against Gram-negative bacteria.[1]
-
Conformational Rigidity: The rigid structure of the cyclopropyl ring can reduce the conformational flexibility of the peptide's C-terminus, potentially locking it into a bioactive conformation.
Data Presentation
While specific quantitative data for the synthesis of C-terminal cyclopropylamide peptides using this compound is not extensively reported in the literature, the following tables provide representative data for C-terminal amide synthesis and the biological activity of modified peptides. This data can serve as a benchmark for researchers working with this compound.
Table 1: Representative Yields for C-Terminal Amide Formation in Peptide Synthesis
| Peptide Sequence (Example) | Amine | Coupling Method | Solvent | Crude Purity (%) | Isolated Yield (%) | Reference |
| Tyr-Gly-Gly-Phe-Leu | Ethylamine | PyBOP/HOBt/DIEA | DMF | >90 | 75-85 | [3] |
| Model Pentapeptide | Various Alkyl Amines | Fukuyama N-alkylation | DMF | High | High | [3] |
| Leu-Enkephalin Analogs | Various Alkyl Amines | PyBOP/HOBt/DIEA | DMF | High | Consistently High | [3] |
Table 2: Biological Activity of C-Terminally Modified Peptides (Illustrative Examples)
| Peptide | Modification | Target | Activity Metric (e.g., MIC, IC50) | Fold Change vs. Unmodified | Reference |
| Calcitermin | C-terminal amidation | Antifungal | Not specified | No significant improvement | [5] |
| Cecropin-like peptide | C-terminal amidation & Trp stretch | Antibacterial | MIC | Enhanced activity | [4] |
| Proline-rich AMPs | C-terminal amidation | Antibacterial (Gram -) | MIC | Increased potency | [1] |
Experimental Protocols
The following protocols describe the synthesis of a peptide with a C-terminal cyclopropylamide using this compound via solid-phase peptide synthesis (SPPS). The general workflow involves the assembly of the peptide on a resin, followed by cleavage from the resin to yield a C-terminally activated peptide, which is then coupled with this compound in solution.
Diagram: General Workflow for C-Terminal Cyclopropylamide Peptide Synthesis
Caption: Workflow for peptide cyclopropylamide synthesis.
Protocol 1: Solid-Phase Peptide Synthesis (Boc Strategy)
This protocol outlines the manual synthesis of a peptide on a Merrifield resin using Boc-protected amino acids.
1. Resin Preparation:
-
Place the Merrifield resin (1 g, appropriate substitution) in a reaction vessel.
-
Swell the resin in dichloromethane (DCM) for 1-2 hours.
-
Wash the resin with DCM (3x) and then with dimethylformamide (DMF) (3x).
2. First Amino Acid Coupling:
-
Dissolve the first Boc-protected amino acid (2-4 equivalents relative to resin loading) in a minimal amount of DMF/DCM (1:1 v/v).
-
Add diisopropylcarbodiimide (DIC) (1 equivalent) and 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents).
-
Add the activated amino acid solution to the resin and shake at room temperature for 2-4 hours.
-
Wash the resin with DMF (3x), DCM (3x), and methanol (3x).
-
Dry the resin under vacuum.
3. Peptide Chain Elongation (per cycle):
-
Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.[6]
-
Wash the resin with DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 10 minutes.[7]
-
Wash the resin with DCM (3x).
-
-
Coupling of Subsequent Amino Acid:
-
Dissolve the next Boc-amino acid (3 equivalents) and an activating agent like HBTU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a qualitative ninhydrin test.[8]
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat this cycle for each amino acid in the sequence.
4. Capping (Optional but Recommended):
-
If the ninhydrin test indicates incomplete coupling, cap the unreacted amino groups to prevent the formation of deletion sequences.[8]
-
Treat the resin with a solution of acetic anhydride/DIEA/DMF (e.g., 5:6:89 v/v/v) for 30 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
Protocol 2: Cleavage of the Peptide from the Resin
This protocol describes the cleavage of the synthesized peptide from the resin to obtain the peptide acid.
1. Resin Preparation:
-
After the final amino acid coupling and Boc deprotection, wash the peptide-resin with DCM (3x) and methanol (3x).
-
Dry the resin thoroughly under vacuum for at least 4 hours.[9]
2. Cleavage Reaction:
-
Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v/v/v/v).[10]
-
Add the cleavage cocktail to the dried peptide-resin (10-20 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours.
3. Peptide Precipitation and Isolation:
-
Filter the resin and wash it with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding cold diethyl ether (10-fold volume excess).
-
Centrifuge the suspension to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether (2x).
-
Dry the crude peptide under vacuum.
Diagram: Solution-Phase Coupling of Peptide Acid and this compound
Caption: Solution-phase amidation reaction schematic.
Protocol 3: Solution-Phase Coupling with this compound
This protocol details the coupling of the cleaved peptide acid with this compound in solution.
1. Reaction Setup:
-
Dissolve the crude peptide acid in a suitable solvent such as DMF or a mixture of DCM/DMF.
-
Add the coupling reagent (e.g., HATU or HBTU, 1.2 equivalents) and a tertiary base like DIEA (2-3 equivalents).[11]
-
Stir the mixture for 10-15 minutes to activate the C-terminal carboxylic acid.
2. Coupling Reaction:
-
Add this compound (1.5 equivalents) to the activated peptide solution.
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired product.
3. Work-up and Boc Deprotection:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
To deprotect the Boc group, dissolve the crude product in a solution of 50% TFA in DCM and stir for 30-60 minutes.
-
Remove the TFA/DCM under a stream of nitrogen.
Protocol 4: Purification and Characterization
1. Purification:
-
Dissolve the crude deprotected peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[12][13]
-
Collect fractions containing the pure product.
2. Characterization:
-
Confirm the identity and purity of the final peptide cyclopropylamide using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).[8][13]
-
For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy can be employed.[14]
Potential Signaling Pathway Involvement
While specific signaling pathways modulated by C-terminal cyclopropylamide peptides are not extensively documented, the introduction of this moiety can influence the peptide's interaction with its target, which could be a receptor, an ion channel, or an enzyme. For instance, if the parent peptide is an agonist or antagonist of a G-protein coupled receptor (GPCR), the cyclopropylamide modification could alter its binding affinity and subsequent downstream signaling.
Diagram: Hypothetical GPCR Signaling Pathway
Caption: Hypothetical GPCR signaling pathway modulation.
Conclusion
The use of this compound to introduce a C-terminal cyclopropylamide is a promising strategy for enhancing the therapeutic potential of peptides. The protocols provided herein offer a general framework for the synthesis, purification, and characterization of these modified peptides. Researchers are encouraged to optimize the reaction conditions for their specific peptide sequences to achieve the best possible outcomes. Further investigation into the biological activities and mechanisms of action of C-terminal cyclopropylamide peptides will undoubtedly expand their applications in drug discovery and development.
References
- 1. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A convenient approach to synthesizing peptide C-terminal N-alkyl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C-Terminal Modification Contributes the Antibacterial Activity of a Cecropin-like Region of Heteroscorpine-1 from Scorpion Venom - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Peptide Synthesis, Purification, and Cleavage - Microbial Ecology and Evolution Lab Wiki [microbes.sites.haverford.edu]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. bachem.com [bachem.com]
- 13. rsc.org [rsc.org]
- 14. On the role of NMR spectroscopy for characterization of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application of N-Boc-Cyclopropylamine in the Synthesis of Pharmaceutical Intermediates
Introduction
N-Boc-cyclopropylamine is a pivotal building block in medicinal chemistry, prized for its role in introducing the cyclopropyl moiety into drug candidates. The cyclopropyl group, a small, strained ring system, often imparts desirable pharmacological properties to a molecule, including enhanced potency, improved metabolic stability, and better conformational rigidity. The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking the reactive amine functionality, allowing for controlled and selective chemical transformations. This application note details the use of this compound in the synthesis of key intermediates for antiviral agents, particularly Hepatitis C Virus (HCV) protease inhibitors, and provides detailed experimental protocols for relevant transformations.
Key Applications in Pharmaceutical Synthesis
The cyclopropylamine motif is a recurring structural feature in a range of therapeutic agents. Its incorporation has been instrumental in the development of drugs targeting various diseases.
-
Antiviral Agents: this compound is a crucial precursor for the synthesis of several direct-acting antiviral agents against HCV. Specifically, it is used to construct the cyclopropanesulfonamide warhead found in potent NS3/4A protease inhibitors like simeprevir, paritaprevir, and grazoprevir.[1] These drugs are central to modern combination therapies for chronic HCV infection.[1]
-
Antibacterial Agents: The cyclopropyl group is a well-known pharmacophore in the quinolone class of antibiotics, such as Ciprofloxacin.[2] The introduction of this group, often via cyclopropylamine, enhances the antibacterial efficacy and pharmacokinetic profile of these drugs.[2]
-
Enzyme Inhibitors: Cyclopropylamine derivatives are utilized as mechanism-based inhibitors for enzymes like monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1).[3] Tranylcypromine, a cyclopropylamine-containing compound, is a known irreversible inhibitor of both MAO and LSD1.[3]
Synthesis of a Key Intermediate for HCV Protease Inhibitors: N-((1R,2S)-1-((cyclopropylsulfonyl)carbamoyl)-2-vinylcyclopropyl)pyrazine-2-carboxamide
A critical intermediate in the synthesis of several macrocyclic HCV protease inhibitors, such as simeprevir, is the N-acyl-cyclopropanesulfonamide derivative. The following protocols outline the synthesis of this key intermediate starting from this compound.
Experimental Protocols
Protocol 1: Deprotection of this compound
This protocol describes the removal of the Boc protecting group from this compound to yield cyclopropylamine hydrochloride, which is then used in the subsequent sulfonylation step.
Materials:
-
This compound
-
4 M HCl in 1,4-dioxane
-
Diethyl ether (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous diethyl ether, add 4 M HCl in 1,4-dioxane (1.2 equivalents) dropwise at 0 °C with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
The resulting precipitate of cyclopropylamine hydrochloride is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Quantitative Data:
| Starting Material | Product | Reagents | Reaction Time | Yield |
| This compound | Cyclopropylamine hydrochloride | 4 M HCl in 1,4-dioxane, Diethyl ether | 2-4 hours | >95% |
Protocol 2: Synthesis of Cyclopropanesulfonamide
This protocol details the synthesis of cyclopropanesulfonamide from cyclopropylamine hydrochloride.
Materials:
-
Cyclopropylamine hydrochloride
-
Sulfuryl chloride (SO₂Cl₂)
-
Acetonitrile (anhydrous)
-
Triethylamine
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Suspend cyclopropylamine hydrochloride (1 equivalent) in anhydrous acetonitrile.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 equivalents) dropwise to the suspension.
-
In a separate flask, prepare a solution of sulfuryl chloride (1.1 equivalents) in anhydrous acetonitrile.
-
Add the sulfuryl chloride solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude cyclopropanesulfonamide.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data:
| Starting Material | Product | Reagents | Reaction Time | Yield |
| Cyclopropylamine hydrochloride | Cyclopropanesulfonamide | SO₂Cl₂, Triethylamine, Acetonitrile | 12-16 hours | 70-80% |
Protocol 3: Coupling of Cyclopropanesulfonamide with a Carboxylic Acid Intermediate
This protocol describes the coupling of cyclopropanesulfonamide with a pyrazine-2-carboxylic acid derivative, a key step in forming the final intermediate.
Materials:
-
Cyclopropanesulfonamide
-
(1R,2S)-1-amino-N-(pyrazine-2-carbonyl)-2-vinylcyclopropanecarboxamide
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve (1R,2S)-1-amino-N-(pyrazine-2-carbonyl)-2-vinylcyclopropanecarboxamide (1 equivalent) and cyclopropanesulfonamide (1.2 equivalents) in anhydrous DCM under an inert atmosphere.
-
Add DMAP (0.1 equivalents) to the solution.
-
Add EDC (1.5 equivalents) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 18-24 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-((1R,2S)-1-((cyclopropylsulfonyl)carbamoyl)-2-vinylcyclopropyl)pyrazine-2-carboxamide.
Quantitative Data:
| Starting Material | Product | Reagents | Reaction Time | Yield |
| Cyclopropanesulfonamide, Carboxylic acid intermediate | N-acyl-cyclopropanesulfonamide | EDC, DMAP, DCM | 18-24 hours | 60-70% |
Visualizations
References
Application of N-Boc-Cyclopropylamine in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of N-Boc-cyclopropylamine as a key building block in the synthesis of agrochemicals, particularly triazine-based herbicides and insecticides. The use of the tert-butyloxycarbonyl (Boc) protecting group offers strategic advantages in multi-step syntheses, allowing for controlled reactions and the introduction of diverse functionalities.
Introduction
This compound is a valuable synthetic intermediate in agrochemical research and development. The cyclopropylamine moiety is a common feature in a variety of commercial pesticides, contributing to their biological activity. The Boc protecting group provides a robust yet readily cleavable means to mask the reactivity of the amine, enabling selective transformations at other positions of a molecule and facilitating the construction of complex agrochemical scaffolds. This document outlines the synthesis of key cyclopropylamino-triazine agrochemicals, highlighting the role of this compound.
Key Applications in Agrochemical Synthesis
This compound serves as a precursor for the introduction of the cyclopropylamino group into various agrochemical classes. A prominent application is in the synthesis of triazine herbicides and insecticides. The triazine core, when substituted with cyclopropylamino groups, exhibits potent biological activity.
Examples of Agrochemicals Derived from Cyclopropylamine:
-
Cyromazine: An insecticide and ectoparasiticide.[1][2][3][4]
-
Triazine Herbicides: Such as 2-chloro-4,6-bis(cyclopropylamino)-1,3,5-triazine and related compounds that act as herbicides.[1]
Data Presentation
The following table summarizes the reported yield for the synthesis of Cyromazine, a key agrochemical derived from a cyclopropylamine precursor. While the provided literature primarily details the use of unprotected cyclopropylamine, the strategic incorporation of this compound followed by deprotection is a standard synthetic approach to achieve similar or improved outcomes, particularly in more complex syntheses.
| Product | Starting Materials | Reaction Type | Reported Yield (%) | Reference |
| Cyromazine | 2-Cyclopropylamino-4,6-dichloro-s-triazene and Ammonia | Nucleophilic Aromatic Substitution | 96.37 | [5] |
Experimental Protocols
The following protocols describe the synthesis of cyclopropylamino-containing triazine agrochemicals. The protocols are presented to logically incorporate this compound as a starting material, a common strategy in medicinal and agrochemical chemistry to control reactivity and improve yields.
Protocol 1: Synthesis of N-Boc-2-chloro-4-cyclopropylamino-6-amino-1,3,5-triazine
This protocol outlines the initial step in the synthesis of various cyclopropylamino-triazine agrochemicals, involving the reaction of cyanuric chloride with one equivalent of this compound followed by reaction with ammonia.
Materials:
-
Cyanuric chloride
-
This compound
-
Ammonia (aqueous solution)
-
Triethylamine or other suitable base
-
Acetone or other suitable aprotic solvent
-
Deionized water
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve cyanuric chloride (1.0 eq) in acetone at 0-5 °C with constant stirring.
-
In a separate flask, prepare a solution of this compound (1.0 eq) and triethylamine (1.1 eq) in acetone.
-
Add the this compound solution dropwise to the cyanuric chloride solution, maintaining the temperature between 0-5 °C.
-
Stir the reaction mixture at this temperature for 2-4 hours.
-
Slowly add a chilled aqueous solution of ammonia (excess) to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
Continue stirring for an additional 4-6 hours at room temperature.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to yield N-Boc-2-chloro-4-cyclopropylamino-6-amino-1,3,5-triazine.
Protocol 2: Synthesis of Cyromazine via Deprotection
This protocol describes the deprotection of the Boc group from the intermediate synthesized in Protocol 1, followed by reaction with ammonia to yield Cyromazine.
Materials:
-
N-Boc-2-chloro-4-cyclopropylamino-6-amino-1,3,5-triazine (from Protocol 1)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane, methanol)
-
Ammonia (aqueous solution)
-
Dioxane or other suitable solvent
-
Sodium bicarbonate or other suitable base
-
Deionized water
Procedure:
-
Suspend N-Boc-2-chloro-4-cyclopropylamino-6-amino-1,3,5-triazine (1.0 eq) in a suitable solvent such as dioxane.
-
Add an excess of TFA or a solution of HCl to the mixture to remove the Boc protecting group. Stir at room temperature until deprotection is complete (monitor by TLC or LC-MS).
-
Neutralize the reaction mixture with a base such as sodium bicarbonate solution.
-
Transfer the resulting solution of 2-chloro-4-cyclopropylamino-6-amino-1,3,5-triazine to an autoclave.
-
Add an excess of aqueous ammonia.
-
Heat the mixture at approximately 140 °C for 24 hours.[6]
-
After cooling, remove the solvent under reduced pressure.
-
Wash the crystalline residue with water and dry to obtain Cyromazine. The crude product can be recrystallized from methanol.[6]
Mandatory Visualization
The following diagrams illustrate the synthetic workflow and the logical relationship of this compound in the synthesis of triazine-based agrochemicals.
Caption: Synthetic workflow for a generic triazine agrochemical.
Caption: Logical role of this compound in synthesis.
References
Application Notes and Protocols: N-Boc-Cyclopropylamine in the Development of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-Boc-cyclopropylamine as a key building block in the synthesis of potent enzyme inhibitors. The cyclopropylamine moiety, readily accessible from its Boc-protected precursor, is a critical pharmacophore in a variety of mechanism-based inhibitors targeting enzymes implicated in cancer, neurological disorders, and drug metabolism.
Introduction to this compound in Enzyme Inhibition
This compound serves as a stable, protected precursor to cyclopropylamine. The cyclopropylamine functional group is of significant interest in medicinal chemistry due to its unique stereoelectronic properties. The strained three-membered ring can participate in enzyme-catalyzed reactions, leading to the formation of a reactive species that covalently modifies the enzyme or its cofactor, resulting in irreversible inhibition. This mechanism-based inhibition offers a powerful strategy for achieving high potency and prolonged duration of action. Key enzyme families targeted by cyclopropylamine-based inhibitors include flavin-dependent amine oxidases such as Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1), as well as heme-containing Cytochrome P450 (CYP) enzymes.
Key Enzyme Targets and Mechanisms of Inhibition
Monoamine Oxidases (MAO-A and MAO-B)
Monoamine oxidases are crucial enzymes in the central nervous system, responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[1] Inhibition of MAO-A is effective in treating depression, while MAO-B inhibitors are used in the management of Parkinson's disease. Cyclopropylamine-containing drugs, such as tranylcypromine, act as irreversible inhibitors of both MAO-A and MAO-B.[1] The inhibitory mechanism involves the formation of a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor of the enzyme.[1]
Mechanism of MAO Inhibition by Cyclopropylamine Derivatives
Lysine-Specific Demethylase 1 (LSD1/KDM1A)
LSD1 is a flavin-dependent demethylase that plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysines 4 and 9 (H3K4 and H3K9).[1] Its overexpression is linked to various cancers, making it a promising therapeutic target. Tranylcypromine and its derivatives are potent irreversible inhibitors of LSD1.[1] Similar to MAO inhibition, the cyclopropylamine moiety is essential for the covalent modification of the FAD cofactor, leading to enzyme inactivation.[1]
Cytochrome P450 (CYP) Enzymes
Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases responsible for the metabolism of a wide range of xenobiotics, including drugs. Cyclopropylamines can act as mechanism-based inactivators of various CYP isoforms.[2] The inactivation pathway often involves a one-electron oxidation at the nitrogen atom, followed by the opening of the cyclopropane ring to generate a reactive species that can covalently bind to the enzyme's heme or apoprotein.[3] In some cases, a nitroso metabolite can form a stable, yet reversible, metabolic intermediate complex (MIC) with the heme iron, also leading to inhibition.[3]
Mechanism of Cytochrome P450 Inactivation by Cyclopropylamines
Quantitative Data on Cyclopropylamine-Based Inhibitors
The following tables summarize the inhibitory activities of various cyclopropylamine derivatives against their target enzymes.
Table 1: Inhibition of Monoamine Oxidases (MAO) by Cyclopropylamine Derivatives
| Compound | Target | IC50 | Reference |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | 170 nM (after 30 min pre-incubation) | [1] |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | 5 nM (after 30 min pre-incubation) | [1] |
| Tranylcypromine | MAO-A | Ki = 7.7 µM | [4] |
| Tranylcypromine | MAO-B | Ki = 3.8 µM | [4] |
Table 2: Inhibition of Lysine-Specific Demethylase 1 (LSD1) by Cyclopropylamine Derivatives
| Compound | IC50 | Reference |
| N-methyl sulfonamide derivative of Tranylcypromine | 0.19 µM | [5] |
| 1-substituted Tranylcypromine analogue | 31 nM | [6] |
| Compound S2101 (a 2-PCPA derivative) | k(inact)/K(I) = 4560 M⁻¹ s⁻¹ | [7] |
Experimental Protocols
Synthesis of N-Aryl Cyclopropylamine Inhibitors from this compound
This protocol describes a two-step synthesis of N-aryl cyclopropylamines, which are common scaffolds for MAO and LSD1 inhibitors. The first step is the deprotection of this compound, followed by a palladium-catalyzed N-arylation.
Workflow for Synthesis of N-Aryl Cyclopropylamine Inhibitors
Protocol 4.1.1: Boc Deprotection of this compound
-
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude cyclopropylamine. The product is often used in the next step without further purification.
-
Protocol 4.1.2: Palladium-Catalyzed N-Arylation of Cyclopropylamine
-
Materials:
-
Cyclopropylamine (from Protocol 4.1.1)
-
Aryl bromide
-
Pd₂(dba)₃ (palladium catalyst)
-
BINAP (ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide (1.0 eq), Pd₂(dba)₃ (0.01-0.05 eq), BINAP (0.01-0.05 eq), and NaOtBu (1.4 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene, followed by cyclopropylamine (1.2 eq).
-
Heat the reaction mixture at 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-aryl cyclopropylamine.
-
In Vitro Enzyme Inhibition Assays
Protocol 4.2.1: Fluorometric MAO Inhibition Assay
This protocol provides a general method for determining the IC50 of a test compound against MAO-A and MAO-B.
-
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine)
-
Fluorescent probe (e.g., Amplex Red) and horseradish peroxidase (HRP)
-
Test compound and known inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound and the known inhibitor in the assay buffer.
-
In a 96-well black microplate, add the test compound dilutions. Include wells for a no-inhibitor control (vehicle) and a no-enzyme control.
-
Add the MAO enzyme (A or B) to all wells except the no-enzyme control.
-
For irreversible inhibitors, pre-incubate the plate at 37 °C for a specified time (e.g., 15-30 minutes).
-
Prepare a working solution of the substrate, Amplex Red, and HRP in the assay buffer.
-
Initiate the reaction by adding the working solution to all wells.
-
Incubate the plate at 37 °C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm for Amplex Red) at multiple time points or as an endpoint reading.
-
Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control and determine the IC50 value by non-linear regression analysis.
-
Protocol 4.2.2: LSD1 Demethylase Activity/Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits for measuring LSD1 activity.
-
Materials:
-
Recombinant human LSD1 enzyme
-
Di-methylated histone H3-K4 LSD1 substrate-coated strip wells
-
Primary antibody specific for the demethylated product
-
HRP-conjugated secondary antibody
-
Fluorogenic HRP substrate
-
Test compound and known LSD1 inhibitor (e.g., tranylcypromine)
-
Assay and wash buffers
-
96-well microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound and known inhibitor.
-
To the substrate-coated wells, add the LSD1 enzyme and the test compound dilutions. Include appropriate controls.
-
Incubate the plate to allow for the enzymatic reaction.
-
Wash the wells with wash buffer to remove unbound components.
-
Add the primary antibody and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody, followed by incubation.
-
Wash the wells and add the fluorogenic HRP substrate.
-
Measure the fluorescence intensity.
-
Calculate the percent inhibition and determine the IC50 value.
-
Protocol 4.2.3: Cytochrome P450 Inhibition Assay (IC50 Determination)
This protocol outlines a general procedure for assessing the inhibitory potential of a compound against major CYP isoforms using human liver microsomes.
-
Materials:
-
Human liver microsomes (HLM)
-
NADPH regenerating system
-
CYP isoform-specific substrates (e.g., phenacetin for CYP1A2, testosterone for CYP3A4)
-
Test compound and known inhibitors for each isoform
-
Incubation buffer (e.g., phosphate buffer, pH 7.4)
-
Acetonitrile with an internal standard for quenching and protein precipitation
-
LC-MS/MS system
-
-
Procedure:
-
Prepare serial dilutions of the test compound and known inhibitors.
-
Pre-incubate HLM with the test compound dilutions in the incubation buffer.
-
Initiate the reaction by adding the CYP isoform-specific substrate and the NADPH regenerating system.
-
Incubate at 37 °C for a specified time (e-g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite.
-
Calculate the percent inhibition of metabolite formation at each test compound concentration relative to the vehicle control and determine the IC50 value. For time-dependent inhibition, a pre-incubation step of the test compound with HLM and NADPH is included before the addition of the substrate.
-
Conclusion
This compound is an indispensable building block for the development of mechanism-based enzyme inhibitors. Its application has led to the discovery of potent inhibitors for key enzymes in oncology and neuropharmacology. The protocols and data presented herein provide a valuable resource for researchers engaged in the design, synthesis, and evaluation of novel therapeutic agents based on the cyclopropylamine scaffold.
References
- 1. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. sketchviz.com [sketchviz.com]
- 4. researchgate.net [researchgate.net]
- 5. graphviz.readthedocs.io [graphviz.readthedocs.io]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with N-Boc-Cyclopropylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving N-Boc-cyclopropylamine. The cyclopropylamine moiety is a valuable building block in medicinal chemistry, and its functionalization through cross-coupling reactions opens avenues for the synthesis of novel drug candidates.[1] These protocols are intended to serve as a guide for researchers in the pharmaceutical and chemical industries.
Buchwald-Hartwig Amination: N-Arylation of this compound
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl cyclopropylamines from aryl halides.[2][3][4] Recent advancements have led to the development of highly efficient catalyst systems that can couple this compound with a wide range of aryl chlorides and bromides under mild conditions.[1]
Key Features:
-
Mild Reaction Conditions: Many protocols operate at room temperature.[1]
-
Broad Substrate Scope: Tolerates a variety of functional groups on the aryl halide.
-
High Yields: Generally provides good to excellent yields of the desired N-aryl-N-Boc-cyclopropylamines.
Quantitative Data Summary
The following table summarizes the yields for the Buchwald-Hartwig amination of this compound with various aryl halides.
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | [Pd(cinnamyl)Cl]₂ / tBuXPhos | NaOtBu | Toluene | RT | 16 | 95 | [1] |
| 4-Chloroanisole | [Pd(cinnamyl)Cl]₂ / tBuXPhos | NaOtBu | Toluene | RT | 16 | 92 | [1] |
| 4-Chlorobenzonitrile | [Pd(cinnamyl)Cl]₂ / tBuXPhos | NaOtBu | Toluene | RT | 16 | 85 | [1] |
| 1-Chloro-4-(trifluoromethyl)benzene | [Pd(cinnamyl)Cl]₂ / tBuXPhos | NaOtBu | Toluene | RT | 16 | 88 | [1] |
| 2-Chloropyridine | [Pd(cinnamyl)Cl]₂ / tBuXPhos | NaOtBu | Toluene | RT | 16 | 78 | [1] |
| 4-Bromotoluene | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 2 | 99 | |
| 4-Bromoanisole | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 2 | 95 | |
| 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 2 | 91 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
Palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂ or Pd₂(dba)₃)
-
Phosphine ligand (e.g., tBuXPhos or BINAP)
-
Aryl halide
-
This compound
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon source for inert atmosphere
-
Schlenk flask or sealed reaction vial
Procedure:
-
To a Schlenk flask or sealed vial under an inert atmosphere, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Add the aryl halide (1.0 mmol, 1.0 equiv).
-
Add this compound (1.2 mmol, 1.2 equiv).
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Add anhydrous toluene (2-5 mL).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or 80 °C) for the indicated time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle for Buchwald-Hartwig Amination
Figure 1. Catalytic cycle of the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: A Potential Route to C-C Bond Formation
While direct Suzuki-Miyaura coupling of this compound is not well-documented, this reaction remains a cornerstone for C-C bond formation.[5][6][7] In principle, this compound could be transformed into a suitable organoboron reagent, which could then participate in a Suzuki-Miyaura coupling with an aryl or vinyl halide to introduce the cyclopropylamine moiety onto various scaffolds. Alternatively, a pre-functionalized cyclopropyl boronic acid derivative could be used.
Potential Application:
-
Synthesis of aryl- or vinyl-substituted cyclopropylamines.
-
Introduction of the cyclopropylamine pharmacophore into complex molecules.
Representative Data for Suzuki-Miyaura Coupling of Related Amines
The following table presents data for the Suzuki-Miyaura coupling of substrates structurally related to derivatives of this compound.
| Organoboron Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-(Boc-amino)phenylboronic acid | 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 95 | General Protocol |
| 2-(Boc-amino)pyridine-5-boronic acid | 1-Chloro-4-nitrobenzene | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane | 100 | 88 | General Protocol |
| N-Boc-4-aminomethylphenylboronic acid | 2-Bromopyridine | SPhos Pd G2 | K₂CO₃ | Toluene/H₂O | 90 | 92 | General Protocol |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Organoboron reagent (e.g., arylboronic acid)
-
Aryl or vinyl halide
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., toluene, 1,4-dioxane, water)
-
Nitrogen or Argon source for inert atmosphere
-
Reaction flask
Procedure:
-
To a reaction flask under an inert atmosphere, add the organoboron reagent (1.2 equiv), the aryl or vinyl halide (1.0 equiv), and the base (2.0-3.0 equiv).
-
Add the solvent system.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the palladium catalyst (1-5 mol%).
-
Heat the reaction mixture to the desired temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Catalytic Cycle for Suzuki-Miyaura Coupling
Figure 2. Catalytic cycle of the Suzuki-Miyaura coupling.
Heck Reaction: Potential for Alkenylation
The Heck reaction is a palladium-catalyzed C-C coupling between an unsaturated halide and an alkene.[8][9][10][11] While there are no direct reports of using this compound as a coupling partner in a traditional Heck reaction, a modified approach could involve the use of a cyclopropylamine derivative bearing a halide, which could then be coupled with various alkenes.
Potential Application:
-
Synthesis of alkenyl-substituted cyclopropylamines.
-
Access to complex scaffolds containing both cyclopropylamine and alkene functionalities.
Representative Data for Heck Reactions of Related Substrates
The following table shows examples of Heck reactions with substrates that could be analogous to a halogenated this compound derivative.
| Halide Substrate | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-Bromo-N-Boc-aniline | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 85 | General Protocol |
| 1-Boc-4-iodopiperidine | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | Acetonitrile | 80 | 90 | General Protocol |
| 3-Bromo-N-Boc-pyrrole | Methyl acrylate | PdCl₂(PPh₃)₂ | NaOAc | DMA | 120 | 75 | General Protocol |
Experimental Protocol: General Procedure for the Heck Reaction
Materials:
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Phosphine ligand (optional, e.g., PPh₃, P(o-tol)₃)
-
Unsaturated halide
-
Alkene
-
Base (e.g., Et₃N, K₂CO₃, NaOAc)
-
Solvent (e.g., DMF, acetonitrile, DMA)
-
Nitrogen or Argon source for inert atmosphere
-
Reaction vessel
Procedure:
-
In a reaction vessel under an inert atmosphere, combine the unsaturated halide (1.0 equiv), the alkene (1.5 equiv), the base (1.5-2.0 equiv), and the palladium catalyst (1-5 mol%).
-
If required, add the phosphine ligand (2-10 mol%).
-
Add the solvent and stir the mixture at the indicated temperature.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture and filter off any inorganic salts.
-
Dilute the filtrate with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the residue by column chromatography.
Catalytic Cycle for the Heck Reaction
Figure 3. Catalytic cycle of the Heck reaction.
Sonogashira Coupling: A Gateway to Alkynylated Derivatives
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][12][13][14][15] Similar to the Heck reaction, the direct involvement of this compound as a primary coupling partner is not established. However, a halogenated derivative of this compound could potentially be coupled with various terminal alkynes to produce alkynylated cyclopropylamine derivatives.
Potential Application:
-
Synthesis of novel building blocks containing both the cyclopropylamine and alkyne motifs.
-
Functionalization of complex molecules with an alkynyl-cyclopropylamine unit for further transformations via click chemistry.
Representative Data for Sonogashira Coupling of Related Substrates
This table provides examples of Sonogashira couplings with substrates analogous to a halogenated this compound.
| Halide Substrate | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-Iodo-N-Boc-aniline | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 92 | General Protocol |
| 1-Boc-4-iodopyrazole | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPA | Toluene | 60 | 85 | General Protocol |
| 5-Bromo-N-Boc-indole | 1-Hexyne | Pd(dppf)Cl₂ / CuI | Cs₂CO₃ | 1,4-Dioxane | 80 | 88 | General Protocol |
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Aryl or vinyl halide
-
Terminal alkyne
-
Base (e.g., Et₃N, DIPA)
-
Solvent (e.g., THF, toluene)
-
Nitrogen or Argon source for inert atmosphere
-
Reaction flask
Procedure:
-
To a reaction flask under an inert atmosphere, add the aryl or vinyl halide (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and CuI (2-10 mol%).
-
Add the solvent and the amine base.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
Catalytic Cycle for Sonogashira Coupling
Figure 4. Catalytic cycles of the Sonogashira coupling.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. cetjournal.it [cetjournal.it]
Application Notes and Protocols: N-Boc-Cyclopropylamine in the Synthesis of Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-cyclopropylamine is a versatile building block in modern organic synthesis, prized for its unique combination of a reactive nucleophilic amine, protected for controlled release, and a strained cyclopropyl ring. This strained ring system can participate in a variety of ring-opening and cycloaddition reactions, providing access to a diverse range of novel heterocyclic scaffolds. These heterocyclic compounds are of significant interest in medicinal chemistry and drug discovery due to their presence in numerous biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of substituted pyrrolidines and other nitrogen-containing heterocycles utilizing this compound and its derivatives.
The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amine functionality under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, allowing for subsequent functionalization. The strategic use of this compound enables the construction of complex molecular architectures, including spirocyclic and fused ring systems, which are highly sought after in the development of new therapeutic agents.
Key Applications in Heterocyclic Synthesis
This compound serves as a precursor to a variety of heterocyclic systems through several key reaction pathways:
-
[3+2] Cycloaddition Reactions: The cyclopropylamine moiety can act as a three-carbon synthon in cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to afford five-membered heterocyclic rings like pyrrolidines and pyrrolines. These reactions can be promoted by photoredox catalysis or transition metal catalysts.
-
Ring-Opening Reactions followed by Cyclization: The strained cyclopropane ring can be opened under specific conditions, leading to an intermediate that can undergo intramolecular cyclization to form larger heterocyclic rings, such as piperidines.
-
Palladium-Catalyzed Cross-Coupling Reactions: The N-H bond of Boc-protected cyclopropylamine can be utilized in palladium-catalyzed cross-coupling reactions to introduce the cyclopropylamino moiety onto various aromatic and heteroaromatic scaffolds.
This document will focus on providing detailed protocols for the synthesis of substituted pyrrolidines via a visible-light-mediated [3+2] cycloaddition reaction.
Synthesis of Substituted Pyrrolidines via Visible-Light-Mediated [3+2] Cycloaddition
A powerful method for the synthesis of substituted pyrrolidines involves the visible-light-mediated [3+2] cycloaddition of N-aryl cyclopropylamines with electron-deficient olefins. This reaction proceeds under mild conditions and demonstrates good functional group tolerance. The following sections detail the experimental protocol and quantitative data for this transformation.
Experimental Protocol: General Procedure for the [3+2] Cycloaddition
This protocol is adapted from a visible-light-mediated method for the cycloaddition of cyclopropylamines and alkenes.[1]
Materials:
-
N-Aryl-N-Boc-cyclopropylamine derivative
-
Alkene (e.g., Styrene derivative)
-
--INVALID-LINK--₂·2H₂O (Photocatalyst)
-
Anhydrous Nitromethane (CH₃NO₂)
-
Standard glassware for organic synthesis (Schlenk tube or vial)
-
Visible light source (e.g., 13W fluorescent lightbulb)
-
Magnetic stirrer
Procedure:
-
To a Schlenk tube or a vial equipped with a magnetic stir bar, add the N-aryl-N-Boc-cyclopropylamine (0.2 mmol, 1.0 equiv.), the alkene (1.0 mmol, 5.0 equiv.), and the photocatalyst --INVALID-LINK--₂·2H₂O (2 mol%).
-
Add anhydrous nitromethane (2.0 mL, 0.1 M solution with respect to the cyclopropylamine).
-
The reaction mixture is degassed by three freeze-pump-thaw cycles.
-
The tube or vial is sealed and the reaction mixture is stirred at room temperature while being irradiated with a 13W fluorescent lightbulb.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired substituted pyrrolidine.
Data Presentation: Synthesis of Substituted Pyrrolidines
The following table summarizes the results for the visible-light-mediated [3+2] cycloaddition of various N-aryl-N-Boc-cyclopropylamines with different alkenes.
| Entry | Cyclopropylamine (R¹) | Alkene (R²) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Phenyl | Styrene | 3-Phenyl-1-(phenyl-N-Boc)-pyrrolidine | 75 | 1:1 |
| 2 | 4-Methoxyphenyl | Styrene | 1-(4-Methoxyphenyl-N-Boc)-3-phenyl-pyrrolidine | 82 | 1:1 |
| 3 | 4-Chlorophenyl | Styrene | 1-(4-Chlorophenyl-N-Boc)-3-phenyl-pyrrolidine | 70 | 1:1 |
| 4 | Phenyl | 4-Methylstyrene | 1-(Phenyl-N-Boc)-3-(p-tolyl)-pyrrolidine | 78 | 1:1 |
| 5 | Phenyl | 4-Methoxystyrene | 1-(Phenyl-N-Boc)-3-(4-methoxyphenyl)-pyrrolidine | 85 | 1:1 |
| 6 | Phenyl | 4-Chlorostyrene | 1-(Phenyl-N-Boc)-3-(4-chlorophenyl)-pyrrolidine | 68 | 1:1 |
Data adapted from Zheng et al. (2012).[1] The Boc-protected variants are presented here for consistency with the topic.
Signaling Pathways and Experimental Workflows
Diagram: Proposed Mechanism for the Visible-Light-Mediated [3+2] Cycloaddition
References
Scale-Up Synthesis of N-Boc-Cyclopropylamine for Industrial Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the industrial-scale synthesis of N-Boc-cyclopropylamine, a critical building block in the development of pharmaceuticals and agrochemicals. The synthesis is presented in two main stages: the production of cyclopropylamine from gamma-butyrolactone and its subsequent N-protection with a tert-butoxycarbonyl (Boc) group.
I. Industrial Synthesis of Cyclopropylamine from Gamma-Butyrolactone
The most economically viable and scalable industrial synthesis of cyclopropylamine commences with the inexpensive starting material, gamma-butyrolactone. The overall process involves a multi-step sequence, including ring-opening, esterification, cyclization, amidation, and Hofmann degradation. Several patents detail variations of this process, with key differences in catalysts and reaction conditions to optimize yield and throughput.[1][2][3][4][5]
A common industrial pathway is outlined below:
-
Ring-Opening/Cleavage of Gamma-Butyrolactone: The lactone ring is opened using a hydrohalide, typically anhydrous hydrogen chloride, to form 4-chlorobutyric acid. This reaction is often catalyzed by aqueous sulfuric acid.[1]
-
Esterification: The resulting 4-chlorobutyric acid is esterified with an alcohol. To facilitate the subsequent cyclization and minimize hydrolysis, hindered secondary or tertiary alcohols (e.g., isopropanol, sec-butanol) are preferred over primary alcohols like methanol.[1][2]
-
Cyclization: The 4-chlorobutyrate ester is cyclized to form a cyclopropanecarboxylate ester. Industrial processes often employ solid caustic (NaOH) in a water-immiscible solvent with a phase transfer catalyst (PTC) for this step, which is a more cost-effective and safer alternative to sodium methoxide.[1][6]
-
Amidation: The cyclopropanecarboxylate ester is converted to cyclopropanecarboxamide via ammonolysis. This is typically achieved by reacting the ester with anhydrous ammonia in the presence of a catalyst, such as an alkali metal salt of a polyol (e.g., sodium ethylene glycoxide).[1][2]
-
Hofmann Degradation: The final step involves the conversion of cyclopropanecarboxamide to cyclopropylamine through a Hofmann degradation, using an alkali hypochlorite and an alkali hydroxide solution.[1][2][4]
Process Visualization: Synthesis of Cyclopropylamine
Quantitative Data for Cyclopropylamine Synthesis
The following table summarizes typical yields for each step in the industrial synthesis of cyclopropylamine, based on patented processes.
| Step | Product | Typical Yield (%) | Reference |
| 1. Ring Opening | 4-Chlorobutyric Acid | 95-96% | [1] |
| 2. Esterification | sec-Butyl-4-chlorobutyrate | ~95% | [1] |
| 3. Cyclization | sec-Butylcyclopropanecarboxylate | 93-98% | [1] |
| 4. Amidation | Cyclopropanecarboxamide | 93-97% | [1][2] |
| 5. Hofmann Degradation | Cyclopropylamine | High (not specified) | [1][4] |
| Overall | Cyclopropylamine | ~53% | [6] |
II. Industrial Scale N-Boc Protection of Cyclopropylamine
The protection of the primary amine group of cyclopropylamine with a tert-butoxycarbonyl (Boc) group is a standard procedure that is readily scalable. The most common and industrially preferred reagent is di-tert-butyl dicarbonate (Boc anhydride, Boc₂O).
Key Considerations for Scale-Up:
-
Reagents: Di-tert-butyl dicarbonate is the reagent of choice due to its high reactivity, stability, and the benign nature of its byproducts (tert-butanol and carbon dioxide).
-
Solvents: A variety of solvents can be used, including tetrahydrofuran (THF), dichloromethane (DCM), and aqueous mixtures. For industrial scale, solvent choice will also be dictated by cost, safety, and ease of removal and recovery.
-
Base: A base such as triethylamine (TEA) or sodium bicarbonate is often used to neutralize the acid formed during the reaction.
-
Work-up and Purification: The work-up typically involves aqueous washes to remove byproducts and unreacted reagents. On a large scale, crystallization or distillation is preferred over chromatography for purification to isolate the final this compound product.
Workflow for N-Boc Protection
III. Experimental Protocols
Protocol 1: Pilot Plant Scale Synthesis of Cyclopropanecarboxamide (CPAM)
This protocol is adapted from a patented industrial process for the amidation step.[2]
| Reagent/Parameter | Quantity/Value |
| Reactor | 190-liter Pilot Plant Reactor |
| Sodium Ethylene Glycoxide/Ethylene Glycol Solution | 36.28 kg (containing 0.090 kg mole of sodium ethylene glycoxide) |
| sec-Butylcyclopropanecarboxylate (CPE, 98.7%) | 65.77 kg (0.453 kg mole) |
| Anhydrous Ammonia | 9.98 kg |
| Reaction Temperature | 90-100°C |
| Reaction Pressure | 3.5 - 6.2 bar |
| Reaction Time | ~3 hours |
| Expected Yield | 93-97% |
Procedure:
-
Charge the 190-liter reactor with the sodium ethylene glycoxide/ethylene glycol solution and the sec-butylcyclopropanecarboxylate.
-
Seal the reactor and heat to approximately 90°C with agitation.
-
Charge the reactor with anhydrous ammonia over a period of about 1 hour.
-
Maintain the reaction temperature between 90-100°C and the pressure between 3.5 and 6.2 bar for 2-3 hours to ensure complete conversion.
-
Upon completion, cool the reactor and process the reaction mixture to isolate the cyclopropanecarboxamide.
Protocol 2: General Procedure for Large-Scale N-Boc Protection of Cyclopropylamine
This protocol is a general guideline for the N-Boc protection of cyclopropylamine on a kilogram scale.
| Reagent/Parameter | Quantity/Value |
| Reactor | Suitable glass-lined or stainless steel reactor |
| Cyclopropylamine | 1.0 kg (17.5 mol) |
| Di-tert-butyl dicarbonate (Boc₂O) | 4.0 kg (18.3 mol, 1.05 equiv.) |
| Triethylamine (TEA) | 1.95 kg (19.3 mol, 1.1 equiv.) |
| Solvent (e.g., THF or DCM) | 10-15 L |
| Reaction Temperature | 0°C to room temperature |
| Reaction Time | 4-6 hours |
| Expected Yield | >95% |
Procedure:
-
In a suitable reactor, dissolve cyclopropylamine and triethylamine in the chosen solvent.
-
Cool the mixture to 0°C.
-
Slowly add di-tert-butyl dicarbonate to the reaction mixture, maintaining the temperature below 25°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction for completion using TLC or HPLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by crystallization or vacuum distillation to yield this compound.
These protocols and application notes provide a comprehensive overview for the scale-up synthesis of this compound for industrial applications, ensuring a cost-effective, safe, and efficient production process.
References
- 1. US4590292A - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]
- 2. EP0205403B1 - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]
- 3. DE19830633A1 - Process for the preparation of cyclopropylamine - Google Patents [patents.google.com]
- 4. US3711549A - Process for manufacturing cyclopropylamine - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: N-Boc-Cyclopropylamine Synthesis
Welcome to the technical support center for the synthesis of N-Boc-cyclopropylamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common side reactions, troubleshooting, and best practices.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the N-Boc protection of cyclopropylamine?
The most frequently encountered side reactions include the formation of N,N-di-Boc-cyclopropylamine (double protection), 1,3-dicyclopropylurea, and potential ring-opening of the cyclopropylamine.
Q2: How can I minimize the formation of the N,N-di-Boc-cyclopropylamine byproduct?
To minimize the formation of the di-Boc byproduct, it is crucial to control the stoichiometry of the Boc-anhydride ((Boc)₂O). Using a slight excess or a 1:1 molar ratio of (Boc)₂O to cyclopropylamine is recommended. Additionally, reaction conditions can be optimized. Some methods suggest catalyst-free conditions in a water/acetone mixture to enhance selectivity for mono-protection.[1]
Q3: What causes the formation of 1,3-dicyclopropylurea, and how can I prevent it?
The formation of urea byproducts can occur through the generation of an isocyanate intermediate. This is particularly a risk in syntheses that proceed via a Curtius rearrangement of a cyclopropanecarbonyl azide to form the Boc-protected amine. Ensuring the intermediate acyl azide is thoroughly dried before rearrangement is critical to suppress the formation of the urea byproduct.[2] Under strongly basic conditions, the N-Boc-carbamate itself can be deprotonated, leading to the formation of an isocyanate which can then react with another amine to form a urea.[3]
Q4: Is the cyclopropyl ring stable during the synthesis and deprotection of this compound?
The cyclopropane ring is strained and can be susceptible to ring-opening, especially under strong acidic conditions.[4] While the Boc group is generally stable to many reagents, its removal often requires acidic conditions. Care must be taken to use mild acidic conditions for deprotection to avoid cleavage of the cyclopropyl ring.
Q5: What are the recommended methods for purifying this compound?
The most common method for purifying this compound from side products like N,N-di-Boc-cyclopropylamine and urea derivatives is silica gel column chromatography. The choice of eluent will depend on the specific polarity of the impurities, but mixtures of hexanes and ethyl acetate are typically effective.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive di-tert-butyl dicarbonate ((Boc)₂O).2. Cyclopropylamine starting material is in its salt form (e.g., hydrochloride) and was not effectively neutralized.3. Insufficient reaction time or temperature.4. Cyclopropylamine is a volatile compound and may have evaporated. | 1. Use fresh or properly stored (Boc)₂O.2. Ensure a stoichiometric amount of a suitable base (e.g., triethylamine, NaOH) is used to free the amine from its salt.3. Monitor the reaction progress by TLC. If the reaction is slow, consider a moderate increase in temperature or extending the reaction time.4. Perform the reaction in a well-sealed flask and at a controlled temperature. |
| Presence of Multiple Spots on TLC After Reaction | 1. Unreacted starting material (cyclopropylamine).2. Formation of N,N-di-Boc-cyclopropylamine.3. Formation of urea or other byproducts. | 1. Allow the reaction to proceed for a longer duration or add a slight excess of (Boc)₂O.2. Use a controlled stoichiometry of (Boc)₂O (1.0-1.1 equivalents). Consider alternative methods that favor mono-protection.3. Purify the crude product using silica gel column chromatography. |
| Product is an oil that is difficult to solidify | The product may be pure but exists as an oil at room temperature. Impurities can also prevent crystallization. | This compound is often a low-melting solid or an oil. If purification by chromatography does not yield a solid, the oily product may be of sufficient purity. Confirm purity by NMR and/or mass spectrometry. |
| Low yield after deprotection | Ring-opening of the cyclopropylamine due to harsh acidic conditions. | Use milder deprotection conditions. For example, instead of strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM), consider using HCl in an organic solvent at a controlled temperature. |
Quantitative Data Summary
The following table summarizes typical reaction yields for the synthesis of this compound and related derivatives found in the literature. Please note that yields are highly dependent on the specific reaction conditions and scale.
| Reaction | Product | Yield (%) | Reference |
| Curtius degradation of 1-cyclopropylcyclopropanecarboxylic acid | N-Boc-(1-cyclopropyl)cyclopropylamine | 76% | [2][5] |
| Deprotection of N-Boc-(1-cyclopropyl)cyclopropylamine | (1-cyclopropyl)cyclopropylamine hydrochloride | 87% | [2][5] |
Key Experimental Protocols
Protocol 1: General N-Boc Protection of Cyclopropylamine
This protocol is a standard procedure for the Boc protection of primary amines.
Materials:
-
Cyclopropylamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve cyclopropylamine (1.0 equiv) in the chosen solvent (e.g., DCM).
-
Add a base (e.g., TEA, 1.2 - 2.0 equiv) to the solution and stir. For reactions sensitive to temperature, cool the mixture in an ice bath.
-
Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv) to the stirring solution.[6]
-
Allow the reaction to stir at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-12 hours.[6]
-
Once the reaction is complete, quench with water or a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by silica gel column chromatography.
Protocol 2: Catalyst-Free N-Boc Protection in Water/Acetone
This method is reported to be eco-friendly and can minimize side reactions.[1]
Materials:
-
Cyclopropylamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Water
-
Acetone
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, add 1 mmol of cyclopropylamine to a mixture of 9.5 mL of distilled water and 0.5 mL of acetone.
-
Stir the mixture at room temperature for a few minutes.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.2 equiv) to the mixture.
-
Stir the reaction vigorously at room temperature and monitor by TLC. These reactions are often complete within a short period.
-
Upon completion, add DCM (5 mL) and continue stirring.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the this compound.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A general workflow for the synthesis and purification of this compound.
Caption: Potential side reaction pathways in this compound synthesis.
References
Technical Support Center: Improving the Yield of N-Boc Protection of Cyclopropylamine
This technical support center is designed to provide researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to optimize the N-Boc protection of cyclopropylamine, enhancing reaction yields and product purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the N-Boc protection of cyclopropylamine, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: I am observing a low or negligible yield of my desired N-Boc protected product. What are the potential causes and how can I resolve this?
Answer: Low yields in N-Boc protection reactions can stem from several factors related to reaction conditions, reagent stoichiometry, and substrate reactivity. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions for Low Yield:
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Base Selection | The base may be too weak to facilitate the reaction efficiently, or a base may be omitted in a non-optimal solvent system. While not always strictly required, a base accelerates the reaction by neutralizing the protonated amine.[1] | For a standard approach, use 1.1-1.2 equivalents of a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIEA).[1][2] In aqueous systems, an inorganic base like sodium bicarbonate can be effective.[3] |
| Suboptimal Solvent Choice | The solubility of reactants and the reaction rate can be highly dependent on the solvent.[4] | Standard solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) are effective.[2][5] For faster reactions, consider using an alcoholic solvent like methanol or a water-acetone mixture, which can significantly enhance the rate.[6][7] |
| Incorrect Stoichiometry | An insufficient amount of di-tert-butyl dicarbonate ((Boc)₂O) will lead to an incomplete reaction. | Ensure at least 1.0 to 1.1 equivalents of (Boc)₂O are used relative to the cyclopropylamine starting material.[4] |
| Low Reaction Temperature | While cyclopropylamine is a reactive aliphatic amine, low temperatures can slow the reaction rate, leading to incomplete conversion in a given timeframe. | Most protocols proceed well at room temperature.[5] If the reaction is sluggish, gentle heating to around 40°C can increase the rate without causing significant decomposition of the (Boc)₂O reagent.[3][5] |
| (Boc)₂O Decomposition | The protecting group reagent, (Boc)₂O, can degrade, especially if stored improperly or if the reaction temperature is too high (above ~55°C).[5] | Use a fresh, properly stored bottle of (Boc)₂O. Avoid excessive heating of the reaction mixture. |
Question 2: I am observing the formation of multiple products, complicating purification and reducing my yield. What are the likely side reactions and how can they be prevented?
Answer: The most common side reaction for a primary amine like cyclopropylamine is the formation of a di-Boc protected product.
Common Side Products and Prevention Strategies:
| Side Product | Cause | Prevention Strategy |
| Di-Boc Protection | This occurs when a second Boc group is added to the nitrogen of the primary amine. It is favored by using a large excess of (Boc)₂O and/or a strong base.[1][4] | Carefully control the stoichiometry. Use between 1.0 and 1.1 equivalents of (Boc)₂O.[4] Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.[1] |
| Urea Formation | This side product is more common with sterically hindered amines and can be promoted by very strong bases.[4] | While less common for cyclopropylamine, using a milder base like triethylamine or sodium bicarbonate instead of stronger alternatives can minimize this possibility.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry of di-tert-butyl dicarbonate ((Boc)₂O) to use? A1: To maximize the yield of the mono-protected product and prevent the formation of the di-Boc species, it is crucial to use a slight excess of the Boc anhydride. A stoichiometry of 1.05 to 1.1 equivalents of (Boc)₂O relative to cyclopropylamine is recommended.[4]
Q2: Is a base always required for the N-Boc protection of cyclopropylamine? A2: A base is not strictly mandatory. The reaction generates tert-butoxide, which is basic enough to deprotonate the amine.[1] However, the addition of a base like triethylamine (TEA) is common practice to accelerate the reaction and ensure complete conversion.[1][2] Certain solvent systems, such as alcoholic solvents, can also enhance the reaction rate significantly, even without an added base.[6]
Q3: Which solvent system is best for this reaction? A3: The choice of solvent offers flexibility.
-
Standard Organic Solvents: Dichloromethane (DCM) and tetrahydrofuran (THF) are widely used and effective.[2]
-
Rate-Accelerating Solvents: Alcoholic solvents like methanol have been shown to dramatically increase the reaction rate.[6]
-
"Green" or Aqueous Systems: A mixture of water and a co-solvent like acetone or THF is a fast, efficient, and environmentally friendly option, often leading to reaction completion in minutes.[5][7]
Q4: How can the reaction be monitored for completion? A4: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] The disappearance of the cyclopropylamine starting material and the appearance of a new, less polar spot (the N-Boc protected product) on the TLC plate indicates the reaction is proceeding.
Experimental Protocols
Protocol 1: Standard N-Boc Protection of Cyclopropylamine in an Organic Solvent
This protocol provides a general and robust method for the N-Boc protection of cyclopropylamine.
-
Dissolution: In a round-bottom flask, dissolve cyclopropylamine (1.0 equivalent) in dichloromethane (DCM) or tetrahydrofuran (THF) to achieve a concentration of approximately 0.1-0.5 M.[2]
-
Base Addition: Add triethylamine (TEA) (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.[2]
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise to the stirred solution.[2]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).[2]
-
Work-up: Dilute the reaction mixture with the organic solvent. Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), water, saturated sodium bicarbonate solution, and finally brine.[1]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-cyclopropylamine. The product can be further purified by flash column chromatography if necessary.[1]
Protocol 2: Accelerated N-Boc Protection in an Aqueous System
This protocol offers a rapid and environmentally friendly alternative.[7]
-
Mixture Preparation: In a flask, add cyclopropylamine (1.0 equivalent), water (e.g., 9.5 mL per mmol of amine), and acetone (e.g., 0.5 mL per mmol of amine). Stir vigorously until the amine is well-suspended or dissolved.[1][7]
-
Reagent Addition: Add (Boc)₂O (1.2 equivalents) to the mixture.[1]
-
Reaction: Continue to stir vigorously at room temperature. The reaction is typically very fast and may be complete in as little as 10-20 minutes.[1][7] Monitor by TLC.
-
Work-up: Add an extraction solvent such as dichloromethane (DCM) or ethyl acetate to the reaction mixture.
-
Isolation: Separate the organic layer. Wash with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-Boc-Cyclopropylamine by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of N-Boc-cyclopropylamine via column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography of this compound.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| P01 | My this compound is decomposing on the column. | The silica gel is acidic and can cause the deprotection of the Boc group.[1][2][3][4] This is more likely if the column is run slowly or if the compound is left on the silica for an extended period. | 1. Deactivate the silica gel: Prepare a slurry of silica gel in your mobile phase and add 1-2% triethylamine (or another volatile base) to neutralize the acidic silanol groups. 2. Use an alternative stationary phase: Consider using neutral or basic alumina, or Florisil, which are less acidic than silica gel.[5] 3. Run the column quickly: Use flash chromatography with positive pressure to minimize the residence time of the compound on the stationary phase. |
| P02 | The compound is eluting with significant tailing. | This compound, although protected, still has a basic nitrogen that can interact with the acidic silanol groups on the silica gel, leading to poor peak shape.[6] | 1. Add a basic modifier to the mobile phase: Incorporate a small amount (0.1-1%) of triethylamine or pyridine into your eluent to compete with your compound for binding to the acidic sites on the silica. 2. Increase the polarity of the eluent: A more polar solvent system can help to reduce the interaction between the compound and the stationary phase, but this may also decrease separation from impurities. |
| P03 | I'm not getting any product off the column. | The compound may have decomposed on the column, it may be too strongly adsorbed, or it may have eluted in the solvent front.[5][7] | 1. Check for decomposition: Perform a stability test by spotting your crude material on a TLC plate with silica gel and letting it sit for a few hours before eluting to see if the spot remains intact.[5] 2. Flush the column: If the compound is strongly adsorbed, try flushing the column with a much more polar solvent system (e.g., 5-10% methanol in dichloromethane). 3. Check the initial fractions: Concentrate the very first fractions collected to see if the compound eluted with the solvent front. |
| P04 | The separation of my product from impurities is poor, even though they have different Rf values on TLC. | This can be due to overloading the column, poor column packing, or on-column degradation.[5] | 1. Reduce the amount of crude material: As a general rule, the amount of crude material should be 1-5% of the weight of the silica gel. 2. Ensure proper column packing: A well-packed column is crucial for good separation. Ensure there are no air bubbles or cracks. 3. Re-evaluate the mobile phase: The ideal Rf for the compound of interest for good separation is around 0.2-0.3.[8] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the column chromatography of this compound?
A common mobile phase for the purification of N-Boc protected amines is a mixture of hexane and ethyl acetate.[9] A good starting point is a 3:1 mixture of hexane to ethyl acetate. The polarity can be adjusted based on the observed Rf value of your compound on a TLC plate.
Q2: How can I determine the appropriate solvent system for my column?
The ideal solvent system should provide an Rf value of approximately 0.2-0.3 for this compound on a silica gel TLC plate.[8] This ensures that the compound moves down the column at a reasonable rate, allowing for good separation from impurities.
Q3: Can I use solvents other than hexane and ethyl acetate?
Yes, other non-polar and polar solvent combinations can be used. For example, dichloromethane and methanol can be used, especially for more polar compounds. The choice of solvent will depend on the polarity of the impurities you are trying to separate from your product.
Q4: How do I prepare a deactivated silica gel column?
To deactivate silica gel, you can prepare a slurry of the silica gel in your chosen mobile phase. Then, add 1-2% (by volume) of triethylamine to the slurry and mix well before packing the column. This will help to neutralize the acidic sites on the silica gel.
Q5: What is the expected Rf value for this compound?
The Rf value is highly dependent on the exact solvent system used. In a Hexane:Ethyl Acetate (3:1) system, an Rf of around 0.2 has been reported for similar N-Boc protected compounds.[9] It is always best to determine the Rf value experimentally using your specific reaction mixture.
Quantitative Data
The following table summarizes typical mobile phase compositions and expected Rf values for the purification of N-Boc protected amines.
| Stationary Phase | Mobile Phase (v/v) | Compound Type | Reported Rf | Reference |
| Silica Gel | Hexane:Ethyl Acetate (3:1) | N-Boc protected amine | ~0.2 | [9] |
| Silica Gel | Petroleum Ether:Ethyl Acetate (9:1) | N-Boc-3-chloro-3-(2-methylphenyl)-2-oxindole | 0.40 | [10] |
| Silica Gel | Dichloromethane:Methanol (9:1) | Deprotected sulfamides | 0.43 - 0.56 | [11] |
| Silica Gel | Ethyl Acetate:Hexane (1.5:8.5) | Phenol | 0.28 | [12] |
Experimental Protocols
Protocol 1: Standard Column Chromatography of this compound
-
Preparation of the Column:
-
Select a glass column of an appropriate size.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase (e.g., Hexane:Ethyl Acetate 4:1).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add another thin layer of sand on top of the packed silica gel.
-
Drain the solvent until it is level with the top of the sand.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent.
-
Carefully add the sample to the top of the column.
-
Drain the solvent until the sample is adsorbed onto the silica gel.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions.
-
Monitor the elution of the compound by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 2. Selective removal of the N-BOC protective group using silica gel at low pressure | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatography [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. wwwsst.ums.edu.my [wwwsst.ums.edu.my]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. scispace.com [scispace.com]
- 12. rsc.org [rsc.org]
Troubleshooting incomplete deprotection of N-Boc-cyclopropylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the incomplete deprotection of N-Boc-cyclopropylamine.
Troubleshooting Incomplete Deprotection
Incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group from this compound can be a frustrating obstacle in a synthetic route. This guide provides a systematic approach to troubleshooting common issues.
Visual Troubleshooting Guide
Caption: A flowchart for troubleshooting incomplete this compound deprotection.
Frequently Asked Questions (FAQs)
Q1: My this compound deprotection is incomplete. What are the most common causes?
A1: Several factors can lead to incomplete deprotection:
-
Insufficient Acid: The most common reason is an inadequate amount of acid (e.g., Trifluoroacetic Acid - TFA or Hydrochloric Acid - HCl) to drive the reaction to completion.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
-
Reagent Quality: The acid used may have degraded due to improper storage, especially hygroscopic reagents like TFA.
-
Temperature: The reaction may require gentle heating to proceed at a reasonable rate, although this should be done with caution to avoid side reactions.
-
Solvent: The choice of solvent can impact the solubility of the starting material and the efficacy of the acid.
Q2: How can I monitor the progress of the deprotection reaction?
A2: You can monitor the reaction using the following techniques:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method to visualize the disappearance of the less polar this compound starting material and the appearance of the more polar cyclopropylamine salt at the baseline. Staining with ninhydrin is useful for visualizing the primary amine product.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a definitive method to confirm the completion of the reaction by observing the disappearance of the characteristic singlet of the Boc group's tert-butyl protons around 1.4 ppm.[2][3]
Q3: I see a new spot on my TLC that is not my starting material or desired product. What could it be?
A3: The formation of byproducts can occur, especially under harsh acidic conditions. Given the strained nature of the cyclopropane ring, ring-opening is a potential side reaction, though it typically requires more forcing conditions.[4][5] The tert-butyl cation generated during the deprotection can also potentially alkylate the newly formed amine or other nucleophiles present.
Q4: Is the cyclopropane ring stable to the acidic conditions used for Boc deprotection?
A4: The cyclopropane ring is known to be strained and can undergo ring-opening reactions under certain conditions.[4][5] However, the conditions typically used for Boc deprotection (e.g., TFA in DCM or HCl in dioxane at room temperature) are generally mild enough to leave the cyclopropane ring intact.[6] Caution should be exercised when significantly increasing the temperature or using very strong acids for extended periods.
Q5: How do I purify the cyclopropylamine after deprotection?
A5: The product of the deprotection is the corresponding salt (e.g., cyclopropylamine hydrochloride or trifluoroacetate).
-
Precipitation: Often, the hydrochloride salt will precipitate from the reaction mixture, especially when using HCl in ethereal solvents, and can be isolated by filtration.[6]
-
Extraction: If the free amine is required, the reaction mixture can be concentrated, and the residue can be partitioned between an organic solvent and a basic aqueous solution (e.g., saturated sodium bicarbonate). However, cyclopropylamine itself is somewhat water-soluble, which can make extraction challenging.[7]
-
Volatile Product: Be aware that cyclopropylamine is a volatile liquid (boiling point ~50 °C), so care should be taken during solvent removal.[8]
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the deprotection of this compound and related structures.
| Reagent System | Substrate | Conditions | Time | Yield | Reference |
| ~5.0 N HCl in Et₂O | N-Boc-(1-cyclopropyl)cyclopropylamine | 0 °C to RT | 24 h | 87% | [6] |
| 25% TFA in DCM | General N-Boc amine | Room Temperature | 2 h | 60% | [9] |
| 4M HCl in Dioxane | General N-Boc amine | Room Temperature | 16-80 h | 100% | [10] |
Experimental Protocols
Protocol 1: Deprotection of this compound using HCl in Diethyl Ether
This protocol is adapted from a procedure for a substituted this compound and is a good starting point for achieving a clean deprotection.[6]
Materials:
-
This compound
-
Anhydrous diethyl ether (Et₂O)
-
~5.0 N HCl solution in Et₂O
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound in a minimal amount of anhydrous Et₂O in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add the ~5.0 N HCl solution in Et₂O (typically 5-10 equivalents).
-
Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 20 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
The cyclopropylamine hydrochloride salt will likely precipitate as a solid.
-
Collect the solid product by filtration, wash with cold Et₂O, and dry under vacuum.
Protocol 2: Deprotection of this compound using TFA in Dichloromethane
This is a common and generally effective method for Boc deprotection.[9][11]
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 0.1-0.5 M solution) in a round-bottom flask with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Continue stirring for 1-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting cyclopropylamine trifluoroacetate salt can often be used directly in the next step.
-
For isolation of the free amine, carefully perform a basic work-up as described in the FAQs.
Signaling Pathways and Logical Relationships
Mechanism of Acid-Catalyzed Boc Deprotection
Caption: The mechanism of acid-catalyzed deprotection of an N-Boc protected amine.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Khan Academy [khanacademy.org]
- 6. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. longdom.org [longdom.org]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. Boc Deprotection - HCl [commonorganicchemistry.com]
- 11. fishersci.co.uk [fishersci.co.uk]
Stability of N-Boc-cyclopropylamine under different reaction conditions
This technical support center provides guidance on the stability of N-Boc-cyclopropylamine under various reaction conditions. The information is intended for researchers, scientists, and drug development professionals to troubleshoot and anticipate potential issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: The stability of this compound is primarily dictated by the N-Boc (tert-butyloxycarbonyl) protecting group. Generally, the N-Boc group is stable under basic conditions but is readily cleaved under acidic conditions or at elevated temperatures.[1][2][3] The cyclopropylamine moiety itself can be susceptible to degradation under certain conditions, such as high pH.[4]
Q2: Under what acidic conditions is this compound unstable?
A2: this compound is susceptible to cleavage in the presence of strong acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄).[3] Even milder acidic conditions can lead to deprotection, especially with prolonged exposure or elevated temperatures. The use of 0.1% TFA in HPLC eluents, for instance, can cause slow cleavage of the Boc group, which is accelerated by heating during solvent evaporation.
Q3: Is this compound stable to basic conditions?
A3: Yes, the N-Boc protecting group is generally stable to a wide range of basic and nucleophilic conditions.[5] However, the cyclopropylamine ring itself may be susceptible to degradation under high pH conditions, as has been observed in related drug candidates.[4]
Q4: What is the thermal stability of this compound?
A4: Thermal deprotection of N-Boc groups can occur at elevated temperatures, typically above 150°C.[6][7] The exact temperature for decomposition of this compound may vary depending on the solvent and the presence of other reagents.
Q5: Is this compound stable to common oxidizing and reducing agents?
Q6: What are the likely degradation products of this compound?
A6: Under acidic or thermal conditions, the primary degradation product is cyclopropylamine, resulting from the cleavage of the N-Boc group.[3][6][7] Under strongly basic conditions that may affect the cyclopropylamine ring, the degradation pathway is more complex and can involve ring-opening.[4] Oxidative conditions could potentially lead to hydroxylated or ring-opened products.[8]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Unexpected loss of Boc group during reaction or workup | Presence of acidic conditions (e.g., acidic reagents, impurities in solvents, silica gel). | Neutralize any acidic components. Use pre-treated, neutral silica gel for chromatography. Avoid prolonged exposure to even weakly acidic conditions. |
| Low yield or product degradation in reactions at elevated temperatures | Thermal decomposition of the N-Boc group. | Keep reaction temperatures as low as possible. If high temperatures are required, consider a more thermally stable protecting group. A study on thermal deprotection showed significant decomposition of N-Boc alkyl amines at temperatures above 150°C.[7] |
| Side reactions or decomposition under basic conditions | Instability of the cyclopropylamine ring at high pH. | Avoid strongly basic conditions if possible. A study on a cyclopropylamine-containing drug showed degradation at high pH.[4] If a base is necessary, use a milder, non-nucleophilic base and monitor the reaction carefully. |
| Formation of unknown impurities | Oxidative or reductive degradation of the molecule. | If using oxidizing or reducing agents, perform a small-scale trial to check for compatibility. Consider degassing solvents to prevent oxidation. The cyclopropyl group can be susceptible to oxidative metabolism.[8] |
| Inconsistent results during purification by chromatography | On-column decomposition on silica or alumina gel. | Use a less acidic stationary phase or deactivate the silica gel by pre-treating with a base like triethylamine. Alternatively, consider other purification methods like crystallization or reverse-phase chromatography with a neutral mobile phase. |
Stability Data Summary
Quantitative stability data for this compound is not extensively available in the public domain. The following table summarizes the qualitative stability based on the general behavior of N-Boc protected amines and cyclopropylamines.
| Condition | Stability | Notes | References |
| Acidic (e.g., TFA, HCl) | Unstable | Rapid cleavage of the Boc group to yield cyclopropylamine. | [3] |
| Basic (e.g., NaOH, K₂CO₃) | Generally Stable | The N-Boc group is stable, but the cyclopropylamine ring may degrade under harsh basic conditions. | [4][5] |
| Thermal | Unstable at high temperatures | Decomposition can occur at temperatures above 150°C. | [6][7] |
| Oxidative | Potentially Unstable | The cyclopropylamine moiety may be susceptible to oxidation. Compatibility testing is recommended. | [8] |
| Reductive | Generally Stable | The N-Boc group is typically stable to many reducing agents, but compatibility should be confirmed experimentally. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Chemical Stability
This protocol is adapted from a general chemical stability assay for drug candidates and can be used to evaluate the stability of this compound under various pH conditions.[9]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate buffer (pH 7.4)
-
Acetate buffer (pH 4.0)
-
Borate buffer (pH 9.0)
-
Methanol
-
96-well microtiter plates
-
Incubator
-
HPLC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solution Preparation: Dilute the stock solution with each buffer (pH 4.0, 7.4, and 9.0) to a final concentration of 10 µM.
-
Incubation: Incubate the working solutions in a 96-well plate at a constant temperature (e.g., 37°C).
-
Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each well.
-
Quenching: Immediately quench the reaction by diluting the aliquot with a 1:1 mixture of methanol and water.
-
Analysis: Analyze the samples by HPLC-MS to determine the remaining concentration of this compound.
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation rate and half-life under each pH condition.
Visualizations
Caption: Acid-catalyzed deprotection pathway of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. Amino Protecting Groups Stability [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. enamine.net [enamine.net]
Removal of di-tert-butyl dicarbonate byproduct from N-Boc-cyclopropylamine
This technical support center provides troubleshooting guidance and frequently asked questions concerning the removal of di-tert-butyl dicarbonate (Boc-anhydride) and its byproducts during the synthesis of N-Boc-cyclopropylamine.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue 1: Residual Di-tert-butyl Dicarbonate (Boc-anhydride) Detected in the Final Product
-
Potential Cause: Incomplete reaction or insufficient removal during workup. Boc-anhydride has low solubility in water, making simple aqueous washes sometimes ineffective for its complete removal.
-
Recommended Solutions:
-
Chemical Quenching with Imidazole: Excess Boc-anhydride can be effectively removed by quenching the reaction mixture with imidazole. Imidazole reacts with Boc-anhydride to form 1-(tert-butoxycarbonyl)imidazole, which is readily hydrolyzed and extracted into an aqueous acidic wash.
-
Vigorous Bicarbonate Wash: While less effective than imidazole quenching for large amounts of residual Boc-anhydride, a vigorous wash with a saturated sodium bicarbonate solution can help hydrolyze some of the unreacted reagent.
-
Flash Column Chromatography: Purification by flash chromatography on silica gel can effectively separate the non-polar Boc-anhydride from the more polar this compound.
-
High Vacuum Evaporation: Due to its volatility (boiling point of 56-57 °C at 0.5 mmHg), residual Boc-anhydride can often be removed by prolonged exposure to a high vacuum.[1]
-
Issue 2: Low Yield of this compound After Purification
-
Potential Cause:
-
Product Loss During Aqueous Extraction: this compound may have some solubility in the aqueous phase, leading to loss during washing steps.
-
Premature Deprotection: Exposure to acidic conditions during workup can lead to the cleavage of the Boc group.
-
Incomplete Reaction: The initial Boc protection reaction may not have gone to completion.
-
-
Recommended Solutions:
-
Minimize Aqueous Washes: Reduce the number and volume of aqueous washes, or back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
-
Avoid Strong Acids: Use dilute acid (e.g., <0.5M HCl) only when necessary, such as after an imidazole quench, and minimize contact time.[2]
-
Reaction Monitoring: Monitor the progress of the Boc protection reaction by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting amine before proceeding with the workup.
-
Issue 3: Difficulty in Separating this compound from Byproducts by Column Chromatography
-
Potential Cause: Co-elution of the product with byproducts of similar polarity.
-
Recommended Solutions:
-
Optimize Solvent System: A less polar eluent system for flash chromatography will increase the retention of the this compound on the silica gel while allowing the non-polar Boc-anhydride to elute more quickly.
-
Pre-Chromatography Quenching: Treat the crude reaction mixture with imidazole prior to chromatography to convert the Boc-anhydride into a more polar, water-soluble byproduct that is easily separated.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in the synthesis of this compound?
A1: The main byproducts are unreacted di-tert-butyl dicarbonate (Boc-anhydride), tert-butanol, and carbon dioxide. Tert-butanol and carbon dioxide are generally volatile and easily removed during solvent evaporation.[3] The most common persistent impurity is the excess Boc-anhydride itself.
Q2: How can I detect the presence of residual Boc-anhydride in my product?
A2: Residual Boc-anhydride can be detected by ¹H NMR spectroscopy, where it typically shows a sharp singlet at around 1.45 ppm in CDCl₃. It can also be identified by GC-MS analysis. While TLC can be used, Boc-anhydride is not always visible with all stains.
Q3: Is an aqueous wash sufficient to remove all byproducts?
A3: While an aqueous wash with a mild base like sodium bicarbonate can help to hydrolyze and remove some unreacted Boc-anhydride, it is often not sufficient for complete removal, especially if a large excess was used in the reaction. For more effective removal, a chemical quench with imidazole or purification by flash chromatography is recommended.
Q4: What is the mechanism of byproduct removal using imidazole?
A4: Imidazole acts as a nucleophile and reacts with the excess Boc-anhydride to form 1-(tert-butoxycarbonyl)imidazole. This intermediate is unstable in the presence of aqueous acid and is readily hydrolyzed and extracted from the organic layer.
Data Presentation
The following table provides a qualitative comparison of common methods for the removal of di-tert-butyl dicarbonate byproduct.
| Purification Method | Effectiveness | Advantages | Disadvantages |
| Aqueous Wash (Saturated NaHCO₃) | Moderate | Simple and quick procedure. | Often incomplete removal of Boc-anhydride. |
| Chemical Quench (Imidazole) | High | Very effective for complete removal of Boc-anhydride. | Requires an additional reaction step and subsequent acidic wash. |
| Flash Column Chromatography | High | Provides high purity product by separating all non-polar impurities. | More time-consuming and requires larger volumes of solvent. |
| High Vacuum Evaporation | Moderate to High | Simple, non-chemical method. | May not be effective for large quantities of residual Boc-anhydride and requires high vacuum equipment. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a general procedure for the Boc protection of amines.
Materials:
-
Cyclopropylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve cyclopropylamine (1.0 equivalent) in the chosen solvent (e.g., DCM).
-
Add a base (1.1 equivalents), such as triethylamine.
-
Slowly add di-tert-butyl dicarbonate (1.1 equivalents) to the stirred solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, proceed to one of the purification protocols below.
Protocol 2: Purification by Chemical Quenching with Imidazole
-
To the crude reaction mixture from Protocol 1, add imidazole (1.5 equivalents relative to the excess Boc-anhydride).
-
Stir the mixture at room temperature for 1-2 hours.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer with a dilute acid solution (e.g., 0.5M HCl) to remove the Boc-imidazole adduct and any excess imidazole.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.
Protocol 3: Purification by Flash Column Chromatography
-
Concentrate the crude reaction mixture from Protocol 1 under reduced pressure.
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column packed with a non-polar solvent system (e.g., Hexane/Ethyl Acetate gradient, starting with high hexane content).
-
Load the adsorbed product onto the column.
-
Elute the column, starting with a non-polar eluent to first remove the unreacted Boc-anhydride.
-
Gradually increase the polarity of the eluent to isolate the this compound.
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Optimizing N-Boc-Cyclopropylamine Coupling Reactions
Welcome to the technical support center for N-Boc-cyclopropylamine coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the success of your chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the coupling of this compound?
Researchers may face several challenges when working with this compound, primarily due to its steric bulk and the unique reactivity of the cyclopropyl group. Common issues include:
-
Low reaction yields: Incomplete conversion of starting materials is a frequent problem.
-
Side reactions: The formation of unwanted byproducts can complicate purification and reduce the yield of the desired product.
-
Difficult purification: Separating the product from unreacted starting materials and byproducts can be challenging.
-
Inconsistent results: Reproducibility can be an issue if reaction conditions are not carefully controlled.
Q2: Which type of coupling reaction is most suitable for this compound?
The choice of coupling reaction depends on the desired final product. The most common and effective methods include:
-
Amide Coupling: For the formation of an amide bond with a carboxylic acid. This is widely used in the synthesis of peptides and other complex molecules.
-
Buchwald-Hartwig Amination: For the formation of a C-N bond with an aryl or heteroaryl halide or sulfonate. This is a powerful method for creating arylamines.[1][2][3][4]
-
Reductive Amination: For the reaction with an aldehyde or ketone to form a secondary amine. This is a versatile method for introducing the cyclopropylamine moiety.[5][6]
Q3: How can I improve the yield of my this compound coupling reaction?
Several strategies can be employed to improve reaction yields:
-
Optimize the coupling reagent: For amide couplings, more potent reagents like HATU, HBTU, or PyBOP are often more effective than standard carbodiimides like EDC, especially for sterically hindered substrates.[7][8]
-
Select the appropriate base: A non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is often preferred to minimize side reactions.[7]
-
Choose the right solvent: Ensure all reactants are fully dissolved. Common solvents include DMF, DCM, and THF.[5][7] In some cases, solvent-free conditions for Buchwald-Hartwig amination have proven effective.[1]
-
Control the reaction temperature: While many reactions are run at room temperature, some sluggish couplings may benefit from gentle heating. However, this should be done cautiously to avoid side reactions.[9][10]
-
Increase reaction time: Extending the reaction time can allow sterically hindered couplings to proceed to completion.[9][10]
-
Use a slight excess of one reagent: Using a small excess (1.1-1.5 equivalents) of the non-limiting reagent can help drive the reaction to completion.[7]
Troubleshooting Guides
Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Inefficient Coupling Reagent | For amide couplings, switch from standard carbodiimides (EDC, DCC) to a more potent uronium/aminium or phosphonium salt-based reagent like HATU, HBTU, or PyBOP.[7][8] |
| Incorrect Stoichiometry | Verify the molar ratios of your reactants. A slight excess (1.1-1.5 equivalents) of the amine or acid component may be beneficial. |
| Poor Solubility of Reagents | Ensure all reactants are fully dissolved in the chosen solvent. Consider switching to a different solvent or using a co-solvent system. |
| Deactivated Coupling Reagent | Coupling reagents can be sensitive to moisture. Use fresh reagents and handle them under an inert atmosphere.[7] |
| Suboptimal Reaction Temperature | For sluggish reactions, consider a moderate increase in temperature (e.g., to 40-50°C), while monitoring for byproduct formation.[9][10] |
| Insufficient Reaction Time | Extend the reaction time and monitor the progress by TLC or LC-MS.[9][10] |
Presence of Significant Side Products
| Side Product | Possible Cause | Troubleshooting Step | | :--- | :--- | | Over-alkylation (in Reductive Amination) | The secondary amine product reacts further with the aldehyde. | A one-pot tandem reductive amination/N-Boc protection procedure can prevent over-alkylation.[11][12] | | N-acylurea byproduct (with carbodiimides) | A common side reaction with carbodiimide reagents. | Add an auxiliary nucleophile like HOBt or HOAt to the reaction mixture to suppress this side reaction.[7] | | Epimerization of Chiral Carboxylic Acids | Loss of stereochemical integrity at a chiral center. | Use coupling reagents known for low epimerization rates (e.g., COMU, HATU), add HOBt or HOAt, and maintain low reaction temperatures.[7][13] | | Hydrodehalogenation (in Buchwald-Hartwig) | A competing side reaction, especially with primary amines in early generation catalyst systems. | Use more modern, sterically hindered phosphine ligands to favor the desired C-N bond formation.[2] |
Experimental Protocols
Protocol 1: Amide Coupling using HATU
This protocol describes a general procedure for the coupling of this compound with a carboxylic acid using HATU as the coupling reagent.
Materials:
-
This compound (1.1 equivalents)
-
Carboxylic acid (1.0 equivalent)
-
HATU (1.1 equivalents)[7]
-
Diisopropylethylamine (DIPEA) (2.0 equivalents)[7]
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the carboxylic acid and this compound in anhydrous DMF.
-
Add HATU to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add DIPEA to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed coupling of this compound with an aryl bromide.
Materials:
-
Aryl bromide (1.0 equivalent)
-
This compound (1.2 equivalents)
-
Palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%)[1]
-
Strong base (e.g., NaOt-Bu, Cs2CO3, 1.5-2.0 equivalents)[1]
-
Anhydrous toluene or dioxane
Procedure:
-
To an oven-dried Schlenk tube, add the palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the aryl bromide, this compound, and anhydrous solvent.
-
Heat the reaction mixture to 80-110°C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol provides a general method for the reductive amination of an aldehyde with this compound.
Materials:
-
Aldehyde (1.0 equivalent)
-
This compound (1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents)[14]
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)[14]
Procedure:
-
Dissolve the aldehyde and this compound in anhydrous DCM or DCE in a round-bottom flask.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.[14]
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.[14]
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[14]
Data Presentation
Table 1: Comparison of Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive | Base | Solvent | Temperature | Typical Yield | Notes |
| EDCI | HOBt | DIPEA | DMF | 0°C to RT | 70-90% | Standard conditions, may be less effective for hindered substrates.[15] |
| HATU | None | DIPEA | DMF | 0°C to RT | >90% | Highly effective for sterically hindered couplings.[7] |
| HBTU | HOBt | DIPEA | DMF | RT | High | Efficient and fast, low racemization.[8] |
| PyBOP | None | DIPEA | DCM/DMF | RT | High | Good for hindered couplings, avoids guanidinylation side product.[7] |
Table 2: Conditions for Reductive Amination
| Reducing Agent | Solvent | Key Features |
| Sodium Triacetoxyborohydride (STAB) | DCE, DCM, THF | Mild and selective; sensitive to water.[5] |
| Sodium Cyanoborohydride (NaCNBH3) | MeOH | Not water-sensitive; can be used in protic solvents. Lewis acid may be added for less reactive substrates.[5] |
| Sodium Borohydride (NaBH4) | MeOH, EtOH | Reduces aldehydes and ketones; added after imine formation is complete.[5] |
Visualizations
Caption: General experimental workflow for a coupling reaction.
Caption: Troubleshooting decision tree for coupling reactions.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Preventing Over-alkylation Byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of over-alkylated byproducts during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation and why does it occur?
A1: Over-alkylation, also known as polyalkylation, is a common side reaction in which the intended product of a mono-alkylation reaction reacts further with the alkylating agent to form di-, tri-, or even quaternary alkylated products.[1] This typically happens when the mono-alkylated product is more nucleophilic than the starting material, making it more reactive towards the alkylating agent.[1] For example, in the alkylation of a primary amine, the resulting secondary amine is often more electron-rich and thus a stronger nucleophile than the primary amine, leading to the formation of a tertiary amine.[1][2]
Q2: I'm observing significant amounts of di-alkylation product in my amine synthesis despite using a 1:1 stoichiometry. What are the primary strategies to favor mono-alkylation?
A2: Several strategies can be employed to suppress over-alkylation and favor the desired mono-alkylated product:
-
Control of Stoichiometry: Using a large excess of the starting amine (5-10 equivalents) relative to the alkylating agent can statistically favor the reaction of the alkylating agent with the more abundant starting material.[1] This is particularly practical when the amine is inexpensive and readily available.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture maintains a low concentration of the electrophile, which can help minimize the chances of it reacting with the already formed mono-alkylated product.[3]
-
Lowering Reaction Temperature: Reducing the reaction temperature can decrease the overall reaction rate, often providing better selectivity for the initial alkylation over subsequent reactions.[2]
-
Use of Protecting Groups: Temporarily protecting the reactive functional group can prevent it from undergoing further alkylation. After the desired reaction is complete, the protecting group can be removed.[4]
-
Reductive Amination: This is a highly effective alternative to direct alkylation for synthesizing primary and secondary amines. It involves the reaction of an amine with an aldehyde or ketone to form an imine, which is then reduced to the desired amine. This method inherently avoids the issue of the product being more nucleophilic than the starting material.[1][5]
Q3: When should I consider using a protecting group strategy?
A3: A protecting group strategy is advisable when:
-
Other methods like stoichiometry control or slow addition are ineffective in preventing over-alkylation.
-
The starting material is valuable, and using a large excess is not feasible.
-
The substrate contains multiple reactive sites, and selective alkylation at one site is desired.[4]
-
The purification of the desired mono-alkylated product from the over-alkylated byproducts is challenging due to similar physical properties.
The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, which can be introduced using di-tert-butyl dicarbonate (Boc₂O) and subsequently removed under acidic conditions.[6][7]
Q4: How can I prevent polyalkylation in Friedel-Crafts alkylation reactions?
A4: Polyalkylation is a common issue in Friedel-Crafts alkylation because the introduction of an alkyl group activates the aromatic ring, making the product more reactive than the starting material.[2][8] To minimize this:
-
Use a Large Excess of the Aromatic Substrate: This increases the probability of the alkylating agent reacting with the starting aromatic compound.[2]
-
Friedel-Crafts Acylation Followed by Reduction: This is a more reliable method. The acyl group introduced is deactivating, which prevents further substitution. The resulting ketone can then be reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.[2]
Q5: What is the difference between kinetic and thermodynamic control in enolate alkylation, and how can I use this to control my reaction?
A5: In the alkylation of unsymmetrical ketones, two different enolates can be formed: the kinetic enolate and the thermodynamic enolate.
-
Kinetic Enolate: This enolate is formed faster and is typically the less substituted one. Its formation is favored under irreversible conditions, such as using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C).[9][10]
-
Thermodynamic Enolate: This is the more stable, more substituted enolate. Its formation is favored under reversible conditions, which allow for equilibration to the most stable product. This is typically achieved using a weaker base (like an alkoxide) and higher temperatures.[10]
By choosing the appropriate base and reaction conditions, you can selectively generate one enolate over the other and thus control the regioselectivity of the alkylation.[11][12]
Troubleshooting Guides
Issue 1: Excessive Polyalkylation Products in Amine Synthesis
| Possible Cause | Troubleshooting Steps |
| The mono-alkylated product is more nucleophilic than the starting amine. | 1. Increase the excess of the starting amine: Use a 5- to 10-fold excess of the amine relative to the alkylating agent.[1] 2. Slow addition of the alkylating agent: Add the alkylating agent dropwise to maintain its low concentration in the reaction mixture.[3] |
| Reaction conditions are too harsh. | 1. Lower the reaction temperature: This can improve selectivity by slowing down the rate of the second alkylation.[2] 2. Use a less polar solvent: This may reduce the rate of subsequent alkylations. |
| Direct alkylation is inherently difficult to control for your substrate. | Consider an alternative synthetic route: Reductive amination or a protecting group strategy are often more reliable for mono-alkylation.[1][4] |
Issue 2: Polyalkylation in Friedel-Crafts Reactions
| Possible Cause | Troubleshooting Steps |
| The alkylated aromatic ring is activated towards further substitution. | 1. Use a large excess of the aromatic substrate: This statistically favors mono-alkylation.[2] 2. Perform Friedel-Crafts acylation followed by reduction: The deactivating acyl group prevents polysubstitution.[2] |
| Catalyst is too active or reaction temperature is too high. | 1. Use a milder Lewis acid catalyst. 2. Lower the reaction temperature to decrease the rate of the second alkylation.[2] |
Experimental Protocols
Protocol 1: Boc Protection of a Primary Amine[14]
This protocol describes the protection of a primary amine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
2:1 v/v mixture of Water/Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the primary amine and TEA (or DIPEA) in the water/THF mixture. Stir at room temperature for 5 minutes.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add Boc₂O to the solution in one portion.
-
Stir the reaction mixture at 0°C for at least 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with deionized water (2 x 10 mL) and then with brine (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amine.
Protocol 2: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)[15]
This protocol is a general procedure for the selective mono-alkylation of amines.
Materials:
-
Amine (1.0 eq)
-
Aldehyde or Ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine and the carbonyl compound in the chosen aprotic solvent.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Visualizations
Caption: General signaling pathway of over-alkylation.
Caption: Troubleshooting workflow for over-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. fiveable.me [fiveable.me]
Technical Support Center: Monitoring N-Boc-Cyclopropylamine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring N-Boc-cyclopropylamine reactions using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Thin-Layer Chromatography (TLC) Troubleshooting
Question: My spots are streaking on the TLC plate. How can I resolve this?
Answer: Streaking of amines on silica gel plates is a common issue due to the basic nature of the amine interacting strongly with the acidic silica gel. To mitigate this, you can add a small amount of a basic modifier to your eluting solvent system. A common practice is to add 0.5-1% triethylamine (Et₃N) to the mobile phase, which helps to improve the spot shape.[1][2]
Question: I am having trouble visualizing the this compound or the cyclopropylamine starting material on my TLC plate. What stain should I use?
Answer:
-
For primary amines like cyclopropylamine: Ninhydrin is an excellent stain.[3][4] It reacts with primary amines to produce a characteristic purple or pink spot.
-
For this compound: While the Boc-protected amine is less reactive, it can often be visualized with certain stains, sometimes requiring heat.[1]
-
Potassium permanganate (KMnO₄): This is a good general stain for compounds that can be oxidized. It will appear as a yellow-brown spot on a purple background.[4][5]
-
p-Anisaldehyde: This is a versatile stain that can produce a range of colors with different functional groups upon heating.
-
Ceric Molybdate: A good general-purpose stain that often requires heating to visualize spots.[3]
-
-
UV Light: If your starting material or product contains a UV-active chromophore, you can visualize the spots under a UV lamp. However, this compound itself is not strongly UV-active.
Question: The Rf values of my starting material and product are too close to each other. How can I improve the separation?
Answer: To improve separation, you can adjust the polarity of your mobile phase.
-
If the spots are too high on the plate (high Rf): Your eluent is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate) and increase the proportion of the less polar solvent (e.g., hexanes).
-
If the spots are too low on the plate (low Rf): Your eluent is not polar enough. Increase the proportion of the more polar solvent. Experiment with different solvent systems. For instance, you could try mixtures of dichloromethane/methanol or ethyl acetate/hexanes in varying ratios.
Question: My reaction is in a high-boiling point solvent like DMF or DMSO, and it's causing smearing on the TLC plate. What should I do?
Answer: High-boiling solvents can interfere with the proper development of the TLC plate. Before running the TLC, after spotting the plate, place it under high vacuum for a few minutes to remove the residual high-boiling solvent.[6] Alternatively, performing a mini-workup of the reaction aliquot before spotting can also resolve this issue.[7]
Gas Chromatography (GC) Troubleshooting
Question: My amine peaks are tailing significantly in my GC analysis. How can I improve the peak shape?
Answer: Peak tailing for amines is a frequent problem in GC due to their interaction with active sites on the column and inlet.[8] Here are some solutions:
-
Use a base-deactivated column: These columns are specifically treated to reduce interactions with basic compounds like amines.[8]
-
Use a specialized amine-specific column: Columns such as those with a wax stationary phase (e.g., CP-Wax for volatile amines) are designed for amine analysis.[9][10]
-
Derivatization: Convert the polar amine to a less polar derivative before analysis. For primary amines like cyclopropylamine, silylation with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is an effective strategy.[11]
Question: I am not detecting my this compound by GC, or the sensitivity is very low. Why is this happening?
Answer: this compound has a higher molecular weight and can be less thermally stable than the parent amine.
-
Check your injector temperature: If the temperature is too high, the compound may be degrading in the inlet. If it's too low, you may not be achieving efficient volatilization. A typical starting point for the injector temperature is 250 °C.[12]
-
Consider derivatization of the parent amine: It is often more robust to monitor the disappearance of the starting cyclopropylamine (after derivatization) rather than the appearance of the Boc-protected product, especially for quantitative analysis.
Question: What are some typical starting GC conditions for analyzing cyclopropylamine?
Answer: For a general starting point for volatile amines, you can consider the following (though optimization will be necessary for your specific instrument and column):
-
Column: A mid-polarity column like a DB-624 or a specialized wax column.[12]
-
Injector Temperature: 200-250 °C[12]
-
Detector (FID) Temperature: 250-300 °C[12]
-
Carrier Gas: Helium or Nitrogen[12]
-
Oven Program: Start at a low temperature (e.g., 40-60 °C) and ramp up to a higher temperature (e.g., 240 °C).[12]
Data Presentation
Table 1: Typical TLC Parameters for this compound Reactions
| Compound | Typical Mobile Phase | Approximate Rf Value | Visualization Method |
| Cyclopropylamine | 10% Methanol in Dichloromethane + 1% Et₃N | 0.1 - 0.2 | Ninhydrin, KMnO₄ |
| This compound | 20-30% Ethyl Acetate in Hexanes | 0.3 - 0.5 | KMnO₄, p-Anisaldehyde, Ceric Molybdate (with heating) |
Note: Rf values are highly dependent on the specific TLC plate, solvent system, and laboratory conditions.
Table 2: Example GC Parameters for Amine Analysis
| Parameter | Setting for Derivatized Cyclopropylamine | Setting for Volatile Amines |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm)[11] | CP-Wax for amines (25 m x 0.32 mm, 1.2 µm)[9] |
| Injector Temp. | 250 °C | 200 °C |
| Detector Temp. | 280 °C (MS Transfer Line) | 250 °C (FID) |
| Carrier Gas | Helium | Nitrogen or Helium |
| Oven Program | 60 °C for 2 min, then ramp to 280 °C at 15 °C/min | 60 °C for 2 min, then ramp to 100 °C at 5 °C/min[9] |
Experimental Protocols
Protocol 1: TLC Monitoring of this compound Formation
-
Prepare the TLC Plate: Draw a light pencil line about 1 cm from the bottom of a silica gel TLC plate. Mark starting positions for the starting material (SM), co-spot (C), and reaction mixture (RM).
-
Spot the Plate:
-
Dissolve a small amount of the cyclopropylamine starting material in a suitable solvent and spot it on the "SM" mark.
-
Take an aliquot of the reaction mixture and spot it on the "RM" mark.
-
Spot both the starting material and the reaction mixture on the "C" mark.
-
-
Develop the Plate: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase (e.g., 30% ethyl acetate in hexanes). Ensure the solvent level is below the pencil line. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the Plate:
-
Remove the plate from the chamber and mark the solvent front with a pencil.
-
Allow the solvent to evaporate completely.
-
Visualize under a UV lamp if applicable.
-
Dip the plate in a prepared staining solution (e.g., KMnO₄ or Ninhydrin).
-
Gently heat the plate with a heat gun until spots appear.
-
Circle the spots with a pencil and calculate the Rf values.
-
Protocol 2: GC Sample Preparation via Silylation for Cyclopropylamine Analysis
-
Sample Preparation: Take an aliquot of the reaction mixture and perform a liquid-liquid extraction to isolate the amine in an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Derivatization:
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS. Inject 1 µL of the derivatized sample.
Visualizations
Caption: Workflow for monitoring a reaction using TLC.
Caption: Troubleshooting logic for GC peak tailing of amines.
References
- 1. VanVeller Lab Resources [group.chem.iastate.edu]
- 2. reddit.com [reddit.com]
- 3. depts.washington.edu [depts.washington.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. TLC stains [reachdevices.com]
- 6. Chromatography [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. gcms.labrulez.com [gcms.labrulez.com]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: N-Boc-Cyclopropylamine Reaction Work-up and Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Boc-cyclopropylamine. Below are detailed protocols and data to address common issues encountered during reaction work-up and extraction procedures.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to take after my this compound reaction is complete?
A1: Once reaction monitoring (e.g., by TLC or LC-MS) indicates the consumption of the starting cyclopropylamine, the first step in the work-up is to quench the reaction. This is typically done by adding water to the reaction mixture. If the reaction was run in a water-miscible solvent like THF or methanol, the solvent may need to be removed under reduced pressure before proceeding with an aqueous work-up and extraction.
Q2: I am observing a persistent emulsion during the extraction process. How can I resolve this?
A2: Emulsion formation is a common issue, particularly when dealing with amines. To break an emulsion, you can try the following:
-
Add a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous layer can help to separate the layers.
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
Gently swirl the separatory funnel instead of vigorous shaking.
-
Filter the emulsified layer through a pad of Celite or glass wool.
-
If the emulsion persists, adding a small amount of a different organic solvent with a different density might help.
Q3: I seem to be losing a significant amount of my this compound product during extraction, resulting in a low yield. What could be the cause?
A3: Product loss during extraction can occur for several reasons:
-
Incorrect pH of the aqueous layer: Ensure the aqueous layer is basic (pH > 8) before extraction. If the aqueous layer is acidic or neutral, the protonated this compound may be more soluble in the aqueous phase. You can adjust the pH using a saturated sodium bicarbonate solution or a dilute base like 1M NaOH.
-
Insufficient extraction: Perform multiple extractions (at least 3) with the organic solvent to ensure complete removal of the product from the aqueous layer.
-
Choice of extraction solvent: While ethyl acetate is commonly used, for more polar products, a solvent like dichloromethane (DCM) might be more effective.
Q4: How can I efficiently remove unreacted di-tert-butyl dicarbonate (Boc₂O) and other non-polar byproducts?
A4: Excess Boc₂O and its byproduct, tert-butanol, can often be removed through careful purification.
-
Aqueous work-up: A thorough wash with a saturated solution of sodium bicarbonate can help to hydrolyze some of the remaining Boc₂O.
-
Column chromatography: Flash chromatography on silica gel is a highly effective method for separating the more non-polar Boc₂O and other impurities from the desired this compound product. A gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate), is typically employed.
Q5: What is the stability of the Boc group and the cyclopropylamine moiety during work-up?
A5: The Boc group is generally stable to basic and mildly acidic conditions used during a standard work-up. However, it is sensitive to strong acids. Avoid washing with strongly acidic solutions (pH < 4). The cyclopropylamine ring itself is generally stable, but some studies have indicated potential degradation of the cyclopropyl amine moiety under high pH conditions over extended periods. Therefore, it is advisable to proceed with the extraction and purification in a timely manner after making the solution basic.
Data Presentation
Physical and Chemical Properties
| Property | Value | Source |
| Chemical Name | tert-butyl N-cyclopropylcarbamate | - |
| CAS Number | 132844-48-5 | - |
| Molecular Formula | C₈H₁₅NO₂ | - |
| Molecular Weight | 157.21 g/mol | - |
| Appearance | Solid | [Fluorochem] |
| Melting Point | 54 - 55 °C | Vendor Data |
| Computed XLogP3-AA | ~1.9 (for tert-butyl (2-methylcyclopropyl)carbamate) | [PubChem] |
Solubility Profile (Qualitative)
| Solvent | Solubility | Notes |
| Water | Slightly miscible/Low solubility. | The parent cyclopropylamine is miscible with water, but the addition of the non-polar Boc group significantly reduces aqueous solubility.[1][2] |
| Dichloromethane (DCM) | Good solubility. | A common solvent for both the reaction and extraction. |
| Ethyl Acetate | Good solubility. | A widely used extraction solvent. |
| Methanol/Ethanol | Good solubility. | Often used as reaction solvents. If used, they need to be removed before aqueous extraction. |
| Hexanes/Pentane | Lower solubility. | Useful as a non-polar component in the mobile phase for column chromatography to elute non-polar impurities. Can also be used to precipitate the product from a more polar solvent. |
| Diethyl Ether | Moderate solubility. | Can be used for extraction and purification. |
Typical Reaction Yield
| Reaction Type | Product | Typical Yield | Reference |
| Curtius degradation of a carboxylic acid followed by Boc protection | N-Boc-(1-cyclopropyl)cyclopropylamine | 76% | [Beilstein J. Org. Chem. 2012, 8, 1146–1150] |
Experimental Protocols
Standard Work-up and Extraction Protocol for this compound
This protocol is a general guideline and may require optimization based on the specific reaction conditions and scale.
-
Quenching the Reaction:
-
Once the reaction is deemed complete, cool the reaction mixture to room temperature.
-
If the reaction was performed in a water-miscible organic solvent (e.g., THF, methanol), remove the solvent under reduced pressure using a rotary evaporator.
-
To the reaction residue (or the reaction mixture if in a water-immiscible solvent like DCM), add deionized water.
-
-
Liquid-Liquid Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane (DCM).
-
If the aqueous layer is acidic, neutralize it by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise until effervescence ceases and the pH of the aqueous layer is > 8.
-
Shake the separatory funnel gently at first, venting frequently to release any pressure buildup. Then, shake more vigorously for about 1-2 minutes.
-
Allow the layers to separate. If an emulsion forms, refer to the troubleshooting section above.
-
Drain the organic layer. If DCM is used, this will be the bottom layer. If ethyl acetate is used, it will be the top layer.
-
Repeat the extraction of the aqueous layer two more times with fresh organic solvent.
-
-
Washing the Combined Organic Layers:
-
Combine all the organic extracts.
-
Wash the combined organic layer with brine (a saturated aqueous solution of NaCl). This helps to remove any remaining water and some water-soluble impurities.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Remove the organic solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
-
Purification (if necessary):
-
The crude product can be further purified by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
Visualizations
References
Impact of base selection on N-Boc-cyclopropylamine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of N-Boc-cyclopropylamine, focusing on the critical impact of base selection.
Frequently Asked Questions (FAQs)
Q1: What is the role of a base in the N-Boc protection of cyclopropylamine?
A base in the N-Boc protection of cyclopropylamine serves two primary functions. First, it deprotonates the cyclopropylammonium salt if the starting material is an acid salt, liberating the free amine for reaction. Second, it neutralizes the acidic byproduct generated during the reaction, driving the equilibrium towards the formation of the N-Boc-protected product. While not always strictly necessary, the use of a base is common practice to ensure high yields and reaction efficiency.[1]
Q2: What are the most common bases used for the synthesis of this compound?
Commonly employed bases for this transformation include organic amines such as triethylamine (TEA) and diisopropylethylamine (DIPEA), as well as inorganic bases like sodium bicarbonate (NaHCO₃) and sodium hydroxide (NaOH).[2][3] 4-(Dimethylamino)pyridine (DMAP) is often used as a nucleophilic catalyst in conjunction with these bases to accelerate the reaction, particularly for less reactive or sterically hindered amines.[2][4]
Q3: How does the choice of base affect the reaction yield and time?
The selection of a base can significantly influence both the reaction yield and duration. Stronger bases like NaOH can lead to faster reaction times but may also promote side reactions if not carefully controlled. Milder bases such as sodium bicarbonate may require longer reaction times but can offer better selectivity and fewer side products. Organic bases like triethylamine offer a good balance for many substrates. For sterically hindered amines like cyclopropylamine, a stronger base or the addition of a catalyst like DMAP might be necessary to achieve a reasonable reaction rate and high yield.
Q4: Can the choice of base lead to the formation of side products?
Yes, improper base selection can result in the formation of unwanted byproducts. For instance, the use of a strong base with an excess of di-tert-butyl dicarbonate can lead to the formation of the di-Boc protected amine.[5] Additionally, in the presence of a nucleophilic catalyst like DMAP, side reactions leading to the formation of urea or isocyanate derivatives have been observed, especially at elevated temperatures.[4][5]
Troubleshooting Guides
| Issue | Potential Cause Related to Base Selection | Troubleshooting Steps |
| Low or No Product Formation | Insufficient basicity: The chosen base may not be strong enough to effectively deprotonate the amine or neutralize acidic byproducts, especially with a sterically hindered amine like cyclopropylamine. | - Use a stronger base (e.g., switch from NaHCO₃ to NaOH or an organic amine like TEA).- Add a catalytic amount of DMAP to accelerate the reaction.- Ensure the base is fresh and not degraded. |
| Incomplete reaction: The reaction may be slow due to a weak base. | - Increase the reaction time.- Gently heat the reaction mixture, monitoring for side product formation. | |
| Formation of Di-Boc Side Product | Excess base and/or Boc-anhydride: A strong base can deprotonate the initially formed this compound, making it susceptible to a second Boc protection. | - Use a stoichiometric amount of base.- Add the di-tert-butyl dicarbonate solution slowly to the reaction mixture to maintain a low concentration.[5] |
| Presence of Urea or Isocyanate Byproducts | Use of DMAP at elevated temperatures: The combination of DMAP and heat can promote the formation of these side products.[4][5] | - If using DMAP, run the reaction at a lower temperature (e.g., 0 °C to room temperature).- Consider a different base that does not require a catalyst. |
| Difficult Product Isolation/Purification | Use of a non-volatile organic base: Bases like triethylamine can sometimes be challenging to remove completely during workup. | - Consider using an inorganic base like NaHCO₃ or NaOH, which can be easily removed by an aqueous wash.- If using an organic base, perform a thorough workup with acidic washes (e.g., dilute HCl) to protonate and extract the base into the aqueous layer. |
Data Presentation
Table 1: Comparison of Common Bases for N-Boc Protection of Primary Amines
| Base | Typical Conditions | Relative Reaction Rate | Potential Side Products | Workup Considerations |
| Triethylamine (TEA) | Anhydrous organic solvent (e.g., THF, DCM), 0 °C to RT | Moderate to Fast | Di-Boc formation (with excess Boc₂O) | Requires acidic wash to remove |
| Sodium Bicarbonate (NaHCO₃) | Biphasic (e.g., DCM/water) or aqueous solvent mixture, RT | Slow to Moderate | Generally clean, low side product formation | Simple aqueous wash |
| Sodium Hydroxide (NaOH) | Aqueous or biphasic solvent system, 0 °C to RT | Fast | Di-Boc formation, potential for hydrolysis of sensitive functional groups | Simple aqueous wash |
| DMAP (catalyst) | Used with another base (e.g., TEA) in an anhydrous organic solvent, 0 °C to RT | Very Fast | Urea and isocyanate derivatives, especially at higher temperatures | Requires acidic wash to remove |
Experimental Protocols
Protocol 1: N-Boc Protection of Cyclopropylamine using Triethylamine (TEA)
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclopropylamine (1.0 eq) in dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 0.5 M).
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent dropwise over 15 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Purify by column chromatography if necessary.
Protocol 2: N-Boc Protection of Cyclopropylamine using Sodium Bicarbonate (NaHCO₃)
-
Setup: In a round-bottom flask, suspend cyclopropylamine (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and water.
-
Base and Reagent Addition: Add sodium bicarbonate (2.0 eq) followed by di-tert-butyl dicarbonate (1.1 eq).
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Mandatory Visualization
Caption: General experimental workflow for the N-Boc protection of cyclopropylamine.
Caption: Simplified mechanism of the base-assisted N-Boc protection of cyclopropylamine.
References
Validation & Comparative
A Comparative Guide to the Analytical Characterization of N-Boc-cyclopropylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical methods for the characterization of N-Boc-cyclopropylamine (tert-butyl cyclopropylcarbamate). The selection of an appropriate analytical technique is critical for confirming the identity, purity, and stability of this important building block in organic synthesis and drug development. This document presents a comparative overview of Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, complete with representative data and detailed experimental protocols.
Data at a Glance: A Comparative Summary
The following table summarizes the expected quantitative data for the analysis of this compound using various analytical techniques. This data is compiled from literature values for analogous compounds and spectral predictions.
| Analytical Technique | Key Parameters | Expected Values for this compound |
| ¹H NMR | Chemical Shift (δ) | ~ 2.4-2.6 ppm (m, 1H, CH), ~ 1.45 ppm (s, 9H, C(CH₃)₃), ~ 0.4-0.8 ppm (m, 4H, CH₂) |
| ¹³C NMR | Chemical Shift (δ) | ~ 156 ppm (C=O), ~ 79 ppm (C(CH₃)₃), ~ 30 ppm (CH), ~ 28.5 ppm (C(CH₃)₃), ~ 7 ppm (CH₂) |
| HPLC (RP) | Retention Time (tᵣ) | Method-dependent (e.g., ~ 5-10 min) |
| GC-MS | Retention Time (tᵣ) | Method-dependent (requires derivatization) |
| Mass-to-Charge (m/z) | [M+H]⁺: 158.1, [M+Na]⁺: 180.1 | |
| FTIR | Wavenumber (cm⁻¹) | ~ 3350 (N-H stretch), ~ 2970 (C-H stretch), ~ 1690 (C=O stretch), ~ 1520 (N-H bend), ~ 1170 (C-O stretch) |
In-Depth Analysis by Technique
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing unambiguous evidence of its molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct sets of signals. The methine proton of the cyclopropyl ring will appear as a multiplet around 2.4-2.6 ppm. The nine equivalent protons of the tert-butyl group will present as a sharp singlet at approximately 1.45 ppm. The four methylene protons of the cyclopropyl ring will resonate as a complex multiplet in the upfield region of 0.4-0.8 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum will corroborate the structure with five distinct signals. The carbonyl carbon of the Boc group is expected around 156 ppm. The quaternary and methyl carbons of the tert-butyl group should appear at approximately 79 ppm and 28.5 ppm, respectively. The methine carbon of the cyclopropyl ring is predicted to be around 30 ppm, while the methylene carbons will be found at a significantly upfield chemical shift of about 7 ppm.[1][2][3][4][5]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64.
-
Relaxation delay: 1-5 seconds.
-
Spectral width: 0-12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled experiment.
-
Number of scans: 1024 or more, depending on concentration.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0-200 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.
References
- 1. mdpi.com [mdpi.com]
- 2. DSpace [dr.lib.iastate.edu]
- 3. N-Boc-L-valine(13734-41-3) 13C NMR [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
A Researcher's Guide to N-Boc- vs. N-Cbz-cyclopropylamine in Synthesis
In the realm of organic synthesis, particularly within pharmaceutical and agrochemical development, cyclopropylamine serves as a critical structural motif and a versatile building block.[1][2][] Its incorporation into molecules often requires the temporary protection of the amine functionality to prevent unwanted side reactions. Among the most prevalent choices for this task are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) protecting groups.
This guide offers an objective, data-supported comparison of N-Boc-cyclopropylamine and N-Cbz-cyclopropylamine, designed to assist researchers, scientists, and drug development professionals in making an informed selection based on the specific demands of their synthetic strategy.
Physicochemical Properties: A Foundation for Selection
The physical state and properties of a reagent are fundamental considerations for reaction setup and handling. This compound is a low-melting solid or high-boiling liquid, whereas N-Cbz-cyclopropylamine is typically a stable white solid, a common characteristic for Cbz-protected amines.
| Property | This compound | N-Cbz-cyclopropylamine |
| CAS Number | 132844-48-5[4] | 18806-03-6 |
| Molecular Formula | C₈H₁₅NO₂[4] | C₁₁H₁₃NO₂ |
| Molecular Weight | 157.21 g/mol [4] | 191.22 g/mol |
| Appearance | Solid[5] | White to off-white solid |
| Melting Point | 54-55 °C[6] | ~74-78 °C |
| Boiling Point | 228.6 °C (at 760 mmHg)[6][7] | Not available |
| Density | ~1.01 g/cm³[7] | Not available |
| Solubility | Soluble in most common organic solvents. | Soluble in many organic solvents (e.g., DCM, EtOAc, MeOH). |
Performance in Synthesis: The Orthogonality Principle
The primary distinction between the Boc and Cbz groups lies in their deprotection conditions, which forms the basis of their orthogonal relationship.[8] One can be selectively removed in the presence of the other, a crucial advantage in multi-step synthesis.[8][9] The Boc group is labile to acid, while the Cbz group is removed by catalytic hydrogenolysis.[8]
Deprotection Conditions and Typical Performance
The choice of protecting group is fundamentally dictated by the stability of other functional groups within the molecule.
| Protecting Group | Deprotection Method | Reagents & Conditions | Typical Yield | Notes |
| N-Boc | Acidolysis | TFA in DCM; or HCl in Dioxane/EtOAc. Room temp, 1-4h.[8] | >90% | Ideal for substrates sensitive to hydrogenation (e.g., containing alkenes, alkynes, or certain sulfur-containing groups).[8] |
| N-Cbz | Catalytic Hydrogenolysis | H₂ (1 atm), Pd/C (5-10 mol%) in MeOH or EtOH. Room temp, 2-16h.[8] | >90% | Preferred for substrates with acid-sensitive functional groups (e.g., acetals, t-butyl esters).[8] |
Experimental Protocols
Below are detailed, representative protocols for the deprotection of each reagent.
Protocol 1: this compound Deprotection via Acidolysis
Objective: To remove the Boc protecting group to yield cyclopropylamine hydrochloride.
Methodology:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or ethyl acetate (approx. 0.1-0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of 4 M HCl in 1,4-dioxane (2-4 eq) or trifluoroacetic acid (TFA) (2-10 eq).[8][9]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the starting material.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting crude cyclopropylamine salt can be triturated with diethyl ether to afford a pure solid, which can be used directly or neutralized with a suitable base.
Protocol 2: N-Cbz-cyclopropylamine Deprotection via Hydrogenolysis
Objective: To cleave the Cbz group to yield free cyclopropylamine.
Methodology:
-
Dissolve N-Cbz-cyclopropylamine (1.0 eq) in methanol (MeOH) or ethanol (EtOH) (approx. 0.1 M concentration) in a flask equipped with a stir bar.
-
Carefully add Palladium on Carbon (10% Pd/C, 5-10 mol%) to the solution.
-
Evacuate the flask and backfill it with hydrogen gas (H₂) from a balloon. Repeat this process 2-3 times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under the H₂ atmosphere at room temperature for 2-16 hours.
-
Monitor the reaction's progress by TLC or LC-MS. The by-product, toluene, can also be observed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Use caution as Pd/C can be pyrophoric when dry.
-
Rinse the Celite pad with additional solvent (MeOH or EtOH).
-
Concentrate the filtrate under reduced pressure to yield the free cyclopropylamine.
Mandatory Visualizations
Decision Pathway for Protecting Group Selection
The selection between N-Boc and N-Cbz-cyclopropylamine is a critical decision based on the chemical environment of the molecule being synthesized.
Caption: Logical workflow for choosing the appropriate protected cyclopropylamine.
General Experimental Workflow: Amide Coupling
This diagram illustrates a typical workflow where these reagents are used to form an amide bond, a common reaction in drug development.
Caption: General workflow for an amide coupling and deprotection sequence.
Conclusion
The selection between this compound and N-Cbz-cyclopropylamine is not a matter of superior performance but of strategic compatibility. The decision hinges on the orthogonality required by the overall synthetic route.
-
Choose this compound when the substrate contains functional groups that are sensitive to catalytic hydrogenation but are stable under acidic deprotection conditions.
-
Choose N-Cbz-cyclopropylamine when the substrate is sensitive to acid but can tolerate the mild, reductive conditions of hydrogenolysis.
By carefully analyzing the stability of all functional groups in the synthetic intermediates, researchers can leverage the distinct properties of these two essential reagents to achieve a more efficient, high-yielding, and successful synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. biosynce.com [biosynce.com]
- 6. This compound, CAS No. 132844-48-5 - iChemical [ichemical.com]
- 7. benchchem.com [benchchem.com]
- 8. N-benzylcyclopropylamine (CAS 13324-66-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. scispace.com [scispace.com]
N-Boc-Cyclopropylamine: A Superior Choice for Amine Protection in Research and Development
In the landscape of synthetic chemistry, particularly within pharmaceutical and agrochemical research, the selection of an appropriate protecting group for amine functionalities is a critical decision that profoundly influences the efficiency and success of a synthetic route. Among the various options for protecting the versatile cyclopropylamine moiety, N-Boc-cyclopropylamine emerges as a superior choice due to its exceptional stability, ease of handling, and straightforward deprotection under mild conditions. This guide provides an objective comparison of this compound with other common protected forms, such as N-Cbz-, N-Fmoc-, and N-acetyl-cyclopropylamine, supported by experimental data to inform researchers, scientists, and drug development professionals.
Comparative Stability and Reactivity
The tert-butoxycarbonyl (Boc) group is renowned for its robustness across a wide range of reaction conditions. Unlike the Cbz (benzyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) groups, the Boc group is stable to bases, nucleophiles, and catalytic hydrogenation, making it compatible with a broader array of subsequent chemical transformations.[1][2] This stability is a significant advantage in multi-step syntheses where other functional groups in the molecule need to be manipulated without affecting the protected amine.
The Cbz group, while stable to acidic and basic conditions to some extent, is primarily cleaved by catalytic hydrogenolysis.[1][2] This method is not suitable for molecules containing other reducible functional groups, such as alkenes, alkynes, or certain aromatic systems. The Fmoc group is labile to basic conditions, typically cleaved by piperidine, which restricts its use in synthetic routes that require basic reagents.[1] The acetyl group, while simple, requires harsh conditions for removal, such as strong acid or base hydrolysis, which can compromise the integrity of the target molecule.
The orthogonality of the Boc group is a key feature, allowing for its selective removal in the presence of Cbz and Fmoc groups.[3][4] This enables complex synthetic strategies where different amine groups need to be deprotected at various stages.
Data Presentation: Deprotection Conditions and Yields
The ease and efficiency of the deprotection step are paramount in any synthetic workflow. This compound can be deprotected under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), often achieving high yields.
| Protecting Group | Reagent | Conditions | Typical Yield | Reference |
| N-Boc | HCl in Diethyl Ether | 0 °C to ambient temp., 24h | 87% | [5] |
| N-Boc | Trifluoroacetic Acid (TFA) in DCM | Room temp., 0.5-3h | High | [3] |
| N-Cbz | H₂, Pd/C | 60 °C, 40h | High | [2] |
| N-Fmoc | 20% Piperidine in DMF | Room temp. | >99% (in SPPS) | [1] |
| N-Acetyl | Strong Acid/Base | Reflux | Variable | [6] |
Application in Medicinal Chemistry: Monoamine Oxidase (MAO) Inhibition
Cyclopropylamine derivatives are prominent in medicinal chemistry, notably as mechanism-based inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes linked to depression and neurodegenerative diseases.[7][8][9][10] The cyclopropylamine moiety can irreversibly inactivate MAO by forming a covalent adduct with the flavin cofactor (FAD).[5][7]
For instance, cis-N-benzyl-2-methoxycyclopropylamine has demonstrated potent and selective inhibition of MAO-B.
| Compound | Target | IC50 (after 30 min pre-incubation) | Reference |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | 170 nM | [7][8] |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | 5 nM | [7][8] |
This highlights the importance of the cyclopropylamine scaffold in designing targeted therapeutics. The use of this compound as a building block allows for the efficient synthesis of such inhibitors, with the Boc group providing reliable protection during the construction of the target molecule.
Experimental Protocols
N-Boc Protection of Cyclopropylamine
-
Protocol: To a solution of cyclopropylamine in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine or sodium bicarbonate. Stir the reaction mixture at room temperature until completion (monitored by TLC). The this compound can then be isolated and purified using standard techniques.
Deprotection of this compound
-
Protocol: Dissolve the this compound (1.0 eq) in dichloromethane (DCM).[3] Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[3] The reaction is typically stirred at room temperature for 30 minutes to 3 hours.[3] The solvent and excess TFA are then removed under reduced pressure to yield the deprotected cyclopropylamine salt.[3]
Amide Bond Formation using a Protected Cyclopropylamine
-
Protocol: To a solution of a carboxylic acid, add a coupling reagent (e.g., HATU, EDC/HOBt) and a non-nucleophilic base (e.g., DIPEA) in an anhydrous aprotic solvent (e.g., DMF, DCM). After a short activation period, add the N-protected cyclopropylamine. The reaction is stirred at room temperature until completion. The product is then isolated and purified.
Visualizing the Role of Cyclopropylamine in MAO Inhibition
The following diagrams illustrate the general workflow for utilizing a protected cyclopropylamine in synthesis and the mechanism of MAO inhibition.
Caption: General workflow for synthesizing a bioactive molecule using this compound.
Caption: Simplified mechanism of irreversible MAO inhibition by a cyclopropylamine derivative.
Conclusion
This compound offers significant advantages over other protected forms of cyclopropylamine. Its high stability under a wide range of reaction conditions, coupled with mild and efficient deprotection protocols, makes it an ideal choice for complex, multi-step syntheses in research and drug development. The orthogonality of the Boc group provides synthetic flexibility that is often crucial for the successful construction of target molecules. For researchers seeking a reliable and versatile method for incorporating the valuable cyclopropylamine motif, this compound stands out as the superior reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. sure.sunderland.ac.uk [sure.sunderland.ac.uk]
- 8. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of different synthetic routes to cyclopropylamine
For Researchers, Scientists, and Drug Development Professionals
Cyclopropylamine is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, prized for the unique conformational constraints and metabolic stability imparted by the cyclopropyl group. Its synthesis can be approached through various pathways, each with distinct advantages and disadvantages in terms of yield, scalability, safety, and starting material accessibility. This guide provides a comparative analysis of four prominent synthetic routes to cyclopropylamine: the Hofmann Rearrangement, the Curtius Rearrangement, the Schmidt Rearrangement, and Reductive Amination.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to cyclopropylamine, starting from the common precursor, cyclopropanecarboxylic acid.
| Parameter | Hofmann Rearrangement | Curtius Rearrangement | Schmidt Rearrangement | Reductive Amination |
| Starting Material | Cyclopropanecarboxamide | Cyclopropanecarbonyl Azide | Cyclopropanecarboxylic Acid | Cyclopropanecarboxaldehyde |
| Key Reagents | NaOBr or NaOCl, NaOH | NaN3, Activating Agent | NaN3, H2SO4 | NH3, NaBH4 |
| Overall Yield | 85-95%[1] | ~66% (two steps)[2] | Moderate to High (Specific quantitative data not readily available) | High (Specific quantitative data not readily available for this specific substrate) |
| Reaction Steps (from acid) | 2 | 2 | 1 | 2 |
| Key Intermediates | N-bromocyclopropanecarboxamide, Cyclopropyl isocyanate | Cyclopropyl isocyanate | Protonated azido ketone | Imine |
| Safety Concerns | Use of bromine/hypochlorite | Use of azides (potentially explosive) | Use of hydrazoic acid (toxic and explosive) | Use of sodium borohydride (flammable) |
Reaction Pathways and Workflows
The following diagrams illustrate the general reaction pathways for each synthetic route.
Caption: Hofmann Rearrangement Workflow
Caption: Curtius Rearrangement Workflow
References
A Spectroscopic Showdown: Unveiling the Impact of Boc Protection on Cyclopropylamine
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of modern organic synthesis. The tert-butyloxycarbonyl (Boc) group is a workhorse in this regard, prized for its ability to mask the reactivity of amine functionalities. This guide provides a detailed spectroscopic comparison of cyclopropylamine and its Boc-protected counterpart, tert-butyl cyclopropylcarbamate, offering experimental data and protocols to aid in characterization and reaction monitoring.
The introduction of the sterically bulky Boc group onto the nitrogen atom of cyclopropylamine induces significant and predictable changes in its spectroscopic properties. These shifts, readily observable in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), provide clear diagnostic markers for successful protection.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for both cyclopropylamine and Boc-protected cyclopropylamine.
Table 1: ¹H NMR Data Comparison
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Cyclopropylamine | -NH₂ | ~1.1-1.3 | br s |
| -CH (methine) | ~2.4-2.5 | m | |
| -CH₂ (methylene) | ~0.3-0.5 | m | |
| Boc-Cyclopropylamine | -NH | ~4.8-5.0 | br s |
| -CH (methine) | ~2.5-2.6 | m | |
| -CH₂ (methylene) | ~0.4-0.7 | m | |
| -C(CH₃)₃ (tert-butyl) | ~1.4 | s |
Note: Chemical shifts can vary depending on the solvent and spectrometer frequency used.
Table 2: ¹³C NMR Data Comparison
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| Cyclopropylamine | -CH (methine) | ~25-26 |
| -CH₂ (methylene) | ~2-3 | |
| Boc-Cyclopropylamine | C=O (carbonyl) | ~155-156 |
| -C(CH₃)₃ (quaternary) | ~78-79 | |
| -CH (methine) | ~29-30 | |
| -C(CH₃)₃ (methyl) | ~28 | |
| -CH₂ (methylene) | ~6-7 |
Note: Chemical shifts can vary depending on the solvent and spectrometer frequency used.
Table 3: Key IR Absorption Bands
| Compound | Functional Group Vibration | Wavenumber (cm⁻¹) |
| Cyclopropylamine | N-H stretch (primary amine) | ~3300-3400 (two bands) |
| C-H stretch (cyclopropyl) | ~3000-3100 | |
| N-H bend (scissoring) | ~1590-1650 | |
| Boc-Cyclopropylamine | N-H stretch (secondary amide) | ~3300-3500 (one band) |
| C-H stretch (cyclopropyl) | ~3000-3100 | |
| C=O stretch (amide I) | ~1680-1700 | |
| N-H bend (amide II) | ~1510-1550 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| Cyclopropylamine | 57 | 56, 42, 28 |
| Boc-Cyclopropylamine | 157 | 101 (M - C₄H₈), 57 (C₄H₉⁺), 41 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR of Cyclopropylamine and Boc-Cyclopropylamine
-
Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 30-degree pulse angle, 1-2 second relaxation delay, 16-32 scans.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 30-degree pulse angle, 2-5 second relaxation delay, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the solvent peak.
-
Infrared (IR) Spectroscopy
FTIR-ATR Analysis of Cyclopropylamine and Boc-Cyclopropylamine
-
Sample Preparation: As both compounds are typically liquids or low-melting solids, the spectrum can be obtained directly using an Attenuated Total Reflectance (ATR) accessory. Place a small drop of the sample onto the ATR crystal. For solid samples, press the sample firmly against the crystal.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over a range of approximately 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry of Cyclopropylamine and Boc-Cyclopropylamine
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or gas chromatography (GC) inlet.
-
Instrument: A mass spectrometer equipped with an electron ionization source.
-
Data Acquisition:
-
Ionization: Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: Quadrupole, time-of-flight (TOF), or magnetic sector analyzer.
-
Scan Range: Scan a mass-to-charge ratio (m/z) range appropriate for the compound and its expected fragments (e.g., m/z 15-200).
-
Visualization of a Key Transformation
The deprotection of Boc-cyclopropylamine to regenerate the free amine is a fundamental reaction in multi-step syntheses. The following diagram illustrates a typical acidic deprotection workflow.
Caption: Acid-catalyzed deprotection of Boc-cyclopropylamine.
This guide provides a foundational spectroscopic comparison between cyclopropylamine and its Boc-protected form. The distinct spectral signatures, particularly the appearance of the strong carbonyl stretch in the IR, the characteristic nine-proton singlet in the ¹H NMR, and the additional carbonyl and tert-butyl signals in the ¹³C NMR, serve as reliable indicators for the presence of the Boc protecting group. These data, coupled with the provided experimental protocols, will aid researchers in the unambiguous characterization of these important synthetic building blocks.
Guarding the Ring: A Comparative Guide to Validating N-Boc-Cyclopropylamine Synthesis
For researchers, scientists, and professionals in drug development, the successful protection of primary amines is a critical step in the synthesis of complex molecules. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability and ease of removal. This guide provides a comprehensive comparison of analytical methods for validating the reaction completion of N-Boc-cyclopropylamine synthesis, offering supporting experimental data and detailed protocols to ensure the integrity of your synthetic route.
The synthesis of this compound is a fundamental transformation in medicinal chemistry, as the cyclopropylamine motif is a key component in numerous bioactive compounds.[1][2] Ensuring the complete conversion of cyclopropylamine to its Boc-protected form is paramount to avoid side reactions and ensure the purity of subsequent products. This guide explores the most common and effective analytical techniques for reaction monitoring and validation: Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Analysis of Validation Techniques
The choice of analytical technique for monitoring the synthesis of this compound depends on the available instrumentation, the desired level of detail, and the stage of the reaction. Below is a comparative summary of the most effective methods.
| Analytical Method | Principle | Advantages | Disadvantages |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning of components between a stationary and mobile phase. | Rapid, inexpensive, and simple to perform.[3] Allows for quick visualization of the disappearance of starting material and appearance of the product. | Provides qualitative rather than quantitative information. Rf values can be influenced by experimental conditions. Some starting materials and products may have very similar Rf values, making differentiation difficult.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed structural information. | Provides unambiguous structural confirmation of the product.[4] Allows for monitoring reaction completion by observing the disappearance of the amine proton of the starting material and the appearance of the characteristic tert-butyl signal of the Boc group.[4] Can be quantitative. | Requires a relatively pure sample for clear spectra. The N-H proton signal can sometimes be broad or difficult to observe.[4] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass analysis. | Highly sensitive and provides both retention time and mass spectral data for component identification. Can detect trace amounts of starting material or byproducts.[5] | Cyclopropylamine is polar and volatile, which can lead to poor peak shape and low sensitivity.[6] Derivatization may be required to improve chromatographic performance.[6] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of cyclopropylamine with di-tert-butyl dicarbonate (Boc)₂O.
Materials:
-
Cyclopropylamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (optional, as a base)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve cyclopropylamine in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the cooled solution of cyclopropylamine.
-
If desired, triethylamine can be added as a base to scavenge the acid formed during the reaction.
-
Allow the reaction to stir at room temperature and monitor its progress using one of the validation techniques described below.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by silica gel column chromatography if necessary.
Validation of Reaction Completion
Procedure:
-
Prepare a TLC plate (silica gel 60 F₂₅₄).
-
Spot the reaction mixture, a co-spot (reaction mixture and starting material), and the starting material (cyclopropylamine) on the plate.
-
Develop the plate using a suitable mobile phase (e.g., 10% methanol in chloroform).
-
Visualize the spots under UV light (if applicable) and/or by staining with a suitable reagent (e.g., ninhydrin for primary amines).
-
The reaction is considered complete when the spot corresponding to cyclopropylamine is no longer visible in the reaction mixture lane.
Procedure:
-
Withdraw a small aliquot from the reaction mixture and remove the solvent.
-
Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum.
-
Analysis:
-
Starting Material (Cyclopropylamine): Look for the characteristic signals of the cyclopropyl protons and the broad singlet of the amine (-NH₂) protons.
-
Product (this compound): Confirm the presence of a large singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group of the Boc protector.[4] Observe the disappearance of the amine proton signal and a shift in the signals of the cyclopropyl protons adjacent to the nitrogen atom.[4]
-
Due to the polarity and volatility of cyclopropylamine, derivatization is often recommended for improved GC-MS analysis.[6] Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be employed.[6]
Derivatization Procedure (Silylation): [6]
-
Take an aliquot of the reaction mixture and evaporate the solvent.
-
To the dried residue, add an anhydrous solvent (e.g., pyridine) and the silylating agent (e.g., MSTFA).
-
Heat the mixture (e.g., at 60°C for 30 minutes) to ensure complete derivatization.
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
GC Parameters (Example): [6]
-
Column: DB-5MS or similar non-polar column.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).
-
Carrier Gas: Helium.
-
-
MS Parameters (Example): [6]
-
Ion Source: Electron Ionization (EI).
-
Acquisition Mode: Full scan or Selected Ion Monitoring (SIM).
-
-
Analysis: Monitor the chromatogram for the disappearance of the peak corresponding to the derivatized cyclopropylamine and the appearance of the peak for the derivatized this compound. The mass spectra will confirm the identity of each component.
Visualizing the Workflow
To further clarify the process, the following diagrams illustrate the synthesis and validation workflow.
Caption: Synthesis of this compound.
Caption: Workflow for reaction validation.
Alternative Amine Protecting Groups
While the Boc group is highly versatile, other protecting groups can be employed for cyclopropylamine depending on the specific requirements of the synthetic route, particularly the desired deprotection conditions.
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Key Characteristics |
| Carbobenzyloxy | Cbz | Benzyl chloroformate | Catalytic hydrogenation (e.g., H₂, Pd/C) | Stable to acidic and basic conditions. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Mild base (e.g., piperidine) | Commonly used in solid-phase peptide synthesis. |
| Acetyl | Ac | Acetic anhydride or acetyl chloride | Acid or base hydrolysis | Stable to hydrogenation. |
The validation methods described for this compound (TLC, NMR, and GC-MS) are generally applicable to these alternative protected amines, with adjustments to the specific spectroscopic signatures and chromatographic behaviors of each compound.
By employing these robust validation methods and understanding their comparative advantages, researchers can confidently ensure the successful synthesis of this compound and other protected amine intermediates, paving the way for the efficient and reliable production of novel chemical entities.
References
The Strategic Application of N-Boc-Cyclopropylamine in Large-Scale Synthesis: A Comparative Guide
In the landscape of pharmaceutical and agrochemical development, the efficient and cost-effective synthesis of key intermediates is paramount. Cyclopropylamine, a valuable building block incorporated into numerous active molecules, presents a recurring synthetic challenge on an industrial scale. This guide provides a comparative analysis of synthetic routes to cyclopropylamine, with a particular focus on the cost-effectiveness of utilizing N-Boc-cyclopropylamine as a strategic intermediate. Through an examination of experimental data and process parameters, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions for large-scale production.
Comparative Analysis of Large-Scale Cyclopropylamine Synthesis Routes
The selection of a synthetic route for cyclopropylamine on a large scale is a multifaceted decision, balancing factors such as raw material cost, process complexity, yield, purity, and waste management. While various methods exist, two prominent strategies involve the use of a protected intermediate, this compound, via the Curtius rearrangement, and a more direct approach starting from gamma-butyrolactone.
| Parameter | This compound via Curtius Rearrangement | Cyclopropylamine from Gamma-Butyrolactone | Reductive Amination of Cyclopropanecarboxaldehyde |
| Starting Materials | Cyclopropanecarboxylic acid, Diphenylphosphoryl azide (DPPA) or similar, tert-Butanol | Gamma-butyrolactone, Thionyl chloride/HCl, Methanol/Isopropanol, Ammonia | Cyclopropanecarboxaldehyde, Ammonia, Reducing agent (e.g., H₂, NaBH₄) |
| Key Intermediates | Acyl azide, Isocyanate, this compound | 4-Chlorobutyryl chloride, Methyl/Isopropyl 4-chlorobutyrate, Cyclopropanecarboxamide | Imine |
| Overall Yield | ~60-75% (from cyclopropanecarboxylic acid) | ~50-86% (from gamma-butyrolactone)[1][2] | Moderate to Good[3] |
| Purity of Final Product | High (purification of Boc-intermediate is often straightforward) | Good (may require fractional distillation) | Variable (depends on reducing agent and conditions) |
| Process Complexity | Multi-step, involves potentially hazardous azide intermediate (though often generated and used in situ).[4] | Multi-step, involves corrosive reagents like thionyl chloride.[5] | Typically a one-pot reaction, but the starting aldehyde can be unstable.[6][7] |
| Scalability | Demonstrated on a multi-kilogram scale.[8] | Well-established for industrial production.[5][9] | Scalable, but optimization is key to prevent side reactions. |
| Cost-Effectiveness | Higher initial reagent cost (DPPA), but potentially offset by higher purity and easier purification. The use of a protected intermediate can be advantageous for complex targets. | Utilizes inexpensive starting materials, making it economically attractive for large volumes.[9] | Can be cost-effective if the starting aldehyde is readily available and the reducing agent is inexpensive. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Curtius Rearrangement
This protocol is adapted from scalable laboratory procedures and is suitable for large-scale synthesis with appropriate engineering controls.
Step 1: Formation of Acyl Azide and Curtius Rearrangement to Isocyanate
-
In a suitable reactor, a solution of cyclopropanecarboxylic acid in an anhydrous aprotic solvent (e.g., toluene) is treated with a reagent such as diphenylphosphoryl azide (DPPA) in the presence of a non-nucleophilic base (e.g., triethylamine).[4]
-
The reaction mixture is heated to facilitate the Curtius rearrangement of the in situ formed acyl azide to cyclopropyl isocyanate. The progress of the reaction is monitored by a suitable analytical technique (e.g., IR spectroscopy, monitoring the disappearance of the acyl azide peak and appearance of the isocyanate peak).
Step 2: Trapping of Isocyanate with tert-Butanol
-
The solution containing the cyclopropyl isocyanate is then treated with tert-butanol.
-
The reaction mixture is heated to promote the formation of the N-Boc protected cyclopropylamine.
-
Upon completion, the reaction is worked up by washing with aqueous solutions to remove residual reagents and byproducts. The organic layer is then concentrated.
Step 3: Deprotection to Cyclopropylamine
-
The crude this compound is dissolved in a suitable solvent (e.g., isopropanol, ethyl acetate).
-
An acidic solution (e.g., hydrochloric acid in isopropanol) is added to cleave the Boc group.
-
The resulting cyclopropylamine hydrochloride salt is typically isolated by filtration and can be used directly or neutralized to obtain the free amine.
Protocol 2: Large-Scale Synthesis of Cyclopropylamine from Gamma-Butyrolactone
This protocol is based on established industrial processes.[5][9]
Step 1: Ring Opening and Esterification
-
Gamma-butyrolactone is reacted with a chlorinating agent (e.g., thionyl chloride or anhydrous HCl) to form 4-chlorobutyryl chloride or 4-chlorobutyric acid.[5]
-
The resulting acid chloride or acid is then esterified with an alcohol (e.g., methanol or isopropanol) to yield the corresponding 4-chlorobutyrate ester.[10]
Step 2: Cyclization
-
The 4-chlorobutyrate ester is treated with a strong base (e.g., sodium methoxide or sodium hydroxide with a phase-transfer catalyst) in a suitable solvent to effect intramolecular cyclization to the corresponding cyclopropanecarboxylate ester.[2]
Step 3: Amidation
-
The cyclopropanecarboxylate ester is reacted with ammonia under pressure and elevated temperature to form cyclopropanecarboxamide.[11]
Step 4: Hofmann Rearrangement
-
The cyclopropanecarboxamide undergoes a Hofmann rearrangement using an aqueous solution of sodium hypochlorite and sodium hydroxide to yield cyclopropylamine.[12][13]
-
The product is typically isolated by distillation.
Visualizing the Synthetic Pathways and Biological Context
To provide a clearer understanding of the synthetic workflows and the relevance of cyclopropylamine in drug development, the following diagrams have been generated.
Caption: Synthetic workflow for cyclopropylamine via the N-Boc protected intermediate.
Caption: Industrial synthesis of cyclopropylamine from gamma-butyrolactone.
Cyclopropylamine is a key structural motif in many fluoroquinolone antibiotics, such as ciprofloxacin. These drugs exert their antibacterial effect by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[14][15][16]
Caption: Mechanism of action of fluoroquinolone antibiotics.
Conclusion
The choice between utilizing this compound and other synthetic routes for large-scale production of cyclopropylamine is a strategic one, heavily dependent on the specific economic and logistical context of the manufacturing process. The gamma-butyrolactone route offers a cost-effective pathway for high-volume production of cyclopropylamine as a standalone intermediate, leveraging inexpensive starting materials.[9] Conversely, the this compound route, while potentially having higher upfront reagent costs, provides a high-purity, versatile intermediate that can be seamlessly integrated into complex, multi-step syntheses of high-value active pharmaceutical ingredients. The ability to purify the protected intermediate can lead to higher overall process yields and purity of the final product, which can be a significant economic advantage in the long run. Ultimately, a thorough process-specific cost analysis is essential to determine the most cost-effective strategy for a given large-scale synthesis campaign.
References
- 1. CN1125715A - Industrial production method of cyclopropylamine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4590292A - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]
- 6. gctlc.org [gctlc.org]
- 7. Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. EP0205403B1 - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]
- 10. US3711549A - Process for manufacturing cyclopropylamine - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Alternative protecting groups for cyclopropylamine and their pros and cons
For Researchers, Scientists, and Drug Development Professionals
Cyclopropylamine is a valuable building block in medicinal chemistry and drug development, prized for the unique conformational constraints and metabolic stability it can impart to a molecule. However, the inherent nucleophilicity and basicity of the primary amine often necessitate the use of protecting groups during multi-step syntheses. The selection of an appropriate protecting group is critical, as it can significantly impact reaction yields, purification strategies, and the overall efficiency of a synthetic route. This guide provides an objective comparison of common protecting groups for cyclopropylamine, supported by experimental data and detailed protocols to aid in the selection process.
Overview of Common Protecting Groups
The most frequently employed protecting groups for primary amines, including cyclopropylamine, are carbamates such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), amides like trifluoroacetamide, and sulfonamides, notably the 2-nitrobenzenesulfonyl (Nosyl) group. The choice among these depends on factors such as the stability of the protecting group to various reaction conditions, the ease of its introduction and removal, and its orthogonality with other protecting groups present in the molecule.
Comparative Analysis of Protecting Groups for Cyclopropylamine
The following sections detail the pros and cons of four key protecting groups for cyclopropylamine, along with summarized experimental data for their installation and cleavage.
tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most widely used protecting groups for amines due to its stability under a broad range of non-acidic conditions and its facile removal with acids.
Pros:
-
Stable to basic and nucleophilic conditions, as well as hydrogenolysis.[1]
-
Cleavage is generally clean, yielding volatile byproducts (isobutene and CO2).
-
The protected amine is often crystalline and easy to handle.
Cons:
-
Labile to strong acids, limiting its use in synthetic steps requiring acidic conditions.
-
The steric bulk of the tert-butyl group can sometimes hinder reactions at adjacent centers.
Data Summary:
| Operation | Reagents and Conditions | Solvent | Time | Yield | Reference |
| Protection | Cyclopropylamine, Boc₂O, TEA | DCM | 1 h | ~100% | |
| Deprotection | N-Boc-cyclopropylamine, TFA | DCM | 1-2 h | >95% | [2] |
Benzyloxycarbonyl (Cbz or Z) Group
The Cbz group is another popular carbamate-based protecting group, valued for its stability to acidic and basic conditions and its removal by catalytic hydrogenolysis.
Pros:
-
Stable to a wide range of acidic and basic conditions.[3]
-
Orthogonal to the Boc group, allowing for selective deprotection strategies.
-
The protected amine is often crystalline.
Cons:
-
Sensitive to reductive conditions, particularly catalytic hydrogenation, which may not be compatible with other functional groups like alkenes or alkynes.
-
Removal by hydrogenolysis requires a palladium catalyst, which can be expensive and requires careful handling.
Data Summary:
| Operation | Reagents and Conditions | Solvent | Time | Yield | Reference |
| Protection | Cyclopropylamine, Cbz-Cl, K₂CO₃ | Dioxane/Water | 1 h | ~100% | [4] |
| Deprotection | N-Cbz-cyclopropylamine, H₂, Pd/C | Methanol | 2-3 min | 85-95% | [5] |
Trifluoroacetamide Group
The trifluoroacetamide group is an acyl-type protecting group that offers distinct advantages in terms of stability and methods for its removal.
Pros:
-
Highly stable to acidic conditions.
-
Can be introduced under mild conditions using trifluoroacetic anhydride.[6]
-
Deprotection can be achieved under basic conditions, offering orthogonality to acid-labile groups like Boc.
Cons:
-
The strong electron-withdrawing nature of the trifluoromethyl group can affect the reactivity of the protected amine.
-
Deprotection under basic conditions may not be suitable for substrates containing base-sensitive functional groups.
Data Summary:
| Operation | Reagents and Conditions | Solvent | Time | Yield | Reference |
| Protection | Amine, (CF₃CO)₂O, TEA | Benzene | 15 min | High | [6] |
| Deprotection | N-trifluoroacetyl amine, K₂CO₃/MeOH/H₂O | Methanol/Water | - | - | General Method |
2-Nitrobenzenesulfonyl (Nosyl) Group
The Nosyl group is a sulfonamide-based protecting group that is gaining popularity due to its robustness and mild cleavage conditions.
Pros:
-
Stable to strongly acidic and oxidative conditions.
-
The sulfonamide proton is acidic, allowing for N-alkylation of the protected amine.
-
Deprotection is achieved under mild, neutral conditions using a thiol nucleophile, which is orthogonal to both acid- and base-labile protecting groups.[7]
Cons:
-
The nitro group is sensitive to reducing agents.
-
The aromatic nature of the protecting group can sometimes complicate purification.
Data Summary:
| Operation | Reagents and Conditions | Solvent | Time | Yield | Reference |
| Protection | Cyclopropylamine, 2-Nitrobenzenesulfonyl chloride, Base | - | - | High | [8][9] |
| Deprotection | N-nosyl amine, Thiophenol, K₂CO₃ | DMF | - | Excellent | [9] |
Experimental Protocols
Detailed experimental procedures for the protection and deprotection of amines with Boc and Cbz groups are provided below as representative examples.
Boc Protection of Cyclopropylamine
Reagents:
-
Cyclopropylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1 M Aqueous HCl solution
-
Brine
-
Sodium sulfate
Procedure:
-
To a stirred mixture of cyclopropylamine (1.0 eq) in DCM at 0 °C, add TEA (1.1 eq).
-
Slowly add a solution of Boc₂O (1.0 eq) in DCM.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Monitor the reaction by TLC until the starting amine has been consumed.
-
Wash the reaction mixture with 1 M aqueous HCl solution, followed by brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo to obtain the this compound.
Cbz Deprotection of N-Cbz-cyclopropylamine
Reagents:
-
N-Cbz-cyclopropylamine
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Ammonium formate
Procedure:
-
Dissolve the N-Cbz-cyclopropylamine (1.0 eq) in methanol.
-
To this solution, add 10% Pd/C (catalytic amount) and ammonium formate (excess).
-
Stir the reaction mixture at room temperature for 2-3 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Dilute the filtrate with water and extract with an organic solvent (e.g., ether or ethyl acetate).
-
Wash the organic layer with brine and then water.
-
Dry the organic layer over anhydrous sodium sulfate, evaporate the solvent, and purify the product as needed.[5]
Visualization of Protection and Deprotection Workflows
The following diagrams illustrate the general workflows for the protection and deprotection of cyclopropylamine with the discussed protecting groups.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. rsc.org [rsc.org]
- 5. expert.taylors.edu.my [expert.taylors.edu.my]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy N-cyclopropyl-2-nitrobenzenesulfonamide | 400839-43-2 [smolecule.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Benchmarking the Reactivity of N-Boc-Cyclopropylamine Against Similar Amines: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the subtle differences in reactivity among structurally similar building blocks is paramount for efficient and predictable synthesis. N-Boc-cyclopropylamine is a valuable synthon, but its reactivity profile, influenced by the unique electronic properties and steric strain of the cyclopropyl group, can differ significantly from other cycloalkylamines. This guide provides an objective comparison of the reactivity of this compound with N-Boc-cyclobutylamine, N-Boc-cyclopentylamine, and a standard acyclic amine, N-Boc-ethylamine, in common N-acylation and N-alkylation reactions.
Factors Influencing Amine Reactivity
The reactivity of these N-Boc-protected amines is primarily governed by a combination of electronic effects, steric hindrance, and the basicity of the parent amine.
-
Electronic Effects: The cyclopropane ring is known to exhibit partial π-character and can act as an electron-donating group, which can enhance the nucleophilicity of the nitrogen atom.[1]
-
Steric Hindrance: The size and conformation of the cycloalkyl ring can impede the approach of electrophiles to the nitrogen atom, thereby reducing reaction rates.
-
Basicity (pKa): Generally, a more basic amine is a more potent nucleophile. The basicity is quantified by the pKa of its conjugate acid (pKaH); a higher pKaH indicates a stronger base.
The interplay of these factors determines the overall reactivity of each amine in specific chemical transformations.
Comparative Data on Basicity
| Amine | pKa of Conjugate Acid (pKaH) |
| Cyclopropylamine | ~9.10 |
| Cyclobutylamine | ~11.25 (approximated from Dibutylamine)[2] |
| Cyclopentylamine | 10.65[3] |
| Ethylamine | 10.67 |
Note: A direct experimental pKa value for cyclobutylamine was not found in the surveyed literature; the value for dibutylamine is used as a reasonable approximation for a secondary alkyl amine.
From this data, cyclobutylamine and cyclopentylamine are expected to be the most basic, and therefore potentially the most nucleophilic, followed closely by ethylamine. Cyclopropylamine is notably the least basic of the group.
Experimental Protocols for Reactivity Benchmarking
To facilitate a standardized comparison, the following detailed experimental protocols for N-acylation and N-alkylation are proposed based on common literature procedures.
N-Acylation (Amide Coupling) Protocol
This protocol describes a standard procedure for the coupling of an N-Boc-protected amine with a carboxylic acid using the common coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
N-Boc-protected amine (1.0 equiv)
-
Carboxylic acid (1.0 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equiv), HATU (1.1 equiv), and DIPEA (2.0 equiv) in anhydrous DMF.
-
Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the N-Boc-protected amine (1.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular time intervals (e.g., 1, 2, 4, and 24 hours) to determine the rate of conversion and final yield.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
N-Alkylation Protocol
This protocol outlines a general method for the N-alkylation of an N-Boc-protected amine using an alkyl halide and a non-nucleophilic base.
Materials:
-
N-Boc-protected amine (1.0 equiv)
-
Alkyl bromide (1.2 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the N-Boc-protected amine (1.0 equiv) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.5 equiv) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add the alkyl bromide (1.2 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for product formation.
-
Carefully quench the reaction at 0 °C by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Discussion of Relative Reactivity
Based on fundamental principles of organic chemistry, a logical relationship for the reactivity of these N-Boc-protected amines can be inferred.
This compound: The cyclopropyl group is unique in this series. While its parent amine is the least basic, the C-N bond has a higher s-character, and the ring itself can donate electron density to the nitrogen, potentially increasing its nucleophilicity more than its basicity would suggest.[1] Furthermore, the small ring size presents minimal steric hindrance compared to the larger cycloalkanes. This combination of activating electronic effects and low steric bulk likely makes this compound a highly reactive substrate, potentially outperforming what would be predicted from its pKaH alone.
N-Boc-Cyclobutylamine and N-Boc-Cyclopentylamine: These amines are more basic than cyclopropylamine, which would suggest higher nucleophilicity. However, the increasing ring size and conformational flexibility lead to greater steric hindrance around the nitrogen atom. This increased bulk can slow down the rate of both acylation and alkylation reactions, especially with sterically demanding electrophiles. The reactivity of these amines will be a balance between their higher intrinsic basicity and increased steric hindrance.
N-Boc-Ethylamine: As an acyclic analogue, N-Boc-ethylamine serves as a good baseline. Its basicity is comparable to that of cyclopentylamine. While it lacks the ring strain and unique electronic contributions of the cycloalkylamines, its conformational flexibility might allow it to adopt a transition state that minimizes steric clashes more effectively than the larger, more rigid cycloalkanes.
Predicted Reactivity Order:
-
For N-Acylation: With less sterically demanding acylating agents, the order might be influenced more by basicity, favoring cyclobutylamine and cyclopentylamine. However, for more hindered substrates, the lower steric profile of this compound could make it the most reactive.
-
For N-Alkylation: As this is an SN2-type reaction, it is highly sensitive to steric hindrance. Therefore, the predicted order of reactivity would be: This compound > N-Boc-ethylamine > N-Boc-cyclobutylamine > N-Boc-cyclopentylamine
This prediction is based on the principle that the enhanced electronic donation and minimal steric bulk of the cyclopropyl group will likely overcome its lower basicity in sterically sensitive reactions.
Conclusion
While direct comparative kinetic data is sparse, a systematic evaluation based on the fundamental principles of basicity, electronic effects, and steric hindrance allows for a reasoned benchmarking of the reactivity of this compound. Its unique electronic properties, stemming from the strained cyclopropyl ring, combined with its low steric profile, suggest that it is a highly reactive nucleophile, particularly in sterically demanding reactions like N-alkylation. Its reactivity may surpass that of its larger cycloalkane counterparts, even though they are more basic. For researchers, this implies that reactions with this compound may proceed faster or under milder conditions than with other, more sterically encumbered N-Boc-protected amines. The provided protocols offer a framework for conducting direct comparative studies to obtain quantitative data and further refine our understanding of these important synthetic building blocks.
References
Safety Operating Guide
Proper Disposal of N-Boc-Cyclopropylamine: A Comprehensive Guide for Laboratory Professionals
The safe and compliant disposal of N-Boc-cyclopropylamine is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this reagent, ensuring adherence to safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with care in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[1] Personal Protective Equipment (PPE) is mandatory to prevent direct contact with the skin and eyes.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are essential.[1]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.[1]
-
Body Protection: A standard laboratory coat should be worn.[1]
Hazard Identification and Summary
This compound and related compounds present several hazards that necessitate careful handling and disposal. It is classified as a flammable liquid and vapor, is harmful if swallowed or in contact with skin, and can cause severe skin burns and eye damage.[2][3] Some related compounds are also suspected of damaging fertility or the unborn child.[2]
| Hazard Classification | Description |
| Flammability | Flammable liquid and vapor.[2][3] |
| Acute Toxicity (Oral) | Harmful if swallowed.[2][4] |
| Acute Toxicity (Dermal) | Harmful in contact with skin.[2] |
| Acute Toxicity (Inhalation) | Harmful if inhaled.[4] |
| Skin Corrosion/Irritation | Causes severe skin burns.[2][3] |
| Eye Damage/Irritation | Causes serious eye damage.[2][3] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste identification, segregation, containerization, and removal.
Step 1: Waste Identification and Segregation
-
Clearly identify the waste as this compound.
-
Segregate this chemical waste from other laboratory waste streams, such as halogenated solvents, strong acids or bases, and heavy metals.[1]
Step 2: Containerization
-
Use a dedicated, clearly labeled waste container suitable for flammable liquid chemical waste.
-
The container must be in good condition, compatible with the chemical, and have a secure-fitting lid to prevent leaks and evaporation.[1]
-
The label on the container must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Appropriate hazard pictograms (e.g., flammable, corrosive, health hazard)
-
Step 3: Waste Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]
-
The storage area should be cool and away from sources of ignition.[5]
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.[1]
-
Crucially, never dispose of this compound by flushing it down the drain or mixing it with regular trash. [1] This can disrupt wastewater treatment processes and pose a risk to sanitation workers.[1]
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Signaling Pathway for Hazard Response
This diagram outlines the immediate actions to take in case of accidental exposure to this compound.
Caption: Hazard response for accidental exposure.
References
Essential Safety and Operational Guide for Handling N-Boc-Cyclopropylamine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-Boc-Cyclopropylamine. The following procedures for personal protective equipment, operational handling, and disposal are based on a composite safety profile derived from its parent compound, cyclopropylamine, and analogous Boc-protected amines.
Hazard Identification and Personal Protective Equipment (PPE)
Summary of Hazards:
| Hazard Statement | Classification |
| Physical Hazards | H225: Highly flammable liquid and vapour.[1] |
| Health Hazards | H302: Harmful if swallowed.[1] H314: Causes severe skin burns and eye damage.[1][3] H335: May cause respiratory irritation.[4] |
| Environmental Hazards | H412: Harmful to aquatic life with long lasting effects.[4] |
Recommended Personal Protective Equipment (PPE):
A comprehensive PPE strategy is critical to minimize exposure and ensure personal safety.
| PPE Category | Specification |
| Eye/Face Protection | Tightly fitting safety goggles and a face shield (minimum 8-inch) are required.[1] Use eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Skin Protection | Handle with chemical-resistant gloves (e.g., PVC, neoprene, or nitrile rubber). A complete suit protecting against chemicals, or a flame-retardant antistatic protective clothing, is recommended.[1] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5] For emergency situations, a self-contained breathing apparatus is necessary. |
| Footwear | Wear safety footwear or safety gumboots (e.g., rubber). |
Operational Plans: Step-by-Step Handling Procedures
Adherence to strict operational protocols is paramount when working with this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.[5]
-
Remove all potential ignition sources, as the compound is expected to be flammable.[1][6] Use explosion-proof electrical and lighting equipment.[6]
-
Ground all equipment to prevent static discharge.[7]
2. Weighing and Transferring:
-
Don the appropriate PPE as detailed in the table above.
-
For solids, carefully unseal the container, avoiding the creation of dust. Use a clean, dedicated spatula for transferring the material.
-
For liquids, use a calibrated pipette or a syringe for accurate and safe transfer.
-
Immediately reseal the container after use to prevent exposure to air and moisture.[8]
3. Reaction Setup:
-
When setting up a reaction, add this compound slowly to the reaction vessel, especially if the reaction is exothermic.
-
If the reaction is performed under an inert atmosphere, ensure the setup is leak-proof.
-
Maintain a safe distance and use a blast shield if there is any risk of explosion or violent reaction.
4. Post-Reaction Work-up:
-
Quench the reaction carefully, being mindful of any potential unreacted reagents.
-
During extraction and purification steps, continue to work within a fume hood and wear appropriate PPE.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Segregate waste containing this compound from other waste streams.
-
Label the waste container clearly with the chemical name and associated hazards.
2. Waste Treatment and Disposal:
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[6]
-
For spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth, and place it in a suitable container for disposal.[2]
-
Do not dispose of this compound down the drain.[1]
-
Contact a licensed professional waste disposal service to dispose of this material.[9]
Visual Workflow for Handling this compound
The following diagram illustrates the key steps and decision points in the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. files.dep.state.pa.us [files.dep.state.pa.us]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. lobachemie.com [lobachemie.com]
- 8. fishersci.com [fishersci.com]
- 9. cdnisotopes.com [cdnisotopes.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
